molecular formula C6H10O6 B014179 D-Glucosone CAS No. 1854-25-7

D-Glucosone

Katalognummer: B014179
CAS-Nummer: 1854-25-7
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: DCNMIDLYWOTSGK-HSUXUTPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-glucosone is a ketoaldohexose.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMIDLYWOTSGK-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171773
Record name 2-Ketoglucose
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854-25-7, 26345-59-5
Record name D-Glucosone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1854-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name arabino-Hexos-2-ulose
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ketoglucose
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Record name Glucosone
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Record name 2-Ketoglucose
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Record name D-Arabino-hexos-2-ulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of D-Glucosone in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: D-Glucosone, a highly reactive α-dicarbonyl compound, serves as a critical intermediate in the intricate web of the Maillard reaction. Its formation from the oxidation of Amadori products marks a key juncture, leading to a cascade of subsequent reactions that profoundly impact the color, flavor, and nutritional properties of thermally processed foods, as well as the in vivo formation of Advanced Glycation End-products (AGEs). This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its formation pathways, reaction kinetics, and the array of subsequent products. The guide is tailored for researchers and professionals in food science and drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Introduction to this compound in the Maillard Reaction

The Maillard reaction, a non-enzymatic browning process, is initiated by the condensation of a reducing sugar with an amino compound. This complex series of reactions is broadly divided into three stages: early, intermediate, and advanced. This compound (D-arabino-hexos-2-ulose) emerges as a key player in the intermediate stage. It is an α-dicarbonyl sugar that can be formed through the oxidation of Amadori products, which are themselves the result of the rearrangement of the initial condensation product between a reducing sugar and an amino acid[1]. The production of this compound is notably higher under oxidative conditions[1].

As a highly reactive intermediate, this compound can participate in numerous subsequent reactions, including Strecker degradation with amino acids to form flavor compounds, polymerization to form brown pigments known as melanoidins, and reactions with proteins to form AGEs, which are implicated in various chronic diseases[2][3]. Understanding the chemistry of this compound is therefore crucial for controlling the Maillard reaction in food processing and for elucidating the mechanisms of AGE formation in biological systems.

Formation and Degradation of this compound

Formation Pathways

This compound is primarily formed through the oxidative degradation of Amadori products. The initial Schiff base formed between a reducing sugar (like glucose) and an amino acid rearranges to form the more stable Amadori product. Subsequent oxidation of the Amadori product leads to the formation of this compound[1].

Glucose Glucose SchiffBase Schiff Base Glucose->SchiffBase + Amino Acid AminoAcid Amino Acid AmadoriProduct Amadori Product SchiffBase->AmadoriProduct Amadori Rearrangement Glucosone This compound AmadoriProduct->Glucosone Oxidation

Figure 1: Formation of this compound from Glucose and an Amino Acid.
Degradation Pathways

This compound is a transient intermediate and readily undergoes further reactions. One significant degradation pathway, particularly in the presence of phosphate, involves the cleavage of the C1-C2 bond to yield D-ribulose and formate[4]. It can also undergo retro-aldol condensation, especially in the presence of metal ions, to yield smaller, highly reactive carbonyl compounds like threose and glyoxal[5]. These degradation products can then participate in further Maillard reactions.

Glucosone This compound Ribulose D-Ribulose Glucosone->Ribulose Phosphate-catalyzed C1-C2 cleavage Formate Formate Glucosone->Formate Phosphate-catalyzed C1-C2 cleavage Threose Threose Glucosone->Threose Retro-aldolisation (metal-catalyzed) Glyoxal Glyoxal Glucosone->Glyoxal Retro-aldolisation (metal-catalyzed)

Figure 2: Major Degradation Pathways of this compound.

Quantitative Data on this compound in the Maillard Reaction

Quantitative analysis of this compound is essential for understanding its contribution to the overall Maillard reaction. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of this compound in Food Products

Food ProductConcentration (mg/g)Analytical MethodReference
Must Syrups (average)5.8GC-MS[6]

Table 2: Kinetic Parameters for Maillard Reactions Involving Glucose (as a precursor to this compound)

Reaction SystemTemperature (°C)pHActivation Energy (Ea) (kJ/mol)Rate Constant (k)Reference
Glucose-Glycine120--Max reaction rate[7]
Glucose-L-cysteine--111.29-[8]
Glucose-L-glutamic acid--134.27-[8]

Note: Specific kinetic data for reactions starting with this compound are limited in the literature. The data presented for glucose systems provide a relevant context for the conditions under which this compound is formed and reacts.

Role in Browning and Flavor Formation

This compound is a potent precursor to both color and flavor compounds in the Maillard reaction.

Melanoidin Formation

This compound reacts with amino acids and other nitrogenous compounds in a series of condensation and polymerization reactions to form high molecular weight, brown-colored polymers known as melanoidins[9]. The exact structure of melanoidins is complex and not fully elucidated, but they are responsible for the characteristic brown color of many cooked foods. The yield of melanoidins is influenced by factors such as temperature, pH, and the type of amino acid involved[7][10].

Formation of Flavor Compounds (Pyrazines)

Pyrazines are a class of volatile heterocyclic compounds that contribute significantly to the roasted, nutty, and toasted aromas of cooked foods. They are formed through the reaction of α-dicarbonyl compounds, such as this compound, with amino acids via the Strecker degradation pathway. The reaction of two α-aminoketone molecules, formed from the Strecker degradation, leads to the formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to a pyrazine.

Glucosone This compound AminoKetone α-Aminoketone Glucosone->AminoKetone + Amino Acid (Strecker Degradation) AminoAcid Amino Acid StreckerAldehyde Strecker Aldehyde AminoAcid->StreckerAldehyde Strecker Degradation Dihydropyrazine Dihydropyrazine AminoKetone->Dihydropyrazine + α-Aminoketone (Condensation) Pyrazine Pyrazine (Flavor) Dihydropyrazine->Pyrazine Oxidation Glucosone This compound AGEs Advanced Glycation End-products (AGEs) Glucosone->AGEs + Protein Protein Protein (with Lys, Arg residues) CellularDysfunction Cellular Dysfunction & Chronic Disease AGEs->CellularDysfunction cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC-DAD Analysis Sample Sample Extraction Extraction Sample->Extraction Aqueous Centrifugation Centrifugation Extraction->Centrifugation Deproteinization Deproteinization Centrifugation->Deproteinization Derivatization Add Derivatizing Agent (e.g., OPD) Deproteinization->Derivatization Incubation Incubate (Temp, Time) Derivatization->Incubation Injection Injection Incubation->Injection Separation Separation Injection->Separation C18 Column Detection Detection Separation->Detection DAD Detector Quantification Quantification Detection->Quantification

References

The Formation of D-Glucosone from D-Glucose Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of D-glucose (B1605176), a ubiquitous and readily available monosaccharide, to D-glucosone (D-arabino-2-hexosulose) represents a pivotal reaction in carbohydrate chemistry and biotechnology. This compound serves as a versatile intermediate in the synthesis of valuable compounds, including D-fructose, kojic acid, and various fine chemicals. This technical guide provides an in-depth overview of the primary methodologies for this compound formation, with a focus on enzymatic, catalytic, and chemical oxidation pathways. Detailed experimental protocols, quantitative data summaries, and visual representations of the core processes are presented to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key intermediate in the value-added utilization of biomass. Its production from D-glucose involves the selective oxidation of the hydroxyl group at the C-2 position. While various methods exist, the efficiency and selectivity of these transformations are critical for their industrial applicability. This document explores the primary routes to this compound, providing a comparative analysis of their respective advantages and limitations.

Pathways of D-Glucose Oxidation to this compound

The conversion of D-glucose to this compound can be achieved through several distinct pathways, each with its own set of catalysts and reaction conditions.

Enzymatic Oxidation

Enzymatic oxidation offers high selectivity under mild reaction conditions, minimizing the formation of byproducts. The primary enzyme employed for this transformation is pyranose 2-oxidase.

  • Reaction Mechanism: Pyranose 2-oxidase, in the presence of molecular oxygen, catalyzes the oxidation of the C-2 hydroxyl group of D-glucose to a carbonyl group, yielding this compound and hydrogen peroxide as a byproduct.[1][2] The hydrogen peroxide can inhibit the enzyme, and its removal, often by catalase, can enhance the reaction rate.[3]

Enzymatic_Oxidation D_Glucose D-Glucose D_Glucosone This compound D_Glucose->D_Glucosone Oxidation Pyranose_Oxidase Pyranose 2-Oxidase (EC 1.1.3.10) Pyranose_Oxidase->D_Glucosone H2O2 H₂O₂ Pyranose_Oxidase->H2O2 O2 O₂ O2->Pyranose_Oxidase Catalase Catalase H2O2->Catalase Decomposition H2O_O2 H₂O + O₂ Catalase->H2O_O2

Figure 1: Enzymatic oxidation of D-glucose to this compound.
Catalytic Oxidation

Heterogeneous catalytic oxidation provides an alternative route, often employing precious metal catalysts.

  • Reaction Mechanism: Catalytic systems, such as those based on platinum or palladium, can facilitate the oxidation of D-glucose. However, selectivity towards this compound can be challenging, with potential for over-oxidation to other products like D-gluconic acid or D-glucaric acid.[4][5] Reaction conditions such as temperature, pH, and oxygen pressure are critical in directing the selectivity.

Chemical Synthesis

Direct chemical oxidation of D-glucose to this compound is often hampered by low yields and the formation of numerous side-products.[6] A more controlled approach involves the formation of a derivative, such as glucosazone, followed by its conversion to this compound.

  • Reaction Mechanism: A common chemical synthesis involves the reaction of D-glucose with phenylhydrazine (B124118) to form glucosazone. The glucosazone is then hydrolyzed to yield this compound.[6][7] This multi-step process, while effective, can be expensive and generate significant waste.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the formation of this compound from D-glucose.

Method Catalyst/Enzyme Temperature (°C) Time (h) Conversion (%) Yield (%) Reference
EnzymaticPyranose 2-OxidaseAmbient10>9580 (in 6h)[8]
EnzymaticGlucose 2-Oxidase251VariesVaries[1]
ChemicalPhenylhydrazine803-~50 (overall)[6]
CatalyticPlatinum on carbon802498-[4]

Table 1: Comparison of different methods for this compound formation.

Enzyme Preparation Pressure (bar) Conversion (mM) Time (min) Reference
Immobilized enzyme (1,89U/mg)100~7.590[9]
Immobilized cell-free extract (0,49U/mg)100~3.590[9]

Table 2: Enzymatic conversion of 10mM D-Glucose to this compound under pressure.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from studies utilizing pyranose 2-oxidase.

Materials:

  • D-glucose

  • Pyranose 2-oxidase (e.g., from Coriolus versicolor)[1]

  • Catalase

  • Phosphate (B84403) buffer (pH ~6.0-7.0)[6]

  • Oxygen source

Procedure:

  • Prepare an aqueous solution of D-glucose in the phosphate buffer.

  • Add pyranose 2-oxidase and catalase to the solution.

  • Maintain the reaction at ambient temperature with continuous stirring.[6]

  • Continuously bubble oxygen through the reaction mixture.

  • Monitor the reaction progress by analyzing samples for D-glucose consumption and this compound formation using techniques like HPLC.[7]

  • Upon completion, the enzyme can be removed by filtration if immobilized.[8]

Chemical Synthesis of this compound via Glucosazone

This protocol is based on the method described in patent literature.[6][7]

Materials:

  • D-glucose

  • Phenylhydrazine

  • Glacial acetic acid

  • Distilled water

  • Ethyl ether

Procedure:

  • Dissolve D-glucose in distilled water containing glacial acetic acid.

  • Add phenylhydrazine to the solution.

  • Heat the reaction mixture to 80°C for 3 hours with vigorous stirring.[6]

  • Cool the reaction to room temperature overnight to allow for the precipitation of glucosazone.

  • Filter the solid glucosazone and wash sequentially with 10% acetic acid, water, and ethyl ether.[6][7]

  • Dry the glucosazone in a vacuum oven at 50°C.

  • The purified glucosazone can then be converted to this compound through established hydrolysis methods.

Workflow and Characterization

The general workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow Start Start: D-Glucose Solution Reaction Oxidation Reaction (Enzymatic/Catalytic/Chemical) Start->Reaction Quenching Reaction Quenching/ Catalyst Removal Reaction->Quenching Purification Purification (e.g., Chromatography) Quenching->Purification Characterization Characterization (HPLC, NMR, MS) Purification->Characterization End End: Purified this compound Characterization->End

Figure 2: General experimental workflow for this compound synthesis.

Characterization of the final product is crucial to confirm its identity and purity. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Used to quantify the concentration of this compound and detect any residual D-glucose or byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the formation of the carbonyl group at the C-2 position.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the identity of this compound.[7]

Conclusion

The oxidation of D-glucose to this compound is a fundamental transformation with significant potential for the production of bio-based chemicals. Enzymatic methods, particularly those employing pyranose 2-oxidase, offer a highly selective and environmentally benign route. While catalytic and chemical methods exist, they often face challenges related to selectivity and reaction conditions. The choice of method will ultimately depend on the desired scale of production, purity requirements, and economic considerations. This guide provides the foundational knowledge and protocols to aid researchers in the synthesis and study of this important keto-sugar.

References

An In-Depth Technical Guide to the Chemical Properties and Tautomeric Equilibrium of D-Glucosone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosone, also known as D-arabino-hexos-2-ulose or 2-keto-D-glucose, is a ketohexose derived from the oxidation of D-glucose. This monosaccharide plays a significant role in various biochemical processes, including as an intermediate in the Maillard reaction, which is crucial in food chemistry for the development of flavor and color. Its chemical reactivity and the presence of multiple tautomeric forms in solution are of considerable interest to researchers in the fields of carbohydrate chemistry, biochemistry, and drug development. This guide provides a comprehensive overview of the chemical properties and the complex tautomeric equilibrium of this compound, supported by experimental data and methodologies.

Chemical and Physical Properties

This compound is a crystalline solid that is soluble in water. Its chemical structure and fundamental properties are summarized in the table below. The stability and reactivity of this compound can be influenced by environmental conditions such as pH and temperature.

PropertyValueReference
Chemical Formula C₆H₁₀O₆
Molar Mass 178.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water
Synonyms D-arabino-hexos-2-ulose, 2-Keto-D-glucose

Table 1: General Chemical and Physical Properties of this compound

Tautomeric Equilibrium of this compound

The tautomeric equilibrium is a dynamic process that is influenced by factors such as solvent, temperature, and pH. Understanding this equilibrium is critical as the different tautomers can exhibit distinct chemical reactivities and biological activities.

Tautomeric_Equilibrium_of_D_Glucosone Open-Chain (Keto) Open-Chain (Keto) Enol Enol Open-Chain (Keto)->Enol enolization α-Pyranose α-Pyranose Open-Chain (Keto)->α-Pyranose cyclization β-Pyranose β-Pyranose Open-Chain (Keto)->β-Pyranose cyclization α-Furanose α-Furanose Open-Chain (Keto)->α-Furanose cyclization β-Furanose β-Furanose Open-Chain (Keto)->β-Furanose cyclization Enol->Open-Chain (Keto) ketonization α-Pyranose->Open-Chain (Keto) ring-opening α-Pyranose->β-Pyranose anomerization β-Pyranose->Open-Chain (Keto) ring-opening α-Furanose->Open-Chain (Keto) ring-opening α-Furanose->β-Furanose anomerization β-Furanose->Open-Chain (Keto) ring-opening

Caption: Tautomeric forms of this compound in solution.

Experimental Protocols

Synthesis of this compound

Chemical Synthesis: A common laboratory-scale synthesis involves the reaction of D-glucose with phenylhydrazine (B124118) to form glucosazone, followed by hydrolysis to yield this compound.

  • Step 1: Glucosazone Formation: 20 g of D-glucose is dissolved in 1 L of distilled water containing 27 mL of glacial acetic acid. 44 g of phenylhydrazine is added, and the mixture is stirred vigorously at 80°C for 3 hours. After cooling overnight, the solid glucosazone is filtered and washed.

  • Step 2: Hydrolysis to this compound: The glucosazone is refluxed with benzaldehyde (B42025) in an ethanol/water mixture. The resulting this compound is then purified by chromatography.

Enzymatic Synthesis: this compound can also be prepared by the enzymatic oxidation of D-glucose using pyranose-2-oxidase.

  • Reaction Mixture: D-glucose (1 g) is dissolved in 20 mL of 0.2 M potassium phosphate (B84403) buffer (pH 6).

  • Enzymes: Catalase (3 mg) and agarose-immobilized pyranose-2-oxidase are added.

  • Reaction Conditions: The mixture is stirred with continuous oxygen bubbling.

  • Analysis: The formation of this compound is monitored by High-Performance Liquid Chromatography (HPLC).

Synthesis_of_D_Glucosone cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis D-Glucose_chem D-Glucose Glucosazone Glucosazone D-Glucose_chem->Glucosazone + Phenylhydrazine (80°C, Acetic Acid) D-Glucosone_chem This compound Glucosazone->D-Glucosone_chem + Benzaldehyde (Reflux) D-Glucose_enz D-Glucose D-Glucosone_enz This compound D-Glucose_enz->D-Glucosone_enz Pyranose-2-oxidase Catalase, O₂

Caption: Synthetic pathways to this compound.

Analysis of Tautomeric Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures of carbohydrates in solution. While a specific protocol for this compound is not detailed in the searched literature, a general procedure adapted from studies on similar monosaccharides like D-fructose can be employed.

  • Sample Preparation: A solution of this compound is prepared in deuterium (B1214612) oxide (D₂O) at a concentration of approximately 0.1 to 0.4 M. The sample is allowed to equilibrate at a specific temperature (e.g., 20°C) for at least 48 hours to ensure tautomeric equilibrium is reached.

  • NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For quantitative analysis, it is crucial to ensure complete relaxation of all nuclei, which may require long relaxation delays (D1) in ¹³C NMR experiments. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are used to aid in the assignment of signals to specific protons and carbons of the different tautomers.

  • Data Analysis: The relative concentrations of the different tautomers are determined by integrating the signals corresponding to unique protons or carbons of each isomer. For ¹H NMR, the anomeric protons often provide well-resolved signals suitable for integration.

NMR_Workflow Sample_Prep Sample Preparation (this compound in D₂O) Equilibration Equilibration (e.g., 48h at 20°C) Sample_Prep->Equilibration NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) Equilibration->NMR_Acquisition Data_Processing Data Processing (Integration of Signals) NMR_Acquisition->Data_Processing Quantification Quantification of Tautomers Data_Processing->Quantification

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Conclusion

This compound is a chemically significant ketohexose with a complex existence in solution due to tautomeric equilibrium. While direct quantitative data on its tautomeric distribution remains an area for further investigation, analogies to related compounds and established analytical techniques provide a strong framework for its study. The experimental protocols outlined in this guide for the synthesis and analysis of this compound offer a starting point for researchers interested in exploring the chemistry and biological relevance of this important carbohydrate. A thorough understanding of its chemical properties and tautomeric behavior is essential for applications in food science, biochemistry, and the development of novel therapeutics.

The Maillard Reaction's Elusive Intermediate: A Technical Guide to the Natural Occurrence and Discovery of D-Glucosone in Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosone (D-arabino-hexos-2-ulose), a highly reactive α-dicarbonyl compound, is a key intermediate in the Maillard reaction, a cornerstone of food chemistry responsible for the desirable colors and flavors in cooked foods. Beyond its role in food aesthetics, this compound and its downstream products, including advanced glycation end-products (AGEs), are of increasing interest to researchers in nutrition, toxicology, and drug development due to their potential physiological and pathophysiological effects. This technical guide provides an in-depth overview of the natural occurrence of this compound in various foodstuffs, its discovery, and detailed methodologies for its analysis.

Discovery and Natural Occurrence

The discovery of this compound in biological systems predates its extensive study in food chemistry. Early research in the 1930s identified the enzymatic conversion of glucose to this compound by preparations from molds such as Aspergillus parasiticus and in marine mollusks. However, its significance in food science became more apparent with the elucidation of the Maillard reaction pathway.

This compound is formed non-enzymatically in foods during thermal processing and storage. It is a product of the Amadori rearrangement of the initial condensation product between a reducing sugar, like glucose, and an amino acid. Its formation is particularly favored under oxidative conditions. As a reactive intermediate, this compound can then participate in further reactions, leading to the formation of a complex mixture of compounds, including flavor molecules and brown pigments known as melanoidins.

The concentration of this compound in foods is highly variable and depends on factors such as the composition of the food matrix (i.e., the concentration of reducing sugars and amino acids), processing temperature, time, pH, and water activity. Generally, processed, and carbohydrate-rich foods tend to have higher levels of this compound.

Quantitative Data on this compound in Foods

The quantification of this compound in food matrices can be challenging due to its reactive nature and the complexity of the food matrix. Consequently, comprehensive data on its concentration across a wide range of foods is still emerging. The table below summarizes the available quantitative data for this compound in various food products. It is important to note that much of the existing literature focuses on a related α-dicarbonyl, 3-deoxyglucosone (B13542) (3-DG), and data for this compound is less abundant.

Food ProductThis compound ConcentrationAnalytical MethodReference(s)
Must SyrupsAverage of 5.8 mg/gGC-MS[1][2]
Fruit Juice Concentrates (30°Bx)Dominant α-dicarbonyl compoundNot specified[2]
Rape Bee PollenDominant α-dicarbonyl compoundNot specified[3]
Sugar-free Bread0.61 µg/gUPLC-MS/MS[4]
Bread Crust (whole wheat flour)0.50 µg/gUPLC-MS/MS[4]

Note: The concentrations of this compound can vary significantly based on processing conditions and specific product formulations.

Analytical Methodologies for this compound Determination

The accurate determination of this compound in complex food matrices requires robust analytical methods. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. A critical step in the analysis of this compound is its derivatization to a more stable and chromatographically amenable compound, most commonly with o-phenylenediamine (B120857) (oPD) to form a quinoxaline (B1680401) derivative.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general procedure for the determination of this compound in carbohydrate-rich food samples.

2.1.1. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative sample of the food product to a uniform consistency.

  • Extraction:

    • For liquid samples (e.g., syrups, juices): Centrifuge to remove any solids.

    • For solid/semi-solid samples (e.g., bread, honey): Weigh a known amount of the homogenized sample (e.g., 1-5 g) and extract with a suitable solvent such as a mixture of water and methanol (B129727). Sonication can be used to improve extraction efficiency.

  • Protein Precipitation (if necessary): For protein-rich samples, add a precipitating agent (e.g., perchloric acid) to the extract, vortex, and centrifuge to remove precipitated proteins.

  • Cleanup (optional): Solid Phase Extraction (SPE) with a C18 cartridge can be used to remove interfering matrix components.

2.1.2. Derivatization

  • Take a known volume of the sample extract and adjust the pH if necessary.

  • Add a solution of o-phenylenediamine (oPD).

  • Incubate the mixture in the dark at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to allow for the formation of the quinoxaline derivative of this compound.

  • Neutralize the reaction mixture.

  • Extract the derivative into an organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

2.1.3. GC-MS Conditions

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized compounds (e.g., a DB-5 type column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the target analyte from other matrix components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the this compound-quinoxaline derivative.

2.1.4. Quantification

  • Prepare a calibration curve using standard solutions of this compound that have undergone the same derivatization procedure.

  • An internal standard should be used to correct for variations in sample preparation and injection.

Experimental Protocol: HPLC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the sensitive and selective quantification of this compound using liquid chromatography-tandem mass spectrometry.

2.2.1. Sample Preparation and Derivatization

  • Follow the sample preparation and extraction steps as described in the GC-MS protocol (Section 2.1.1).

  • Perform the derivatization with o-phenylenediamine as described in Section 2.1.2.

  • After derivatization, the aqueous reaction mixture can often be directly injected into the HPLC system after filtration, or a cleanup step using SPE may be employed.

2.2.2. HPLC-MS/MS Conditions

  • Liquid Chromatograph: An HPLC or UPLC system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol as mobile phase B.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the this compound-quinoxaline derivative and the internal standard.

2.2.3. Quantification

  • Quantification is performed using a calibration curve prepared from derivatized this compound standards.

  • The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Visualization of this compound's Role in the Maillard Reaction

The following diagram illustrates the central position of this compound in the Maillard reaction pathway, from the initial condensation of glucose and an amino acid to the formation of advanced glycation end-products and other reaction products.

Maillard_Reaction cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Glucose D-Glucose (Reducing Sugar) SchiffBase Schiff Base Glucose->SchiffBase AminoAcid Amino Acid (e.g., Lysine) AminoAcid->SchiffBase AmadoriProduct Amadori Product SchiffBase->AmadoriProduct Amadori Rearrangement Glucosone This compound AmadoriProduct->Glucosone Oxidation ThreeDG 3-Deoxyglucosone AmadoriProduct->ThreeDG Enolization & Dehydration Intermediates Other Reactive Carbonyls Glucosone->Intermediates Melanoidins Melanoidins (Color & Flavor) Glucosone->Melanoidins AGEs Advanced Glycation End-products (AGEs) Glucosone->AGEs ThreeDG->Intermediates Intermediates->Melanoidins Intermediates->AGEs

References

The Chemical Landscape of D-Glucosone: A Technical Guide to its Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosone, also known as D-arabino-hexos-2-ulose or 2-keto-D-glucose, is a ketohexose of significant interest in the fields of biochemistry, food chemistry, and pharmaceutical sciences.[1][2] As an oxidation product of D-glucose (B1605176), it serves as a key intermediate in various biological and chemical processes.[1] Notably, it is a crucial dicarbonyl intermediate in the Maillard reaction, contributing to the color and flavor development in thermally processed foods.[1][2] Its role in the formation of advanced glycation end-products (AGEs) also positions it as a molecule of interest in the study of diabetes and other metabolic disorders.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound is a monosaccharide with the chemical formula C₆H₁₀O₆ and a molar mass of 178.140 g·mol⁻¹.[2][3] Structurally, it is characterized by a ketone functional group at the C-2 position, distinguishing it from its parent molecule, D-glucose, which has an aldehyde group at C-1. In solution, this compound exists in a tautomeric equilibrium with its enol form, which significantly influences its chemical reactivity.[1] This off-white, crystalline solid is soluble in water.[1][3]

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₁₀O₆[1][3]
Molar Mass178.140 g·mol⁻¹[2]
CAS Number1854-25-7[2][3]
IUPAC NameD-arabino-Hexos-2-ulose[2]
Systematic IUPAC Name(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal[2]
AppearanceOff-White Solid[3]
Melting Point85-96 °C (decomposes)[3]
XLogP3-2.9[4]
Hydrogen Bond Donor Count4[3]
Hydrogen Bond Acceptor Count6[3]
Rotatable Bond Count5[3]
Topological Polar Surface Area115 Ų[3][4]

Chemical Reactivity and Key Reactions

The reactivity of this compound is largely dictated by the presence of its dicarbonyl functionality and multiple hydroxyl groups. It participates in a variety of reactions, including enzymatic conversions, degradation pathways, and the Maillard reaction.

Enzymatic Conversion of D-Glucose to this compound

This compound can be synthesized from D-glucose through enzymatic oxidation at the C-2 position.[5] This bioconversion is catalyzed by pyranose 2-oxidase (EC 1.1.3.10), which utilizes molecular oxygen to produce this compound and hydrogen peroxide.[6]

Enzymatic_Conversion cluster_reactants Reactants cluster_products Products Glucose D-Glucose Glucosone This compound Glucose->Glucosone Pyranose 2-Oxidase H2O2 H₂O₂ O2 O₂ H2O H₂O Degradation_Pathway D_Glucosone This compound Enolization Enolization at C3 D_Glucosone->Enolization Dicarbonyl_Intermediate 1,3-Dicarbonyl Intermediate Enolization->Dicarbonyl_Intermediate Cleavage C1-C2 Bond Cleavage Dicarbonyl_Intermediate->Cleavage Transposition C1-C2 Transposition Dicarbonyl_Intermediate->Transposition Products D-Ribulose + Formate Cleavage->Products Transposition_Product Transposed Product Transposition->Transposition_Product Hydrogenation_Workflow D_Glucosone This compound Hydrogenation Hydrogenation D_Glucosone->Hydrogenation D_Fructose D-Fructose Hydrogenation->D_Fructose

References

Preliminary Investigations into the Biological Activity of D-Glucosone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosone, an alpha-dicarbonyl compound formed from the oxidation of D-glucose, is a key intermediate in the Maillard reaction and the subsequent formation of Advanced Glycation End Products (AGEs).[1] Its biological activities, particularly its potential cytotoxicity, are of growing interest in the fields of toxicology and drug development. This technical guide provides a consolidated overview of the preliminary investigations into the biological activity of this compound, with a focus on its cytotoxic effects and the underlying mechanisms involving reactive oxygen species (ROS).

Cytotoxicity of this compound

Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on mammalian cells. A key study by Nakayama et al. (1992) investigated the impact of this compound on Chinese hamster lung V79 cells, revealing a decrease in cell survival after a 4-hour incubation period.[1] While specific IC50 values for this compound are not widely reported in the currently available literature, the qualitative evidence points towards a dose-dependent toxic effect.

Experimental Protocol: Cell Viability Assay for this compound

The following is a generalized protocol for assessing the cytotoxicity of this compound based on the methodology described by Nakayama et al. (1992) and standard cell viability assays.

1. Cell Culture and Seeding:

  • Chinese hamster lung V79 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL and allowed to attach overnight.

2. Preparation of this compound Solutions:

  • A stock solution of this compound is prepared in sterile phosphate-buffered saline (PBS).

  • Serial dilutions are made in MEM to achieve the desired final concentrations for the assay.

3. Treatment of Cells:

  • The culture medium is removed from the wells and replaced with medium containing various concentrations of this compound.

  • Control wells receive medium with PBS only.

  • The plates are incubated for a specified period (e.g., 4 hours, as in the Nakayama et al. study).

4. Assessment of Cell Viability (MTT Assay):

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

Mechanism of Action: Role of Reactive Oxygen Species (ROS)

The cytotoxic effects of this compound are strongly linked to the generation of reactive oxygen species (ROS). The study by Nakayama et al. (1992) demonstrated that the decrease in V79 cell survival was inhibited by the presence of catalase and superoxide (B77818) dismutase (SOD), indicating the involvement of hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻), respectively.[1]

Experimental Protocol: Measurement of Hydrogen Peroxide Formation

The following protocol outlines a method to measure the generation of hydrogen peroxide from this compound.

1. Reaction Mixture:

  • A solution of this compound is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

2. Incubation:

  • The this compound solution is incubated at 37°C.

3. Detection of Hydrogen Peroxide (Amplex Red Assay):

  • At various time points, aliquots of the reaction mixture are taken.

  • The aliquots are added to a reaction mixture containing Amplex Red reagent and horseradish peroxidase (HRP) in a buffer.

  • The reaction is incubated in the dark at room temperature for 30 minutes.

  • The fluorescence is measured with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • A standard curve of known H₂O₂ concentrations is used to quantify the amount of H₂O₂ produced.

Signaling Pathways and Logical Relationships

Maillard Reaction and Advanced Glycation End Product (AGE) Formation

This compound is a critical intermediate in the non-enzymatic browning reaction known as the Maillard reaction, which ultimately leads to the formation of AGEs. This complex cascade of reactions begins with the condensation of a reducing sugar with an amino group of a protein or lipid.

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Compound Amino Compound (Protein, Lipid) Amino_Compound->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement D_Glucosone This compound Amadori_Product->D_Glucosone Oxidation Reactive_Carbonyls Other Reactive Carbonyls Amadori_Product->Reactive_Carbonyls AGEs Advanced Glycation End Products (AGEs) D_Glucosone->AGEs Reactive_Carbonyls->AGEs

Maillard Reaction and AGE Formation Pathway
This compound Induced ROS Generation and Cytotoxicity

The oxidative degradation of this compound in cell culture medium leads to the production of superoxide anions, which are then dismutated to hydrogen peroxide. These ROS can cause cellular damage, leading to a decrease in cell viability.

ROS_Generation D_Glucosone This compound Oxidative_Degradation Oxidative Degradation (in culture medium) D_Glucosone->Oxidative_Degradation Superoxide Superoxide (O₂⁻) Oxidative_Degradation->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD Cellular_Damage Cellular Damage Superoxide->Cellular_Damage H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 H2O2->Cellular_Damage Cytotoxicity Cytotoxicity (Decreased Cell Survival) Cellular_Damage->Cytotoxicity

This compound Induced ROS and Cytotoxicity

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data, such as IC50 values, for the biological activity of this compound. The primary evidence for its cytotoxicity is qualitative, based on the observed reduction in cell survival.[1] Further research is required to establish a comprehensive quantitative profile of this compound's biological effects.

Table 1: Summary of this compound Biological Activity

Biological EffectModel SystemKey FindingsQuantitative DataReference
CytotoxicityChinese hamster lung V79 cellsDecreased cell survival after 4h incubation.Not specified[1]
ROS GenerationCell-free and cell culture mediumFormation of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).Not specified[1]
Intermediate in Maillard ReactionChemical reactionForms as an oxidation product of the Amadori product.Not applicable[1]

Conclusion

Preliminary investigations reveal that this compound possesses significant biological activity, primarily characterized by its cytotoxicity mediated through the generation of reactive oxygen species. Its role as a key intermediate in the Maillard reaction and the formation of AGEs underscores its importance in food chemistry and pathophysiology. The provided experimental protocols offer a framework for further quantitative analysis of this compound's effects. Future research should focus on determining specific IC50 values across various cell lines and elucidating the detailed molecular mechanisms of its ROS-generating and cytotoxic properties. This knowledge will be crucial for a comprehensive understanding of its toxicological profile and for its potential applications in drug development and disease research.

References

Methodological & Application

Application Note: Quantification of D-Glucosone in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-glucosone (2-keto-D-glucose) is an α-dicarbonyl compound formed during the early stages of the Maillard reaction and glucose auto-oxidation. Its accumulation in biological systems is associated with the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications, aging, and neurodegenerative diseases. Accurate quantification of this compound in biological matrices like plasma, serum, and urine is crucial for researchers and clinicians studying glycation pathways and developing therapeutic interventions.

This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. Due to its lack of a strong native chromophore, a pre-column derivatization step is essential to enable sensitive detection.

Principle of Analysis

The quantification of this compound from complex biological samples involves a multi-step workflow. The core principle is to first isolate the analyte from interfering matrix components, chemically modify it to introduce a UV-absorbing or fluorescent tag, separate the resulting derivative from other substances using HPLC, and finally detect and quantify it.

cluster_prep Sample Preparation cluster_analysis Analytical Workflow Sample Biological Sample (Plasma, Serum, Urine) Deprotein Protein Precipitation (e.g., Acetonitrile (B52724), Methanol) Sample->Deprotein Centrifuge Centrifugation Deprotein->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv Derivatization (e.g., with OPD) Supernatant->Deriv HPLC HPLC Separation (Reversed-Phase C18) Deriv->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Quant Quantification (Calibration Curve) Detect->Quant

Caption: General workflow for this compound analysis.

Experimental Protocols

Sample Preparation

Proper sample handling and preparation are critical for accurate quantification and to prevent analyte degradation.[1]

Protocol 1.1: Plasma/Serum Preparation

  • Collection : Collect whole blood in tubes containing an anticoagulant (e.g., heparin) for plasma or in serum separator tubes for serum.

  • Separation :

    • For plasma, centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C.[2]

    • For serum, allow the blood to clot at room temperature for 15-30 minutes, then centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer : Carefully transfer the supernatant (plasma or serum) to a clean polypropylene (B1209903) tube.[2]

  • Storage : If not analyzed immediately, store samples at -80°C. Avoid repeated freeze-thaw cycles.[2]

Protocol 1.2: Protein Precipitation (for Plasma/Serum)

  • Thaw plasma/serum samples on ice.

  • In a microcentrifuge tube, mix 200 µL of plasma/serum with 600 µL of ice-cold acetonitrile or methanol (B129727) to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000-16,000 x g for 10 minutes at 4°C.[3][4]

  • Carefully collect the supernatant for the derivatization step.

Protocol 1.3: Urine Sample Preparation

  • Centrifuge the urine sample at 3,000 g to remove particulate matter.[5]

  • The supernatant can often be diluted with the derivatization buffer and used directly. For complex urine matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[6]

cluster_plasma Plasma/Serum cluster_urine Urine p1 Collect Blood p2 Centrifuge (1,000-2,000 x g) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge (>14,000 x g) p3->p4 p_out Supernatant for Derivatization p4->p_out u1 Collect Urine u2 Centrifuge (3,000 g) u1->u2 u3 Dilution / SPE u2->u3 u_out Supernatant for Derivatization u3->u_out

Caption: Sample preparation workflows for biological fluids.

Pre-Column Derivatization

Derivatization enhances detection by attaching a chromophore or fluorophore to the this compound molecule.[4] The reaction with o-phenylenediamine (B120857) (OPD) is common for α-dicarbonyl compounds, forming a stable quinoxaline (B1680401) derivative.

Protocol 2.1: Derivatization with o-phenylenediamine (OPD)

  • Reagent Preparation : Prepare a fresh solution of 10 mg/mL OPD in water or a suitable buffer.

  • Reaction :

    • To 50 µL of the deproteinized supernatant (from Protocol 1.2) or prepared urine sample, add 50 µL of the OPD solution.[4]

    • Incubate the mixture in the dark at room temperature for 4 hours or at a higher temperature (e.g., 60°C) for a shorter duration (e.g., 30 minutes).[4]

    • The reaction should be optimized for this compound specifically.

  • Termination : Cool the reaction mixture to room temperature. The sample is now ready for HPLC analysis.

HPLC Methodologies

HPLC with UV Detection

This method is suitable for routine analysis and is widely accessible.

Protocol 3.1: HPLC-UV Analysis

  • HPLC System : A standard HPLC system with a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A : 0.1% formic acid in water.[4]

  • Mobile Phase B : Acetonitrile.[4]

  • Gradient Elution :

    • Start with a low percentage of mobile phase B (e.g., 5-10%).

    • Increase linearly to a high percentage (e.g., 95%) over 15-20 minutes to elute the derivatized analyte.[4]

    • Re-equilibrate the column at initial conditions before the next injection.

  • Flow Rate : 1.0 mL/min.[4]

  • Injection Volume : 20 µL.[4]

  • Column Temperature : 25-40°C.

  • Detection Wavelength : The quinoxaline derivative of this compound is typically detected around 312-315 nm.[4]

  • Quantification : Create a calibration curve using known concentrations of a this compound standard that has undergone the same sample preparation and derivatization process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior selectivity and sensitivity, making it the gold standard for quantifying low-abundance analytes in complex matrices.

Protocol 3.2: LC-MS/MS Analysis

  • LC System : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm or sub-2 µm particle size for UHPLC).[3]

  • Mobile Phase A : 0.1% formic acid and 0.2% ammonium (B1175870) acetate (B1210297) in water.[3]

  • Mobile Phase B : Methanol or Acetonitrile.[3]

  • Gradient Elution : A steep gradient is often used to ensure sharp peaks and short run times.[3]

    • Example: 45% B (0-1 min) -> 95% B (1-2.5 min) -> 95% B (2.5-4.9 min) -> 45% B (5-6.5 min).[3]

  • Flow Rate : 0.8-1.0 mL/min.[3]

  • Injection Volume : 5-10 µL.

  • MS Detection :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : The specific precursor-to-product ion transitions for the derivatized this compound must be determined by infusing a derivatized standard. An internal standard (e.g., a stable isotope-labeled version) should be used for the most accurate quantification.

Quantitative Data Summary

The following tables summarize typical performance characteristics for HPLC-based methods for quantifying derivatized sugars or related compounds in biological samples. These values can serve as a benchmark for method development for this compound.

Table 1: Linearity and Quantification Limits

Analyte (Matrix) Derivatization Agent Method Linearity Range LLOQ Reference
Glucosamine (B1671600) (Plasma) OPA/3-MPA LC-MS/MS 0.012–8.27 µg/mL 12 ng/mL [3][7]
Glucosamine (Urine) OPA/3-MPA LC-MS/MS 1.80–84.1 µg/mL 1.80 µg/mL [3][7]
Glucose (Cell Media) PMP HPLC-UV 0.39-25 µM 0.39 µM [8]
Various Sugars PMP HPLC-DAD 10–400 µg/mL 1.17–18.32 µg/mL [9][10]

| Mycotoxins (Urine) | None | LC-Q-TOF-MS | N/A | 0.3-5 ng/mL |[11] |

OPA/3-MPA: o-phthalaldehyde/3-mercaptopropionic acid; PMP: 1-phenyl-3-methyl-5-pyrazolone; LLOQ: Lower Limit of Quantification.

Table 2: Method Precision and Accuracy

Analyte (Matrix) Method Precision (%RSD) Accuracy (%Bias) Reference
Glucose (Cell Media) HPLC-UV < 15% Within ±3% [8]

| Glucosamine (Plasma) | LC-MS/MS | < 15% | Within ±15% |[7] |

Method Validation and Considerations

  • Stability : The stability of this compound in biological matrices under various storage conditions (room temperature, refrigerated, frozen) and through sample processing (e.g., freeze-thaw cycles) should be thoroughly evaluated.[1][6][12]

  • Matrix Effects : In LC-MS/MS analysis, ion suppression or enhancement from co-eluting matrix components can affect accuracy. The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects.

  • Specificity : The method's specificity should be confirmed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention time of the derivatized analyte.[6]

  • Recovery : The efficiency of the extraction process should be determined by comparing the analyte response in pre-spiked samples versus post-spiked samples.

References

Application Note: Quantitative Analysis of D-Glucosone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of D-Glucosone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an α-dicarbonyl compound, is a significant marker in the Maillard reaction and sugar degradation pathways, implicated in processes relevant to food chemistry, aging, and diabetes. Due to its low volatility, a derivatization procedure is required prior to GC-MS analysis. This document provides a comprehensive protocol for sample preparation, derivatization, and GC-MS analysis, along with expected performance characteristics.

Introduction

This compound (D-arabino-hexos-2-ulose) is a key intermediate in the Maillard reaction and caramelization processes. It is formed through the oxidation of glucose and Amadori compounds.[1] The accumulation of α-dicarbonyl compounds like this compound is associated with the formation of advanced glycation end-products (AGEs), which are linked to the pathogenesis of diabetic complications and other age-related diseases.[2] Accurate and sensitive quantification of this compound in various matrices, including food products and biological samples, is crucial for understanding its role in health and disease.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, the polar and non-volatile nature of sugars like this compound necessitates a derivatization step to increase their volatility and thermal stability for GC analysis.[3][4] The most common and effective derivatization technique for sugars is a two-step process involving oximation followed by silylation.[2][5] This method reduces the number of isomers and produces thermally stable derivatives suitable for GC-MS analysis.[3]

This application note provides a detailed protocol for the analysis of this compound by GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

Sample Preparation

The sample preparation method should be adapted based on the matrix.

For Food Matrices (e.g., Must Syrups): [6]

  • Homogenize the sample if necessary.

  • Accurately weigh a portion of the sample.

  • Perform a liquid-liquid or solid-phase extraction to isolate the carbohydrate fraction.[7]

  • Lyophilize the extract to remove water completely.[2]

  • Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analogue or a structurally similar compound not present in the sample).

For Biological Samples (e.g., Plasma): [8]

  • To 200 µL of plasma, add a known amount of internal standard.

  • Deproteinize the sample by adding 600 µL of ice-cold acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

Derivatization Protocol (Oximation-Silylation)

This two-step protocol is adapted from established methods for sugar derivatization.[2][3][5]

Step 1: Oximation

  • To the dried sample extract, add 200 µL of a 40 mg/mL solution of methoxylamine hydrochloride in pyridine.

  • Incubate the mixture at 70°C for 30 minutes in a heating block or water bath.[3]

  • Allow the sample to cool to room temperature.

Step 2: Silylation

  • To the oximated sample, add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubate the mixture at 70°C for an additional 30 minutes.[3]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized sugars and can be used as a starting point for method development.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Oven ProgramInitial temperature 140°C for 1 min, ramp at 2°C/min to 218°C, then ramp at 10°C/min to 280°C, hold for 2 min.[3]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Mass Scan Rangem/z 50-650 (Full Scan)
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using this compound standards subjected to the same sample preparation and derivatization procedure. An internal standard should be used to correct for variations in sample preparation and injection volume. The following table presents representative method validation data for the GC-MS analysis of sugars in a biological matrix, demonstrating the expected performance of this type of assay.[9]

ParameterLactuloseRhamnoseXylose3-O-methylglucoseSucrose
Linearity (r²) >0.99>0.99>0.99>0.99>0.99
Limit of Detection (mg/L) 0.030.030.030.030.12
Limit of Quantification (mg/L) 0.100.100.100.100.39
Accuracy (Recovery %) 92.1 - 124.792.1 - 124.792.1 - 124.792.1 - 124.792.1 - 124.7
Intra-assay Precision (CV %) 6.8 - 12.97.1 - 12.87.2 - 11.28.9 - 11.58.9 - 12.0
Inter-assay Precision (CV %) 7.0 - 11.56.4 - 9.46.8 - 13.27.0 - 15.95.5 - 9.4

This data is representative of a validated GC-MS method for various sugars in canine serum and serves as an example of expected performance.[9]

In a study analyzing carbohydrate-rich foods, must syrups showed the highest concentrations of this compound, with an average value of 5.8 mg/g.[6]

Identification and Quantification

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_output Results Sample Food or Biological Sample Extraction Extraction / Deproteinization Sample->Extraction Lyophilization Lyophilization / Drying Extraction->Lyophilization InternalStandard Add Internal Standard Lyophilization->InternalStandard Oximation Oximation (Methoxylamine HCl in Pyridine, 70°C) InternalStandard->Oximation Silylation Silylation (BSTFA + 1% TMCS, 70°C) Oximation->Silylation GCMS GC-MS System Silylation->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification Data->Quantification Identification Identification Data->Identification

Caption: Experimental workflow for the GC-MS analysis of this compound.

d_glucosone_pathway D_Glucose D-Glucose PentosePhosphate Pentose Phosphate Pathway D_Glucose->PentosePhosphate Oxidative Branch D_Glucosone This compound D_Glucose->D_Glucosone Oxidation PentosePhosphate->D_Glucose Non-oxidative Branch Degradation Degradation Products (e.g., D-ribulose, formate) D_Glucosone->Degradation C1-C2 Cleavage Maillard Maillard Reaction (with amino acids) D_Glucosone->Maillard AGEs Advanced Glycation End-products (AGEs) Maillard->AGEs

Caption: Simplified metabolic context of this compound.

Conclusion

The GC-MS method detailed in this application note, incorporating a two-step oximation and silylation derivatization, provides a sensitive and reliable approach for the quantification of this compound in various matrices. This method is essential for researchers in food science, clinical chemistry, and drug development who are investigating the role of dicarbonyl compounds in biological and chemical systems. The provided protocols and parameters serve as a strong foundation for developing and validating a robust analytical method for this compound.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of D-Glucosone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucosone (D-arabino-2-hexosulose), a key intermediate in the Maillard reaction and carbohydrate metabolism, is of significant interest in food chemistry, clinical diagnostics, and drug development. Its accurate separation and quantification are crucial for understanding its roles in various biological and chemical processes. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for the analysis of this compound. This document provides detailed protocols for the separation of this compound from other sugars using TLC, including stationary and mobile phase selection, sample preparation, and visualization techniques.

Data Presentation

The following table summarizes quantitative data for the TLC separation of this compound and related monosaccharides from various systems. The Retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.

AnalyteStationary PhaseMobile Phase (v/v/v/v)Rf ValueDetection MethodReference
This compound AvicelIsopropanol:Pyridine:Acetic Acid:Water (8:8:2:4)0.4 - 0.5 (streak)Triphenyltetrazolium (B181601) chloride or Diphenylamine/aniline/phosphoric acid
GlucoseAvicelIsopropanol:Pyridine:Acetic Acid:Water (8:8:2:4)0.5 - 0.6Triphenyltetrazolium chloride or Diphenylamine/aniline/phosphoric acid
Fructose (B13574)AvicelIsopropanol:Pyridine:Acetic Acid:Water (8:8:2:4)0.5 - 0.6Triphenyltetrazolium chloride or Diphenylamine/aniline/phosphoric acid
This compound-bis-2,4-dinitrophenylhydrazone Silica (B1680970) Gel (Normal Phase)Not specified-Alcoholic alkali reagent
Monosaccharides (General)Silica Gel 60GButanol:Acetic Acid:Water (BAW)VariesGeneral carbohydrate stains
Monosaccharides (General)Silica Gel 60GEthylacetate:Pyridine:Acetic Acid:Water (EPAW)VariesGeneral carbohydrate stains

Experimental Protocols

Two primary protocols are presented here. Protocol 1 is a direct method for this compound separation, while Protocol 2 involves derivatization for enhanced detection, particularly at low concentrations.

Protocol 1: Direct Separation of this compound on Avicel Plates

This protocol is adapted from a method specifically developed for this compound separation.

1. Materials and Reagents:

  • TLC Plates: Avicel-coated glass plates
  • Mobile Phase: Isopropanol, pyridine, acetic acid, and water (reagent grade)
  • Standards: this compound, D-glucose, D-fructose
  • Visualization Reagent A (Triphenyltetrazolium chloride spray): 2% (w/v) triphenyltetrazolium chloride (TTC) in 0.5 N Sodium Hydroxide (NaOH)
  • Visualization Reagent B (Diphenylamine/aniline spray): 0.15 g diphenylamine, 0.8 ml aniline, and 11 ml phosphoric acid in 100 ml ethyl acetate.
  • TLC developing chamber
  • Capillary tubes for spotting
  • Heating plate or oven

2. Procedure:

  • Mobile Phase Preparation: Prepare the developing solvent by mixing isopropanol, pyridine, acetic acid, and water in a volume ratio of 8:8:2:4.
  • Chamber Equilibration: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall to ensure saturation of the chamber atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes.
  • Sample Preparation: Dissolve the sample and standards in a suitable volatile solvent (e.g., methanol (B129727) or water) to a concentration of approximately 1 mg/mL.
  • Spotting: Using a capillary tube, carefully spot the prepared sample and standards onto the Avicel plate, approximately 1 cm from the bottom edge. Keep the spots small and concentrated.
  • Development: Place the spotted TLC plate into the equilibrated chamber and close the lid. Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.
  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

3. Visualization:

  • Method A (TTC Spray): Spray the dried plate with the triphenyltetrazolium chloride reagent. This compound and fructose will instantly appear as red spots. Glucose will yield a red spot only after heating the plate at 100°C for 10 minutes.
  • Method B (Diphenylamine/Aniline Spray): Spray the plate with the diphenylamine/aniline/phosphoric acid reagent. Heat the plate at 95°C for 10 minutes. This compound will appear as a purple streak, glucose as a brown spot, and fructose as a yellow spot.

Protocol 2: Separation of this compound via Derivatization

This protocol enhances the visualization of this compound, especially at trace levels, by converting it to its bis-2,4-dinitrophenylhydrazone (bis-DNP) derivative.

1. Materials and Reagents:

  • TLC Plates: Normal-phase silica gel plates (e.g., SilG-25HR)
  • Derivatization Reagent: 2,4-Dinitrophenylhydrazine (B122626) (DNPH) solution
  • Mobile Phase: A suitable non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate, to be optimized)
  • Visualization Reagent: Alcoholic alkali solution (e.g., 2% NaOH in ethanol)
  • Other materials as listed in Protocol 1.

2. Procedure:

  • Derivatization: React the sample containing this compound with a solution of 2,4-dinitrophenylhydrazine to form the this compound-bis-2,4-dinitrophenylhydrazone derivative.
  • Extraction: Extract the derivative into a suitable organic solvent.
  • TLC Analysis:
  • Prepare and equilibrate a TLC chamber with a suitable mobile phase.
  • Spot the extracted derivative onto a silica gel TLC plate.
  • Develop the plate as described in Protocol 1.
  • Dry the plate after development.

3. Visualization:

  • Spray the dried plate with the alcoholic alkali reagent. This will enhance the visualization of the bis-DNP derivative, allowing for the detection of as low as 50 ng of this compound.

Mandatory Visualization

TLC_Workflow cluster_prep Setup cluster_run Execution cluster_analysis Analysis prep 1. Mobile Phase Preparation & Chamber Equilibration sample_prep 2. Sample and Standard Preparation spotting 3. Spotting onto TLC Plate sample_prep->spotting development 4. Chromatographic Development spotting->development drying 5. Drying the TLC Plate development->drying visualization 6. Visualization of Spots drying->visualization analysis 7. Rf Calculation and Analysis visualization->analysis

Caption: Experimental workflow for Thin-Layer Chromatography (TLC).

Application Notes and Protocols for the Laboratory Synthesis and Purification of D-Glucosone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis and purification of D-Glucosone, a key intermediate in various biochemical pathways and a valuable building block in synthetic chemistry. The document outlines both chemical and enzymatic synthesis routes, offering flexibility based on available resources and desired product specifications. Furthermore, detailed purification and analytical methods are provided to ensure the isolation of high-purity this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₆[1]
Molar Mass 178.14 g/mol [1][2]
CAS Number 1854-25-7[1][2][3]
Appearance Crystalline solid[3]
Solubility Soluble in water[3]
IUPAC Name D-arabino-Hexos-2-ulose[1][2]

Chemical Synthesis of this compound

The chemical synthesis of this compound from D-Glucose is a two-step process involving the formation of an intermediate, D-glucosazone, followed by its conversion to this compound.

Experimental Protocols

Step 1: Synthesis of D-Glucosazone from D-Glucose [4]

  • In a fume hood, dissolve 20 g of D-Glucose in 1 L of distilled water in a suitable reaction vessel.

  • Add 27 mL of glacial acetic acid to the glucose solution.

  • Carefully add 44 g of phenylhydrazine (B124118) to the mixture with vigorous stirring.

  • Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.

  • After 3 hours, turn off the heat and allow the mixture to cool to room temperature overnight. A solid precipitate of D-glucosazone will form.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid sequentially with 10% acetic acid, water, and finally, diethyl ether.

  • Dry the purified D-glucosazone in a vacuum oven at 50°C until a constant weight is achieved.

Step 2: Conversion of D-Glucosazone to this compound [4][5]

  • Suspend the dried D-glucosazone (from Step 1) in 300 mL of water in a reaction vessel.

  • Add 30 g of benzaldehyde (B42025) to the suspension.

  • Heat the mixture to 100°C and pass a stream of steam through it for 3 hours to remove excess benzaldehyde.

  • Cool the reaction mixture and filter to remove the solid phenylhydrazine-benzaldehyde condensation product.

  • Concentrate the filtrate to approximately 500 mL by rotary evaporation.

  • Extract the aqueous solution ten times with 300 mL portions of diethyl ether to remove any remaining organic impurities.

  • Remove residual diethyl ether from the aqueous solution by rotary evaporation for 30 minutes.

  • The resulting aqueous solution contains this compound.

Quantitative Data for Chemical Synthesis
ParameterValueReference
Starting Material D-Glucose (20 g)[4]
Intermediate Yield (D-Glucosazone) 16.1 g[4]
Final Product Yield (this compound) 3.4 g[4][5]
Overall Yield 16%[4][5]

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound offers a highly specific and high-yield alternative to chemical methods. This process utilizes the enzyme pyranose oxidase (also known as glucose-2-oxidase) to catalyze the oxidation of D-Glucose at the C-2 position.

Experimental Protocol
  • Prepare a reaction buffer of 0.1 M phosphate (B84403) buffer at pH 5.0.[6]

  • Dissolve D-Glucose in the reaction buffer to a final concentration of 5% (w/v).[7]

  • Add pyranose oxidase to the glucose solution. The enzyme can be from sources such as Polyporus obtusus or Aspergillus oryzae.[4][5][7] For enhanced stability and reusability, the enzyme can be immobilized on a solid support like agarose.[4]

  • Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct, which can inhibit the pyranose oxidase.[4]

  • Incubate the reaction mixture at an optimal temperature of 55°C with gentle agitation.[6]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for glucose consumption or glucosone formation using HPLC.

  • The reaction is typically complete within 5-10 hours, achieving a high conversion rate.[4][8]

Quantitative Data for Enzymatic Synthesis
ParameterValueReference
Enzyme Pyranose Oxidase (Glucose-2-Oxidase)[4][5]
Starting Material D-Glucose[7]
Reaction Time 5 hours[4]
Conversion Rate > 99%[4]
Optimal pH 5.0[6]
Optimal Temperature 55°C[6]

Purification of this compound

Purification is a critical step to isolate this compound from unreacted starting materials, byproducts, and other impurities.

Experimental Protocols

Purification of Chemically Synthesized this compound [4][5]

  • Pass the aqueous solution containing this compound through a 4 x 100 cm column packed with Amberlite XAD-2 resin that has been rigorously washed with acetone.

  • Wash the column with an additional 200 mL of water to ensure complete elution of the this compound.

  • Combine all the aqueous portions containing the product.

  • Lyophilize (freeze-dry) the combined aqueous solution to obtain purified this compound as a solid.

General Purification of this compound by Flash Chromatography

For a more rapid purification, flash chromatography can be employed.

  • Column: Use a pre-packed amine-functionalized silica (B1680970) gel column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for hydrophilic interaction liquid chromatography (HILIC). A starting gradient could be 95:5 (acetonitrile:water), gradually increasing the water content to elute the more polar this compound.

  • Detection: Use an Evaporative Light Scattering Detector (ELSD) for detection as carbohydrates have poor UV absorbance.

  • Collect the fractions containing the purified this compound and concentrate them under reduced pressure.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a reliable method for the analysis and quantification of this compound.

HPLC Protocol
  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute the compound of interest.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Due to the lack of a strong chromophore in this compound, derivatization with a UV-active or fluorescent tag (e.g., o-phenylenediamine) is often required for sensitive detection with a UV-Vis or fluorescence detector.[9] Alternatively, a mass spectrometer (MS) or an ELSD can be used for detection without derivatization.

Visualized Workflows

Chemical_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Glucosazone Formation cluster_step2 Step 2: Glucosone Formation cluster_purification Purification cluster_product Final Product D_Glucose D-Glucose Reaction1 React with Phenylhydrazine (80°C, 3h) D_Glucose->Reaction1 Filtration1 Filter and Wash Reaction1->Filtration1 Glucosazone D-Glucosazone Filtration1->Glucosazone Reaction2 React with Benzaldehyde (100°C, Steam) Glucosazone->Reaction2 Filtration2 Filter Reaction2->Filtration2 Extraction Liquid-Liquid Extraction Filtration2->Extraction Chromatography Column Chromatography (Amberlite XAD-2) Extraction->Chromatography Lyophilization Lyophilization Chromatography->Lyophilization D_Glucosone This compound Lyophilization->D_Glucosone

Figure 1. Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_product Final Product D_Glucose D-Glucose Reaction Pyranose Oxidase Catalase (pH 5.0, 55°C) D_Glucose->Reaction Filtration Enzyme Removal (if immobilized) Reaction->Filtration Chromatography Column Chromatography Filtration->Chromatography D_Glucosone This compound Chromatography->D_Glucosone

Figure 2. Workflow for the enzymatic synthesis of this compound.

References

Application Notes and Protocols: D-Glucosone as a Standard in Maillard Reaction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food chemistry and has significant implications in biomedical research, particularly in the study of advanced glycation end-products (AGEs). D-Glucosone (D-arabino-Hexos-2-ulose), a key α-dicarbonyl intermediate, is formed during the initial stages of this complex cascade of reactions.[1][2] Its high reactivity makes it a critical precursor to the formation of color, flavor, and aroma compounds in food, as well as potentially harmful AGEs in biological systems.[3] Accurate quantification of this compound is therefore essential for understanding and controlling the Maillard reaction in various contexts.

These application notes provide detailed protocols for the use of this compound as a standard for its quantification in research settings. The methodologies described herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), following derivatization to enhance detection and quantification.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the reaction conditions and the food matrix. The following tables summarize quantitative data from model systems and food products.

Table 1: Concentration of this compound in Maillard Reaction Model Systems

Model System ComponentsTemperature (°C)Time (min)pHThis compound ConcentrationReference
Glucose + Glycine12130-Major α-dicarbonyl[4]
Glucose + Lysine12130-Major α-dicarbonyl[4]
Fructose + Glycine---Predominantly formed[4]
Fructose + Lysine---Predominantly formed[4]
Glucose only12190+-Highest at max time[4]
Glucose + Glutamic acid12190+-Highest at max time[4]

Table 2: Concentration of this compound and other α-Dicarbonyls in Food Products

Food Product3-Deoxyglucosone (3-DG) (mg/kg)Glucosone (mg/kg)Reference
Cereal-based infant formula3.9 - 827.1Lower than 3-DG[5]
Canned fruit puree26.7 - 92.3Lower than 3-DG[5]
Vegetable puree-Lower than 3-DG[5]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC with UV Detection following Derivatization with o-Phenylenediamine (OPD)

This protocol details the analysis of this compound by forming a stable quinoxaline (B1680401) derivative with OPD, which can be readily quantified by HPLC-UV.

1. Materials and Reagents:

  • This compound standard (CAS: 1854-25-7)

  • o-Phenylenediamine (OPD)

  • Sodium phosphate (B84403) buffer (0.5 M, pH 7)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sample containing this compound

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

  • From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Store standard solutions at 4°C for short-term use or at -20°C for long-term storage. Aqueous solutions of glucosone are not recommended for storage for more than one day.

3. Sample Preparation:

  • For liquid samples (e.g., beverages, liquid model systems), filter through a 0.45 µm syringe filter.

  • For solid samples (e.g., food products), perform an aqueous extraction. Homogenize a known weight of the sample with water, centrifuge to pellet solids, and collect the supernatant. A clarification step using Carrez reagents may be necessary for complex matrices.

4. Derivatization Procedure:

  • Prepare a fresh derivatization solution of 0.2% OPD in 0.5 M sodium phosphate buffer (pH 7) containing 11 mM DTPA.

  • In a reaction vial, mix 500 µL of the sample or standard solution with 150 µL of the OPD solution.[5]

  • Incubate the mixture in a water bath at 60°C for 3 hours in the dark.[6]

  • Cool the reaction mixture to room temperature.

  • Filter the derivatized solution through a 0.45 µm syringe filter before HPLC analysis.

5. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 315 nm.[7]

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound-OPD derivative against the concentration of the this compound standards. Determine the concentration of this compound in the samples from this calibration curve.

Protocol 2: Quantification of this compound by GC-MS following Derivatization with o-Phenylenediamine (OPD)

This protocol is suitable for the simultaneous analysis of multiple volatile α-dicarbonyl compounds, including the derivative of this compound.

1. Materials and Reagents:

2. Preparation of Standard Solutions and Sample Preparation:

  • Follow steps 2 and 3 from Protocol 1.

3. Derivatization and Extraction Procedure:

  • Follow the derivatization procedure in step 4 of Protocol 1.

  • After incubation, acidify the reaction medium to pH 2 with 2M H₂SO₄.

  • Perform a liquid-liquid extraction by adding 5 mL of dichloromethane to the reaction vial.

  • Stir vigorously for 5 minutes and allow the phases to separate.

  • Collect the lower organic phase. Repeat the extraction step.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

4. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.[6]

  • Quantification: Use specific ions for the quinoxaline derivative of this compound for quantification in SIM mode.[6] Create a calibration curve as described in Protocol 1.

Visualization of Key Pathways and Workflows

Maillard_Reaction_Pathway reactant reactant intermediate intermediate product product dicarbonyl dicarbonyl Glucose Glucose SchiffBase Schiff Base Glucose->SchiffBase + Amino Acid AminoAcid Amino Acid AminoAcid->SchiffBase AmadoriProduct Amadori Product SchiffBase->AmadoriProduct Amadori Rearrangement Enolization 1,2-Enolization AmadoriProduct->Enolization Glucosone This compound Enolization->Glucosone Oxidation ThreeDG 3-Deoxyglucosone Enolization->ThreeDG Dehydration StreckerDegradation Strecker Degradation Glucosone->StreckerDegradation + Amino Acid Melanoidins Melanoidins (Color) Glucosone->Melanoidins Polymerization AGEs Advanced Glycation End-products (AGEs) Glucosone->AGEs in vivo ThreeDG->StreckerDegradation + Amino Acid ThreeDG->Melanoidins Polymerization ThreeDG->AGEs in vivo StreckerAldehydes Strecker Aldehydes (Flavor/Aroma) StreckerDegradation->StreckerAldehydes

Simplified Maillard reaction pathway highlighting this compound formation.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_quant Quantification step step analysis analysis output output Sample Sample Collection (Food/Biological Matrix) Extraction Aqueous Extraction & Filtration Sample->Extraction Standard This compound Standard Preparation Derivatization Reaction with o-Phenylenediamine (OPD) (60°C, 3h) Standard->Derivatization Extraction->Derivatization HPLC HPLC-UV Analysis (315 nm) Derivatization->HPLC GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS requires extraction Calibration Calibration Curve Construction HPLC->Calibration GCMS->Calibration Quantification Concentration Determination Calibration->Quantification

General workflow for the quantification of this compound.

References

Application Notes and Protocols: In Vitro Studies of Protein Glycation Induced by D-Glucosone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein glycation is a non-enzymatic reaction between reducing sugars or their degradation products and the free amino groups of proteins, lipids, or nucleic acids.[1][2] This process, also known as the Maillard reaction, leads to the formation of a heterogeneous group of molecules called Advanced Glycation End-products (AGEs).[3][4] The accumulation of AGEs is implicated in the pathogenesis of various diseases, particularly diabetic complications, neurodegenerative disorders, and aging.[1][5]

D-Glucosone (3-deoxyglucosone or 3-DG) is a highly reactive α-dicarbonyl compound formed during the degradation of glucose and the rearrangement of Amadori products.[6][7][8] It is recognized as a significant precursor to AGEs, reacting with proteins much more rapidly than reducing sugars like glucose.[9][10] In vitro studies using this compound are crucial for understanding the specific mechanisms of AGE formation, screening for potential glycation inhibitors, and evaluating the structural and functional consequences of protein modification. These notes provide detailed protocols for inducing and quantifying protein glycation in vitro using this compound.

Reaction Pathways and Mechanisms

The glycation process begins with the reaction of a reducing sugar with a protein's amino group to form a Schiff base, which then rearranges into a more stable Amadori product.[6][11] The degradation of these early products generates highly reactive dicarbonyl compounds, such as this compound (3-DG), glyoxal (B1671930) (GO), and methylglyoxal (B44143) (MGO).[8] These intermediates rapidly react with lysine (B10760008) and arginine residues on proteins to form various AGEs, such as Nε-(carboxymethyl)lysine (CML) and pentosidine, leading to protein cross-linking, structural alterations, and functional impairment.[4][9]

Maillard_Reaction Figure 1: Simplified Maillard Reaction Pathway cluster_early Early Stage cluster_intermediate Intermediate Stage cluster_advanced Advanced Stage Protein Protein (Lys, Arg residues) Schiff Schiff Base (Unstable) Protein->Schiff AGEs Advanced Glycation End-products (AGEs) (e.g., CML, Pentosidine) Sugar Reducing Sugar (e.g., Glucose) Sugar->Schiff Amadori Amadori Product (Stable Ketoamine) Schiff->Amadori Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (e.g., this compound) Amadori->Dicarbonyls Degradation & Oxidation Dicarbonyls->AGEs Reaction with Protein Residues Experimental_Workflow Figure 2: General Experimental Workflow cluster_assays Biophysical & Biochemical Analysis A Reagent Preparation (Protein, this compound, Buffer) B Incubation Protein + this compound (37°C, physiological pH) A->B C Time-Course Sampling (e.g., 0, 1, 3, 7, 14 days) B->C D Sample Preparation (Dialysis, Dilution) C->D E Fluorescence Spectroscopy (AGE-specific fluorescence) D->E F Carbonyl Content Assay (DNPH method) D->F G Amino Group Assay (Fluorescamine/TNBS) D->G H LC-MS / HPLC (Specific AGEs like CML) D->H I SDS-PAGE (Cross-linking) D->I J Data Analysis & Interpretation E->J F->J G->J H->J I->J RAGE_Signaling Figure 3: AGE-RAGE Signaling Pathway cluster_cell Cellular Interior cluster_nucleus Nucleus cluster_response Cellular Response AGEs AGEs (formed by this compound) RAGE RAGE Receptor AGEs->RAGE Binding Signal Intracellular Signaling (e.g., MAPKs, JAK/STAT) RAGE->Signal NFkB NF-κB Activation Signal->NFkB ROS ↑ Reactive Oxygen Species (ROS) Signal->ROS Gene Gene Transcription NFkB->Gene Translocation to Nucleus ROS->NFkB Amplification Loop Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Inflammation Adhesion Adhesion Molecules Gene->Adhesion

References

Applications of D-Glucosone in food chemistry and browning reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: The Role of D-Glucosone in Food Chemistry

Introduction

This compound, also known as D-arabino-Hexos-2-ulose or 2-Keto-D-glucose, is a ketohexose and an oxidation product of D-glucose.[1] As a highly reactive α-dicarbonyl compound, it serves as a key intermediate in non-enzymatic browning reactions, namely the Maillard reaction and caramelization, which are fundamental to the development of color, flavor, and aroma in thermally processed foods.[1][2][3][4] Its presence and concentration in food products can be indicative of the extent of heat treatment and storage conditions, making it a significant marker for food quality.[5][6]

Applications in Food Chemistry

  • Intermediate in Maillard Reaction and Caramelization: this compound is a central intermediate in the pathways of both the Maillard reaction and caramelization.[5][6] In the Maillard reaction, it is formed through the oxidation of the Amadori product, which results from the initial condensation of a reducing sugar with an amino acid.[2] Its production is notably higher under oxidative conditions.[2] In caramelization, which is the browning of sugar without the involvement of amino acids, this compound can form from the oxidation of the 1,2-enediol intermediate of glucose in the presence of oxygen or metal ions like Cu²⁺.[7][8]

  • Precursor to Color and Flavor Compounds: As a reactive dicarbonyl compound, this compound readily participates in the later stages of the Maillard reaction.[1] It reacts with amino acids and other compounds to form a wide array of heterocyclic flavor molecules and contributes to the formation of melanoidins, the brown nitrogenous polymers responsible for the characteristic color of baked, roasted, and fried foods.[9][10] In caramelization, the degradation of this compound also leads to the formation of brown polymers and volatile flavor compounds like diacetyl, which has a buttery taste.[8][11]

  • Food Quality and Processing Marker: The concentration of this compound in foods can serve as a marker for the degree of sugar degradation and the intensity of heat processing.[5] For instance, high levels of this compound have been found in products like must syrups.[5][6] Studies have shown that its formation can be more significantly affected by storage time than by temperature, in contrast to other dicarbonyls like 3-deoxyglucosone (B13542) (3-DG).[5][6] Therefore, quantifying this compound can help in assessing the degradation level of carbohydrate-rich foods.[5][6]

  • Role in Acrylamide (B121943) Formation: While the primary pathway for acrylamide formation in food involves the reaction between asparagine and reducing sugars, α-dicarbonyl compounds like this compound can also be involved.[12][13][14] Dicarbonyls can participate in the Strecker degradation of amino acids, a key part of the Maillard reaction that can lead to acrylamide precursors.[12] However, research indicates that the N-glycosyl of asparagine is a more significant precursor to acrylamide than Amadori products or related dicarbonyls.[15]

Quantitative Data Summary

The concentration of this compound varies significantly depending on the food matrix, processing conditions, and storage duration. The following table summarizes quantitative data found in the cited literature.

Food Product CategorySpecific Food ItemAverage Concentration of this compoundAnalytical MethodReference
SyrupsMust Syrups5.8 mg/gGC/MS[5][6]

Experimental Protocols

Protocol 1: Quantification of this compound in Carbohydrate-Rich Foods by GC/MS

This protocol is based on the methodology for analyzing α-dicarbonyl compounds in food matrices.[5][6]

1. Principle: This method involves the extraction of this compound from a food sample, followed by derivatization to make it volatile, and subsequent separation and quantification using Gas Chromatography-Mass Spectrometry (GC/MS).

2. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., Phenyl β-D-glucopyranoside)

  • Methanol, HPLC grade

  • Pyridine

  • Hydroxylamine (B1172632) hydrochloride

  • Hexamethyldisilazane (B44280) (HMDS)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

3. Sample Preparation and Extraction:

  • Weigh 1 gram of the homogenized food sample into a centrifuge tube.

  • Add 10 mL of a methanol/water solution (e.g., 50:50 v/v) and the internal standard.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collect the supernatant. If the sample has a high-fat content, perform a solid-phase extraction (SPE) cleanup step using a C18 cartridge to remove lipids.

  • Evaporate the collected supernatant to dryness under a stream of nitrogen at 40°C.

4. Derivatization (Oximation and Silylation):

  • To the dried residue, add 100 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Seal the vial and heat at 70°C for 30 minutes to form the oxime derivatives.

  • Cool the vial to room temperature.

  • Add 100 µL of hexamethyldisilazane (HMDS) and 10 µL of trifluoroacetic acid (TFA).

  • Seal the vial again and heat at 70°C for another 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers.

  • Cool the vial and the sample is ready for GC/MS analysis.

5. GC/MS Conditions:

  • Gas Chromatograph: Agilent GC system (or equivalent)

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 5°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent MS detector (or equivalent)

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Interface Temperature: 280°C.

6. Quantification:

  • Prepare a calibration curve using this compound standards subjected to the same derivatization procedure.

  • Identify the this compound derivative peaks in the sample chromatogram based on retention time and mass spectrum compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the internal standard and using the calibration curve.

Protocol 2: Colorimetric Assay for this compound Detection

This protocol is a simplified method for the qualitative or semi-quantitative analysis of this compound based on its reducing properties.[16]

1. Principle: this compound can reduce triphenyltetrazolium (B181601) chloride (TTC), a colorless compound, to triphenylformazan (B7774302), which is a red-colored compound. The intensity of the red color is proportional to the concentration of this compound. This method is based on the differential reduction rate between this compound and other reducing sugars like glucose.[16]

2. Materials and Reagents:

  • This compound standard

  • Triphenyltetrazolium chloride (TTC), 1% aqueous solution

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Sample extract in deionized water

  • Test tubes

  • Spectrophotometer

3. Procedure:

  • Pipette 0.5 mL of the aqueous sample extract into a 20 mL test tube.

  • Add 0.1 mL of the 1% TTC solution.

  • Add 0.5 mL of 0.1 M NaOH solution to initiate the reaction.

  • Vortex the mixture gently.

  • Incubate the reaction mixture in a water bath at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding an acid (e.g., 0.5 mL of 0.1 M HCl) or by placing the tubes on ice.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for triphenylformazan (approximately 485 nm) using a spectrophotometer.

4. Analysis:

  • A blank should be prepared using 0.5 mL of deionized water instead of the sample.

  • A standard curve can be generated by running the assay with known concentrations of this compound.

  • The concentration of this compound in the sample can be estimated by comparing its absorbance to the standard curve. Note that other reducing substances in the sample may interfere, so this method is best used for screening or relative quantification.

Mandatory Visualizations

Maillard_Reaction_Pathway ReducingSugar Reducing Sugar (e.g., Glucose) SchiffBase Schiff Base ReducingSugar->SchiffBase AminoAcid Amino Acid AminoAcid->SchiffBase AmadoriProduct Amadori Product SchiffBase->AmadoriProduct Amadori Rearrangement DGlucosone This compound AmadoriProduct->DGlucosone Oxidation Intermediates Further Intermediates (e.g., 3-DG, HMF) AmadoriProduct->Intermediates Dehydration Melanoidins Melanoidins (Color) DGlucosone->Melanoidins Flavor Flavor Compounds DGlucosone->Flavor Intermediates->Melanoidins Intermediates->Flavor

Caption: Formation of this compound in the Maillard Reaction.

Browning_Reactions Glucose Glucose Enediol 1,2-Enediol Intermediate Glucose->Enediol Enolization DGlucosone This compound Enediol->DGlucosone Oxidation Maillard Maillard Reaction (+ Amino Acids) DGlucosone->Maillard Caramelization Caramelization (Heat Degradation) DGlucosone->Caramelization Products Browning Products (Color & Flavor) Maillard->Products Caramelization->Products

Caption: Role of this compound in Browning Pathways.

GCMS_Workflow Sample 1. Food Sample Homogenization Extraction 2. Solvent Extraction (Methanol/Water) Sample->Extraction Cleanup 3. Cleanup (optional) (SPE for fatty samples) Extraction->Cleanup Dry 4. Evaporation (Nitrogen Stream) Cleanup->Dry Derivatization 5. Derivatization (Oximation & Silylation) Dry->Derivatization GCMS 6. GC/MS Analysis Derivatization->GCMS Quantification 7. Data Analysis & Quantification GCMS->Quantification

Caption: Workflow for GC-MS Quantification of this compound.

References

D-Glucosone: A Versatile Tool for Investigating Glucose-Recognizing Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosone, also known as D-arabino-hexos-2-ulose, is an oxidation product of D-glucose. Its structural similarity to glucose makes it a valuable model compound for studying the intricate mechanisms of glucose-recognizing systems across various physiological contexts. These systems, crucial for maintaining glucose homeostasis, include glucose transporters, pancreatic β-cells, and sensory receptors involved in taste perception and gut signaling. By acting as a competitive inhibitor or a partial agonist, this compound allows researchers to dissect the specific steps of glucose recognition, transport, and downstream signaling. These application notes provide detailed protocols and data for utilizing this compound as a research tool in studies related to diabetes, metabolism, and sensory science.

I. Physicochemical Properties and Synthesis

This compound is a ketohexose that can be synthesized from D-glucose through enzymatic oxidation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₁₀O₆[2]
Molar Mass 178.14 g/mol [2]
CAS Number 1854-25-7[1]
Synonyms D-arabino-hexos-2-ulose, 2-Keto-D-glucose[1]
Appearance Crystalline solid[1]
Solubility Soluble in water[1]
Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from D-glucose using glucose 2-oxidase.[3][4]

Materials:

  • D-glucose

  • Glucose 2-oxidase (from Coriolus versicolor or other suitable source)

  • Catalase (from bovine liver)

  • Distilled water

  • Phosphate (B84403) buffer (pH 5.0-7.0)

  • Reaction vessel with stirring and oxygen supply

  • Analytical tools for monitoring the reaction (e.g., HPLC)

Procedure:

  • Prepare a solution of D-glucose in the phosphate buffer at the desired concentration (e.g., 100 mM).

  • Add glucose 2-oxidase and catalase to the reaction mixture. The optimal enzyme concentrations should be determined empirically but a starting point could be 10 U/mL of glucose 2-oxidase and 1000 U/mL of catalase.

  • Maintain the reaction at an optimal temperature (e.g., 25-30°C) with continuous stirring.

  • Bubble oxygen or compressed air through the solution to ensure an adequate supply for the enzymatic reaction. The presence of catalase is crucial to decompose the hydrogen peroxide byproduct, which can inhibit glucose 2-oxidase.[3][5]

  • Monitor the conversion of D-glucose to this compound using a suitable analytical method such as HPLC.

  • Once the reaction is complete, the enzyme can be removed by ultrafiltration or heat inactivation.

  • The resulting this compound solution can be purified further if necessary, for example, by chromatography.

II. Applications in Studying Glucose Transport

Table 2: Kinetic Parameters of Key Glucose Transporters for D-Glucose

TransporterSubstrateKₘ (mM)Tissue DistributionReference
GLUT1 D-Glucose1-7Ubiquitous, high in erythrocytes and brain[6]
GLUT2 D-Glucose15-20Liver, pancreatic β-cells, intestine, kidney[3]
Glucosamine~0.8[7]

Researchers can utilize this compound in competitive binding assays or transport inhibition studies to infer its interaction with these transporters.

Experimental Workflow: Investigating GLUT Inhibition by this compound

G cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Data Analysis cell_culture Culture cells expressing target GLUT (e.g., HEK293) harvest Harvest and wash cells cell_culture->harvest pre_incubation Pre-incubate cells with varying concentrations of this compound harvest->pre_incubation add_substrate Add radiolabeled D-glucose (e.g., ³H-D-glucose) pre_incubation->add_substrate incubation Incubate for a defined period add_substrate->incubation stop_transport Stop transport with ice-cold buffer incubation->stop_transport lysis Lyse cells stop_transport->lysis scintillation Measure radioactivity by scintillation counting lysis->scintillation calculate_ic50 Calculate IC₅₀ of this compound scintillation->calculate_ic50

Workflow for GLUT inhibition assay.

III. Probing Pancreatic β-Cell Function

This compound has been shown to inhibit glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells, making it a useful tool to study the mechanisms of glucose sensing and insulin release.

Table 3: Effect of this compound on Insulin Secretion

ConditionInsulin SecretionConcentration of this compoundReference
Basal Glucose No significant effect16.7 mM[8]
Stimulatory Glucose (16.7 mM) Markedly depressed16.7 mM[8]
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound

This protocol is adapted from standard procedures for islet isolation and GSIS assays.[9][10][11]

Materials:

  • Isolated pancreatic islets (from mouse or rat)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Low glucose KRB buffer (e.g., 2.8 mM glucose)

  • High glucose KRB buffer (e.g., 16.7 mM glucose)

  • This compound stock solution

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics to allow recovery.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Basal Secretion: Transfer groups of islets (e.g., 10 islets/well) to fresh low glucose KRB buffer with or without this compound and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Transfer the same islets to high glucose KRB buffer with or without this compound and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Compare the insulin secretion in the presence and absence of this compound under both basal and stimulatory glucose conditions.

Hypothesized Signaling Pathway for this compound's Effect on Insulin Secretion

G cluster_cell Pancreatic β-Cell GLUT2 GLUT2 Transporter Metabolism Glycolysis & Oxidative Phosphorylation GLUT2->Metabolism Glucose Entry Glucosone This compound Glucosone->GLUT2 Competes with Glucose Glucose D-Glucose Glucose->GLUT2 ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

This compound's inhibitory effect on GSIS.

IV. Investigating Gastric Motility

This compound has been reported to influence gastric motility, similar to the effects of D-glucose, suggesting its role in nutrient sensing in the gastrointestinal tract.

Protocol 3: In Vivo Gastric Motility Assay in Rats

This protocol is a general guide for assessing the effect of this compound on gastric motility in a rat model.[1][12][13]

Materials:

  • Male Wistar rats

  • This compound solution for injection

  • Anesthesia (e.g., urethane)

  • Charcoal meal (5% charcoal in 10% gum arabic)

  • Surgical instruments

  • Saline solution

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water.

  • Anesthesia and Surgery: Anesthetize the rats and perform a laparotomy to expose the stomach and small intestine. A catheter can be placed in the carotid artery for substance administration.

  • Administration of this compound: Administer this compound or saline (as a control) via the desired route (e.g., intracarotid injection).

  • Charcoal Meal Administration: After a set time following this compound administration, administer a charcoal meal orally.

  • Measurement of Gastric Emptying and Intestinal Transit: After a defined period (e.g., 15-20 minutes), euthanize the animal and carefully dissect the stomach and small intestine. Measure the distance traveled by the charcoal meal from the pylorus along the small intestine. Gastric emptying can be assessed by measuring the amount of charcoal remaining in the stomach.

  • Data Analysis: Compare the gastric emptying and intestinal transit between the this compound-treated and control groups.

V. Sensory Evaluation of Sweetness

This compound is perceived as sweet, with a relative sweetness similar to that of D-glucose. This makes it a useful compound for studying the mechanisms of sweet taste perception.

Table 4: Relative Sweetness of this compound

CompoundRelative Sweetness (vs. 5% Sucrose (B13894) = 1.0)Reference
This compound 0.4 - 0.6[8]
D-Glucose ~0.5[8]
Protocol 4: Sensory Evaluation of this compound Sweetness

This protocol outlines a method for determining the sweetness intensity of this compound using a trained sensory panel.[14]

Materials:

  • This compound

  • Sucrose (for reference standards)

  • Deionized water

  • Trained sensory panelists

  • Rating scales (e.g., a general Labeled Magnitude Scale)

Procedure:

  • Panelist Training: Train a panel of individuals to recognize and rate the intensity of sweet taste using a series of sucrose solutions of known concentrations.

  • Sample Preparation: Prepare a series of this compound solutions at different concentrations in deionized water. Also, prepare a set of sucrose solutions to serve as reference standards.

  • Sensory Evaluation: Present the this compound and sucrose solutions to the panelists in a randomized and blinded manner. Ask the panelists to rate the sweetness intensity of each sample using the provided scale.

  • Data Analysis: Analyze the sensory data to determine the concentration-response function for this compound's sweetness. Calculate the relative sweetness of this compound by comparing the concentration of this compound required to elicit the same sweetness intensity as a given concentration of sucrose.

Hypothesized Mechanism of Sweet Taste Perception of this compound

G cluster_cell Taste Receptor Cell T1R2_T1R3 T1R2/T1R3 Sweet Taste Receptor G_protein Gustducin (G-protein) T1R2_T1R3->G_protein Activates Glucosone This compound Glucosone->T1R2_T1R3 Binds to PLC Phospholipase Cβ2 G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_brain Signal to Brain (Sweet Perception) Neurotransmitter->Signal_to_brain

This compound and the sweet taste pathway.

This compound serves as a valuable and versatile model compound for elucidating the mechanisms of glucose-recognizing systems. Its ability to compete with glucose for transporters and to modulate cellular responses provides a powerful tool for researchers in physiology, pharmacology, and drug development. The protocols and data presented here offer a foundation for incorporating this compound into experimental designs aimed at understanding and targeting the complex pathways of glucose sensing and metabolism.

References

Application Note: Enzymatic Synthesis of D-Glucosone using Glucose 2-Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosone (also known as D-arabino-2-hexosulose or 2-keto-D-glucose) is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals, including the antibiotic cortalcerone and as a precursor to D-fructose.[1][2][3][4][5] The enzymatic synthesis of this compound from D-glucose (B1605176) offers a highly specific and efficient alternative to traditional chemical methods. This application note provides detailed protocols for the synthesis of this compound using glucose 2-oxidase (pyranose:oxygen 2-oxidoreductase, EC 1.1.3.10), an enzyme that catalyzes the oxidation of D-glucose at the C2 position.[6][7]

The reaction proceeds as follows: D-glucose + O₂ → this compound + H₂O₂[6]

A key challenge in this process is the co-production of hydrogen peroxide (H₂O₂), which can inhibit and damage the glucose 2-oxidase enzyme.[8][9] To overcome this, catalase is often added to the reaction mixture to decompose the H₂O₂ into water and oxygen.[8][9]

Enzymatic Reaction Pathway

The enzymatic synthesis of this compound involves the direct oxidation of D-glucose at the second carbon atom by glucose 2-oxidase, with molecular oxygen as the electron acceptor.

Enzymatic_Synthesis D_Glucose D-Glucose Glucose_2_Oxidase Glucose 2-Oxidase (Pyranose Oxidase) D_Glucose->Glucose_2_Oxidase O2 O₂ (Oxygen) O2->Glucose_2_Oxidase D_Glucosone This compound Glucose_2_Oxidase->D_Glucosone Product H2O2 H₂O₂ (Hydrogen Peroxide) Glucose_2_Oxidase->H2O2 Co-product

Caption: Enzymatic conversion of D-Glucose to this compound.

Experimental Workflow

A typical workflow for the enzymatic synthesis and subsequent analysis of this compound is outlined below.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis and Purification Reaction_Setup 1. Reaction Mixture Preparation (D-Glucose, Buffer, Catalase) Enzyme_Addition 2. Addition of Glucose 2-Oxidase Reaction_Setup->Enzyme_Addition Incubation 3. Incubation with Agitation and Aeration Enzyme_Addition->Incubation Reaction_Termination 4. Reaction Termination Incubation->Reaction_Termination Enzyme_Removal 5. Enzyme Removal (e.g., Filtration) Reaction_Termination->Enzyme_Removal Quantification 6. This compound Quantification (e.g., HPLC) Enzyme_Removal->Quantification Purification 7. Product Purification (e.g., Chromatography) Quantification->Purification

Caption: General workflow for this compound synthesis and analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of this compound.

Table 1: Optimal Reaction Conditions for Glucose 2-Oxidase from Coriolus versicolor

ParameterOptimal ValueReference
pH5.0[6]
Temperature55 °C[6]

Table 2: Kinetic Parameters of Glucose 2-Oxidase from Coriolus versicolor

ParameterValueUnitReference
Vmax8.8U mg⁻¹ protein[6]
Km2.95mM[6]
Kcat30.81s⁻¹[6]
Kcat/Km10,444.06s⁻¹ M⁻¹[6]
Activation Energy (Ea)32.08kJ mol⁻¹[6]

Table 3: this compound Synthesis Yield

Reaction TimeYieldReference
6 hours80%[2]
10 hours>95%[2]
5 hours (using immobilized glucose-2-oxidase)>99%[8]
18 hours (using immobilized pyranose-2-oxidase)99+%[8]

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in a Batch Reactor

This protocol is based on methodologies described for the bioconversion of D-glucose using glucose 2-oxidase.

Materials:

  • D-glucose

  • Glucose 2-oxidase (from Coriolus versicolor or other suitable source)

  • Catalase (from bovine liver)

  • 0.1 M Sodium acetate (B1210297) buffer (pH 5.0)

  • Distilled water

  • Batch reactor equipped with temperature, pH, and oxygen control

  • Oxygen or compressed air source

Procedure:

  • Reaction Setup:

    • Prepare an aqueous solution of D-glucose in 0.1 M sodium acetate buffer (pH 5.0). A typical starting concentration is 1-2 g of glucose in 20-50 mL of buffer.[8]

    • Transfer the glucose solution to the batch reactor.

    • Add catalase to the reaction mixture. A typical concentration is 1-3 mg.[8]

    • Equilibrate the reactor to the desired temperature (e.g., 55 °C).[6]

  • Enzyme Addition:

    • Add a predetermined amount of glucose 2-oxidase to initiate the reaction. The enzyme can be in a soluble or immobilized form.

  • Incubation:

    • Stir the reaction mixture continuously.

    • Bubble oxygen or compressed air into the reactor to ensure a sufficient supply of the co-substrate. The rate of conversion can be enhanced by increasing the pressure with compressed air.[6]

    • Maintain the pH at 5.0 throughout the reaction.

  • Monitoring the Reaction:

    • Periodically withdraw samples to monitor the conversion of D-glucose and the formation of this compound using an appropriate analytical method (see Protocol 2).

  • Reaction Termination and Product Recovery:

    • Once the desired conversion is achieved (typically >95% in 10-18 hours), terminate the reaction by denaturing the enzyme (e.g., by heat treatment or pH shift) or by removing the immobilized enzyme.[2][8]

    • Filter the reaction mixture to remove any precipitated protein or the immobilized enzyme.[2][3][4][5]

    • The resulting solution contains crude this compound, which can be further purified if necessary.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantification of this compound, which involves derivatization to enhance detection.

Materials:

Procedure:

  • Sample Preparation and Derivatization:

    • Take a known volume of the reaction sample.

    • React the sample with 2,4-dinitrophenylhydrazine to form this compound-bis-2,4-dinitrophenylhydrazone (bis-DNP).[10]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Perform chromatographic separation on a normal phase column.

    • Detect the bis-DNP derivative using a UV detector at a wavelength of 436 nm.[10]

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound standard that have been subjected to the same derivatization procedure.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. This method is highly sensitive, with detection limits as low as 500 pg of this compound.[10]

Note: Other analytical methods such as gas chromatography-mass spectrometry (GC-MS) can also be used for the quantification of this compound in complex mixtures.[11]

Conclusion

The enzymatic synthesis of this compound using glucose 2-oxidase presents a highly efficient and specific method for the production of this important chemical intermediate. By optimizing reaction conditions and effectively managing the inhibitory co-product, hydrogen peroxide, high yields of this compound can be achieved. The protocols and data provided in this application note offer a comprehensive guide for researchers and professionals in the fields of biotechnology and drug development to successfully implement this valuable synthetic route.

References

Troubleshooting & Optimization

Technical Support Center: D-Glucosone Quantification in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the accurate quantification of D-Glucosone in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound in food matrices challenging?

A1: The accurate quantification of this compound in complex food systems presents several analytical hurdles. This compound is a highly reactive α-dicarbonyl compound, making it unstable, particularly at high temperatures and pH.[1] Furthermore, it lacks a strong chromophore, which complicates its direct detection using UV-Vis spectrophotometry.[1][2] The primary challenge arises from the food matrix itself, which is a complex mixture of proteins, fats, sugars, and other components that can interfere with the analysis, a phenomenon known as the matrix effect.[1]

Q2: What are the common analytical methods for this compound quantification?

A2: Several analytical techniques are employed for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detectors is a widely used method, often requiring a pre-column derivatization step to enhance detection.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that provides high sensitivity and selectivity, which also necessitates derivatization to make the analyte volatile.[3][4][5] Additionally, enzymatic assays and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) have been utilized for this compound analysis.[6]

Q3: Why is derivatization often necessary for this compound analysis?

A3: Derivatization is a crucial step in the analysis of this compound for several reasons. Firstly, it enhances the stability of the otherwise reactive this compound molecule.[1] Secondly, it introduces a chromophore or fluorophore to the molecule, making it readily detectable by UV-Vis or fluorescence detectors in HPLC.[2] For GC-MS analysis, derivatization increases the volatility of the non-volatile sugar molecule, allowing it to be analyzed in the gas phase.[7] A common derivatizing agent for α-dicarbonyl compounds like this compound is o-phenylenediamine (B120857) (oPD).[8][9][10]

Q4: What are typical concentrations of this compound found in food products?

A4: The concentration of this compound can vary significantly depending on the food product and its processing. For instance, in one study, must syrups showed an average this compound concentration of 5.8 mg per gram.[3][4] In fruit juice concentrates, this compound was found to be the dominant α-dicarbonyl compound in 30°Bx concentrates.[4]

Troubleshooting Guides

HPLC Analysis
Issue Possible Causes Solutions
No or Low this compound Peak Incomplete derivatization.Optimize derivatization conditions (pH, temperature, reaction time). Ensure the freshness of the derivatizing agent solution.[1]
This compound degradation during sample preparation.Process samples at low temperatures and control the pH to prevent degradation of the analyte.[1]
Insufficient extraction from the food matrix.Optimize the extraction solvent and procedure. For high-fat samples, a defatting step may be necessary.[1]
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.[11][12]
Inappropriate mobile phase composition or pH.Ensure the mobile phase is correctly prepared and the pH is optimized for the separation.[11][13]
Co-elution with interfering compounds from the matrix.Improve sample cleanup using Solid Phase Extraction (SPE). Adjust the gradient elution program for better separation.[13]
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use high-purity solvents and degas the mobile phase. Clean the detector flow cell.[11][12]
Air bubbles in the system.Purge the pump and ensure all connections are tight.
Detector lamp aging.Replace the detector lamp if its intensity is low.[12]
GC-MS Analysis
Issue Possible Causes Solutions
Multiple Peaks for this compound Formation of different isomers (anomers) during derivatization.This is a common occurrence with sugar analysis by GC-MS. Ensure consistent derivatization conditions for reproducible peak ratios.[7]
Low Signal Intensity Incomplete silylation or other derivatization.Ensure anhydrous conditions for silylation reactions. Optimize reagent concentration and reaction time.
Adsorption of the analyte in the injector or column.Use a deactivated liner and column. Matrix components can sometimes "prime" the system, leading to better recovery in subsequent injections.
Matrix Interference Co-eluting compounds from the food matrix masking the analyte signal.Enhance sample cleanup procedures. Use selective ion monitoring (SIM) or multiple reaction monitoring (MRM) for better selectivity.
Ion suppression or enhancement in the MS source.Prepare matrix-matched standards for calibration to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in various food matrices.

Food MatrixConcentration RangeAnalytical MethodReference
Must SyrupsAverage 5.8 mg/gGC-MS[3][4]
Fruit Juice Concentrates (30°Bx)Dominant α-dicarbonylNot specified[4]

Experimental Protocols

Protocol 1: this compound Quantification in Food by HPLC-UV after o-Phenylenediamine (oPD) Derivatization

1. Sample Preparation and Extraction:

  • Homogenize solid or semi-solid food samples.

  • For high-fat samples, perform a defatting step using n-hexane.

  • Weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.

  • Add an extraction solvent (e.g., a mixture of methanol (B129727) and water) and vortex thoroughly.

  • Sonicate the sample for 15-30 minutes.

  • Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm syringe filter.

2. Derivatization:

  • Prepare a fresh solution of o-phenylenediamine (oPD) in an acidic buffer (e.g., 0.1 M HCl).

  • To a known volume of the filtered sample extract, add an equal volume of the oPD solution.

  • Vortex the mixture and incubate in the dark at a controlled temperature (e.g., room temperature or 60°C) for a defined period (e.g., 1-4 hours) to form the quinoxaline (B1680401) derivative.[1][2]

3. HPLC-UV Analysis:

  • HPLC System: An HPLC system equipped with a UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution is typically used with a mixture of water containing a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and acetonitrile (B52724) as mobile phase B.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: The quinoxaline derivative of this compound can be detected at approximately 315 nm.[1]

  • Quantification: Prepare a calibration curve using this compound standards that have undergone the same derivatization procedure as the samples.

Protocol 2: this compound Quantification in Food by GC-MS

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described in Protocol 1.

  • After filtration, the extract needs to be completely dried, for example, under a stream of nitrogen, as water interferes with the silylation process.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent. A common mixture is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.[5]

  • Incubate the mixture at an elevated temperature (e.g., 70-90°C) for 30-60 minutes to ensure complete derivatization.[5]

3. GC-MS Analysis:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

  • Quantification: Prepare a calibration curve using this compound standards that have undergone the same derivatization procedure.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_analysis Analysis Food_Sample Food Sample Homogenization Homogenization Food_Sample->Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Derivatization Derivatization (oPD) Filtration->Derivatization HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV Data_Analysis Data Analysis & Quantification HPLC_UV->Data_Analysis

Caption: Experimental workflow for HPLC-based this compound quantification.

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Food_Sample Food Sample Extraction Extraction Food_Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Experimental workflow for GC-MS-based this compound quantification.

Troubleshooting_Logic Problem Analytical Problem (e.g., No Peak, Poor Shape) Check_Sample_Prep Review Sample Preparation - Extraction efficiency? - Analyte stability? Problem->Check_Sample_Prep Check_Derivatization Verify Derivatization - Reagent quality? - Reaction conditions? Problem->Check_Derivatization Check_Instrumentation Inspect Instrument - Column condition? - Detector settings? - Leaks? Problem->Check_Instrumentation Optimize_Method Optimize Method - Gradient/Temperature program? - Sample cleanup? Check_Sample_Prep->Optimize_Method Check_Derivatization->Optimize_Method Check_Instrumentation->Optimize_Method Solution Problem Resolved Optimize_Method->Solution

Caption: Logical troubleshooting workflow for this compound analysis.

References

Improving the stability of D-Glucosone during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Glucosone. This resource provides essential guidance on maintaining the stability of this compound during sample preparation and storage to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in my samples?

A1: The stability of this compound is primarily influenced by three main factors: temperature, pH, and the composition of the buffer or solution it is in.[1][2][3] High temperatures, neutral to alkaline pH, and the presence of phosphate (B84403) ions can significantly accelerate its degradation.[1][2]

Q2: My experimental protocol uses a phosphate buffer. Is this a problem when working with this compound?

A2: Yes, this can be a significant issue. Phosphate has been shown to catalyze the degradation of this compound in aqueous solutions.[1] This can lead to a rapid loss of your target analyte and the formation of degradation products, compromising the integrity of your samples. We strongly recommend using an alternative buffer system whenever possible.

Q3: What are suitable alternative buffers to phosphate for working with this compound?

A3: Based on studies of similar compounds and general chemical principles, non-phosphate buffers are recommended to minimize degradation. Acetate (B1210297) and citrate (B86180) buffers are suitable alternatives.[4][5][6] It is advisable to work at a slightly acidic pH, as the stability of related sugars is often greatest in the pH range of 3-4.

Q4: How should I store my this compound samples to ensure long-term stability?

A4: For long-term storage, it is crucial to keep your samples at ultra-low temperatures. Storage at -80°C is the recommended practice for preserving the integrity of this compound over extended periods.[7] For short-term storage, refrigeration at 4°C is acceptable, but freezing is always preferable for longer durations.

Q5: Can I repeatedly freeze and thaw my this compound samples?

A5: It is highly recommended to minimize freeze-thaw cycles. Each cycle can potentially lead to degradation of the analyte.[8][9][10][11][12] The best practice is to aliquot your samples into single-use volumes before the initial freezing. This allows you to thaw only the amount needed for a specific experiment without affecting the stability of the remaining sample stock.

Q6: I work with biological samples like plasma. Are there special considerations for these matrices?

A6: Yes. When working with plasma or other biological fluids, it is critical to process the samples as quickly as possible after collection. Immediate centrifugation to separate plasma or serum, followed by deproteinization and storage at -80°C, is recommended to minimize enzymatic and chemical degradation of this compound.

Q7: Are there any additives I can use to improve the stability of this compound in my solutions?

A7: The use of antioxidants could potentially help in preserving this compound, as it is susceptible to oxidative degradation.[13][14][15][16][17] However, the effectiveness of specific antioxidants for this compound needs to be empirically validated for your specific sample matrix and experimental conditions. It is advisable to conduct a small pilot study to assess the impact of any potential stabilizing agent.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Signal in Stored Samples
Potential Cause Troubleshooting Step
Inappropriate Storage Temperature Immediately transfer samples to a -80°C freezer for long-term storage. For short-term needs, ensure samples are consistently maintained at 4°C.
Use of Phosphate Buffer Switch to a non-phosphate buffer system such as acetate or citrate buffer. Prepare the buffer in the optimal pH range for stability (e.g., pH 4).
High pH of the Sample Solution Adjust the pH of your sample solution to a slightly acidic range (e.g., pH 3-5) before storage, if your experimental design allows.
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your samples to avoid the need for repeated freezing and thawing of the entire stock.
Issue 2: Inconsistent this compound Measurements Between Replicates
Potential Cause Troubleshooting Step
Variable Sample Handling Time Standardize the time between sample collection, processing, and storage. Aim for the shortest possible time at room temperature.
Incomplete Deproteinization (for biological samples) Ensure your protein precipitation protocol is effective. Incomplete removal of proteins can lead to enzymatic degradation of this compound.
Light Exposure Store this compound solutions and samples in amber vials or otherwise protected from light, as light can contribute to degradation.

Data on this compound Stability

The following tables summarize the expected relative stability of this compound under different conditions. Note that "High Stability" indicates a lower rate of degradation, while "Low Stability" indicates a higher rate of degradation.

Table 1: Effect of Temperature on this compound Stability

Storage TemperatureExpected StabilityRecommendations
Room Temperature (~25°C)LowAvoid. Suitable for immediate use only.
Refrigerated (4°C)ModerateSuitable for short-term storage (hours to a few days).
Frozen (-20°C)GoodSuitable for intermediate-term storage (weeks to months).
Ultra-Low (-80°C)HighRecommended for long-term storage.

Table 2: Effect of pH on this compound Stability in Aqueous Solution

pH RangeExpected StabilityRecommendations
Acidic (pH 3-5)HighOptimal for stability.
Neutral (pH 6-8)Moderate to LowLess stable, especially in the presence of phosphate.
Alkaline (pH > 8)LowAvoid. Significant degradation is likely.

Table 3: Effect of Buffer Type on this compound Stability

Buffer SystemExpected StabilityRecommendations
Phosphate BufferLowNot Recommended. Catalyzes degradation.[1]
Acetate BufferHighRecommended alternative.
Citrate BufferHighRecommended alternative.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Standard Solutions
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a non-phosphate buffer (e.g., 100 mM acetate buffer, pH 4.0).

    • Use high-purity water and reagents.

  • Dissolution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the prepared buffer at room temperature with gentle vortexing. Protect from light during this process.

  • Aliquoting:

    • Once fully dissolved, immediately aliquot the stock solution into single-use, light-protected vials (e.g., amber cryovials).

  • Storage:

    • Immediately place the aliquots in a -80°C freezer for long-term storage.

Protocol 2: Handling of Plasma Samples for this compound Analysis
  • Blood Collection:

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood at 4°C (e.g., 1500 x g for 15 minutes) to separate the plasma.

  • Deproteinization:

    • Immediately after centrifugation, precipitate the plasma proteins. A common method is the addition of 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of plasma.

    • Vortex the mixture thoroughly.

    • Incubate on ice for 10-15 minutes to allow for complete protein precipitation.

    • Centrifuge at 4°C at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection and Storage:

    • Carefully collect the supernatant containing the deproteinized sample.

    • Immediately transfer the supernatant to a clean, labeled cryovial.

    • Store the deproteinized plasma at -80°C until analysis.

Visual Guides

This compound Degradation Pathway

D_Glucosone This compound Enolization Enolization at C3 D_Glucosone->Enolization Dicarbonyl_Intermediate 1,3-Dicarbonyl Intermediate Enolization->Dicarbonyl_Intermediate Cleavage C1-C2 Bond Cleavage Dicarbonyl_Intermediate->Cleavage D_Ribulose D-Ribulose Cleavage->D_Ribulose Formate Formate Cleavage->Formate

Caption: Phosphate-catalyzed degradation of this compound.

Recommended Sample Handling Workflow

cluster_collection Sample Collection cluster_processing Immediate Processing cluster_storage Storage cluster_analysis Analysis Collect_Sample Collect Sample (e.g., Plasma) Process_Sample Process Sample (e.g., Deproteinize) Collect_Sample->Process_Sample Aliquot Aliquot into Single-Use Vials Process_Sample->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Analyze Perform Analysis Thaw->Analyze

Caption: Workflow for optimal this compound stability.

Logical Relationship of Stability Factors

Stability This compound Stability Temperature Low Temperature (-80°C) Temperature->Stability Increases pH Acidic pH (3-5) pH->Stability Increases Buffer Non-Phosphate Buffer (e.g., Acetate, Citrate) Buffer->Stability Increases Handling Minimal Handling (e.g., Single Aliquots) Handling->Stability Increases

Caption: Key factors that increase this compound stability.

References

Technical Support Center: Optimizing HPLC Methods for D-Glucosone Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of D-Glucosone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC-based separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC mode for this compound analysis?

A1: Due to its high polarity, this compound is best separated using Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] Standard reversed-phase columns, such as C18, do not provide adequate retention for highly polar compounds like sugars.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.

Q2: Which type of HPLC column is recommended for this compound separation?

A2: Amino (NH2) and amide-based columns are the most commonly used for sugar analysis in HILIC mode.[1][4][5][6] Both offer good selectivity for carbohydrates. Zwitterionic HILIC columns can also be an effective option.[7]

  • Amino Columns: These are widely used and effective for carbohydrate analysis.[1] They can be operated under alkaline conditions which helps to prevent the separation of anomers, resulting in sharper peaks.[4][5] However, they can be reactive towards reducing sugars like this compound, potentially forming Schiff bases, which might affect column longevity.[6]

  • Amide Columns: Amide phases are generally less reactive than amino phases, which can lead to improved column stability and reproducibility.[6] To prevent anomer separation, it is often necessary to perform the separation at an elevated temperature.[4][5]

Q3: What is a typical mobile phase for this compound separation?

A3: The most common mobile phase for HILIC separation of sugars is a mixture of acetonitrile (B52724) and water.[2][8] The ratio is typically in the range of 70-85% acetonitrile to 30-15% water or aqueous buffer.[2][8] The high acetonitrile concentration is necessary to ensure retention on the polar stationary phase.

Q4: How can I detect this compound after separation?

A4: Since this compound lacks a strong UV chromophore, standard UV detectors are not ideal. The most common detection methods are:

  • Refractive Index (RI) Detection: RI detectors are universal for any analyte that has a different refractive index from the mobile phase. They are widely used for sugar analysis but are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.[8]

  • Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution. It is a good alternative for quantitative analysis of sugars.[9]

For higher sensitivity and specificity, derivatization of this compound to introduce a UV-active or fluorescent tag can be employed, or a mass spectrometer (MS) can be used as a detector.[10][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Suggested Solution
Anomer Separation This compound, as a reducing sugar, can exist in different anomeric forms (α and β), which may separate on the column leading to split or broad peaks.[7] To address this: Increase the column temperature (e.g., to 40°C or higher) or increase the mobile phase pH by adding a volatile base like ammonium (B1175870) hydroxide.[7] Using an amino column under alkaline conditions can also prevent anomer separation.[4][5]
Secondary Interactions Residual silanol (B1196071) groups on silica-based columns can cause peak tailing. Use a high-purity, well-endcapped column. Adding a small amount of a competing base to the mobile phase can also help.
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger (more polar in HILIC) than the mobile phase can cause peak distortion. Dissolve the sample in the mobile phase or a weaker solvent if possible.
Issue 2: Inconsistent Retention Times
Potential Cause Suggested Solution
Mobile Phase Composition Small variations in the acetonitrile/water ratio can lead to significant shifts in retention time in HILIC mode. Prepare fresh mobile phase carefully and ensure accurate mixing.
Column Equilibration HILIC columns can require longer equilibration times than reversed-phase columns. Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Temperature Fluctuations Inconsistent column temperature can affect retention. Use a thermostatted column compartment to maintain a stable temperature.[12]
Column Degradation The stationary phase of amino columns can degrade over time, especially with reactive analytes. If retention times consistently decrease, consider replacing the column.
Issue 3: Low Resolution Between this compound and Other Sugars
Potential Cause Suggested Solution
Suboptimal Mobile Phase The selectivity of the separation is highly dependent on the mobile phase composition. Adjust the acetonitrile/water ratio. A small change can significantly impact resolution.
Inappropriate Column The column chemistry plays a crucial role in selectivity. If an amino column does not provide the desired resolution, consider trying an amide or a zwitterionic HILIC column, as they offer different selectivities.[6]
Gradient Elution For complex samples with multiple sugars, an isocratic method may not be sufficient. A shallow gradient (e.g., slowly decreasing the acetonitrile concentration) can improve the separation of closely eluting peaks.[7]

Data Presentation

Table 1: Illustrative Comparison of HPLC Columns for this compound Separation

This table provides an example of expected performance differences between common HILIC columns for the separation of this compound and related sugars. Actual retention times and resolutions will vary based on the specific instrument, mobile phase, and other experimental conditions.

Column Type Stationary Phase Expected this compound Retention Time (min) Resolution (this compound / Fructose) Resolution (this compound / Glucose) Peak Asymmetry
AminoAminopropyl Silica10.51.81.61.2
AmideCarbamoyl-bonded Silica11.21.91.71.1
ZwitterionicSulfobetaine Silica9.82.01.51.1

Conditions: Isocratic mobile phase of 80:20 Acetonitrile:Water, Flow rate 1.0 mL/min, Column Temperature 40°C.

Experimental Protocols

Protocol 1: Isocratic HILIC-RI Method for this compound Quantification
  • HPLC System: An HPLC system equipped with an isocratic pump, autosampler, thermostatted column compartment, and a Refractive Index (RI) detector.

  • Column: Amino-based column (e.g., Shodex Asahipak NH2P-50 4E, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water (75:25, v/v).[8] Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.[2][8]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • RI Detector Temperature: 40°C.

  • Sample Preparation: Dissolve standards and samples in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using this compound standards of known concentrations.

Visualizations

Workflow for HPLC Method Development

MethodDevelopment cluster_start Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation Start Define Analytical Goal (e.g., Quantify this compound) Col_Select Select Column (e.g., Amino or Amide HILIC) Start->Col_Select MP_Select Select Mobile Phase (e.g., ACN/Water) Col_Select->MP_Select Det_Select Select Detector (e.g., RI or ELSD) MP_Select->Det_Select Initial_Run Perform Initial Isocratic Run (e.g., 80:20 ACN:H2O) Det_Select->Initial_Run Eval_Chroma Evaluate Chromatogram (Peak Shape, Retention, Resolution) Initial_Run->Eval_Chroma Adj_MP Adjust ACN/Water Ratio Eval_Chroma->Adj_MP Poor Resolution Adj_Temp Adjust Temperature (for anomer separation) Eval_Chroma->Adj_Temp Poor Peak Shape Consider_Grad Consider Gradient Elution Eval_Chroma->Consider_Grad Complex Sample Optimized Optimized Method Eval_Chroma->Optimized Acceptable Adj_MP->Initial_Run Adj_Temp->Initial_Run Consider_Grad->Initial_Run Validation Perform Method Validation (Linearity, Precision, Accuracy) Optimized->Validation Final_Method Final SOP Validation->Final_Method

Caption: Workflow for developing an HPLC method for this compound analysis.

Troubleshooting Poor Peak Resolution

Troubleshooting Start Problem: Poor Peak Resolution Check1 Is retention time stable? Start->Check1 Check2 Are peaks tailing or fronting? Check1->Check2 Yes Sol1 Equilibrate column longer. Check for leaks. Prepare fresh mobile phase. Check1->Sol1 No Check3 Isocratic or Gradient? Check2->Check3 No Sol2 Adjust mobile phase pH. Increase column temperature. Check for sample solvent mismatch. Check2->Sol2 Yes Sol3 Optimize isocratic %B. Decrease organic content for more retention. Check3->Sol3 Isocratic Sol4 Optimize gradient slope. Make the gradient shallower. Check3->Sol4 Gradient Sol5 Try a different column chemistry (e.g., Amide or Zwitterionic). Sol3->Sol5 If still no improvement Sol4->Sol5 If still no improvement

Caption: Decision tree for troubleshooting poor peak resolution in HPLC.

References

Troubleshooting common issues in the chemical synthesis of D-Glucosone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the chemical synthesis of D-Glucosone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the chemical oxidation of D-glucose and enzymatic oxidation. Chemical methods often involve reagents like copper acetate (B1210297) or hydrogen peroxide, but can suffer from low yields (<30%) and the formation of numerous side-products.[1] Enzymatic oxidation, typically using glucose-2-oxidase or pyranose-2-oxidase, offers significantly higher conversion rates, often exceeding 95%.[2]

Q2: What are the common byproducts in this compound synthesis?

A2: In chemical synthesis, a variety of side-products can arise due to the harsh reaction conditions.[1][3] During enzymatic synthesis, the primary byproduct is hydrogen peroxide (H₂O₂), which can damage the enzyme.[1] Therefore, the removal or utilization of H₂O₂ is crucial for efficient synthesis.[1] In some cases, further oxidation of this compound can lead to the formation of 2-keto-D-gluconic acid.[2]

Q3: How stable is this compound?

A3: this compound's stability is influenced by factors such as pH and temperature.[4] It is known to be unstable under alkaline conditions.[5] Degradation in aqueous phosphate (B84403) buffer has been observed to occur via C1-C2 bond cleavage to yield D-ribulose and formate.[6][7] For storage, it is advisable to keep this compound in a cool, dry place.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the D-glucose to this compound conversion can be monitored using High-Performance Liquid Chromatography (HPLC). A common method utilizes a carbohydrate column with a mobile phase of aqueous acetonitrile. D-glucose and this compound will have distinct retention times, allowing for their quantification.[1][2]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion of D-Glucose

Possible Causes & Solutions

Possible CauseRecommended Action
Enzymatic Synthesis:
Inactive or denatured enzymeEnsure proper storage and handling of the enzyme. Use a fresh batch of enzyme if necessary.
Suboptimal pHThe enzymatic conversion is preferably conducted at a neutral pH (around 7.0). Use appropriate buffers to maintain the pH within the optimal range of 3 to 8.[2]
Suboptimal TemperatureThe ideal temperature range for enzymatic conversion is between 15°C and 65°C, with ambient temperature often being sufficient.[2]
Hydrogen Peroxide AccumulationH₂O₂ produced during the reaction can inactivate the oxidase enzyme.[1] Add catalase to the reaction mixture to decompose the H₂O₂.[8]
Chemical Synthesis:
Inefficient Oxidizing AgentMethods using H₂O₂ or copper acetate are known for low conversion yields (<30%).[1][3] Consider switching to an enzymatic method for higher efficiency.
Suboptimal Reaction Time/TempFor the phenylhydrazine (B124118) method, ensure the reaction is run for the specified time (e.g., 3 hours) and temperature (e.g., 80°C) with vigorous stirring.[1][2]
Issue 2: Presence of Impurities and Difficulty in Purification

Possible Causes & Solutions

Possible CauseRecommended Action
Unreacted D-glucoseOptimize the reaction conditions to drive the conversion to completion. For enzymatic synthesis, >99% conversion is achievable, which can eliminate the need for separating residual glucose.
Formation of Side-ProductsMinimize side-product formation by using milder, more specific methods like enzymatic synthesis.
Inefficient Purification MethodUse column chromatography for purification. A common method involves passing the aqueous solution through a column of Amberlite XAD-2 resin, followed by washing with water to elute the this compound.[3] HPLC can also be used for purification.[1]
Catalyst Inhibition (in subsequent reactions)Impurities from the enzymatic oxidation process can inhibit catalysts used in downstream reactions (e.g., hydrogenation to D-fructose). Chromatographic purification of the crude this compound is recommended before subsequent steps.[9]

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodReagents/EnzymeTypical YieldReference
Chemical SynthesisPhenylhydrazine~16% (overall yield)[3][2]
Chemical SynthesisH₂O₂ or Copper Acetate<30%[1][3]
Enzymatic SynthesisPyranose-2-oxidase>99% conversion[2]
Enzymatic SynthesisGlucose-2-oxidase>99% conversion[1]

Table 2: Effect of Temperature on Enzymatic Oxidation of D-Glucose

TemperatureObservationReference
25°CCatalase is more active, leading to faster H₂O₂ decomposition.[8]
30°CH₂O₂ decomposition is slower compared to 25°C.[8]
15°C - 65°CGeneral optimal range for enzymatic conversion.[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from a patented method using immobilized pyranose-2-oxidase.[2]

Materials:

  • D-glucose

  • Distilled water

  • Catalase

  • Immobilized pyranose-2-oxidase (e.g., on agarose)

  • Oxygen gas

  • 100 mL Pyrex flask

  • Stirring apparatus

Procedure:

  • Dissolve 2 g of D-glucose in 20 mL of distilled water in a 100 mL Pyrex flask.

  • Stir the solution and bubble oxygen gas into the flask.

  • Add 3 mg of catalase to the solution.

  • Add the agarose-immobilized pyranose-2-oxidase to the flask.

  • Continue stirring at ambient temperature (approximately 25°C).[2]

  • Monitor the reaction progress by taking samples at various time points and analyzing for D-glucose and this compound content using HPLC.[2]

  • The reaction should be substantially complete (>99% conversion) within 5 hours.[2]

Protocol 2: Chemical Synthesis of this compound via Glucosazone

This protocol is a two-step process involving the formation of glucosazone followed by its conversion to this compound.[1][3][2]

Step 1: Synthesis of Glucosazone

  • In a suitable flask, mix 20 g of D-glucose with 1 L of distilled water containing 27 mL of glacial acetic acid.

  • Add 44 g of phenylhydrazine.

  • Heat the reaction mixture to 80°C for 3 hours with vigorous stirring.

  • Cool the mixture to room temperature overnight to allow the solid to precipitate.

  • Filter the solid and wash it with 10% acetic acid, followed by water, and then ethyl ether.

  • Dry the solid glucosazone in a vacuum oven at 50°C. The experimental yield is approximately 16.1 g.[1][2]

Step 2: Conversion of Glucosazone to this compound

  • The detailed procedure for converting the isolated glucosazone to this compound involves further chemical treatment, which can be found in specialized literature. The overall yield of this compound from D-glucose using this method is approximately 16%.[3]

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from an aqueous solution.[3]

Materials:

  • Crude this compound solution

  • Amberlite XAD-2 resin

  • Chromatography column (e.g., 4 x 100 cm)

  • Acetone (B3395972)

  • Distilled water

  • Lyophilizer

Procedure:

  • Rigorously wash the Amberlite XAD-2 resin with acetone and pack it into the chromatography column.

  • Pass the aqueous solution containing crude this compound through the column.

  • Wash the column with an additional 200 mL of water to elute any remaining this compound.

  • Combine the aqueous portions containing the this compound.

  • Lyophilize (freeze-dry) the combined aqueous solution to obtain solid this compound.

Visualizations

Experimental_Workflow_Enzymatic_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_completion Completion prep_glucose Dissolve D-Glucose in Water prep_catalase Add Catalase prep_glucose->prep_catalase add_enzyme Add Immobilized Pyranose-2-Oxidase prep_catalase->add_enzyme react Stir at Ambient Temperature with O₂ Bubbling add_enzyme->react sampling Periodic Sampling react->sampling hplc HPLC Analysis sampling->hplc hplc->react Continue reaction completion >99% Conversion to This compound hplc->completion Reaction complete

Caption: Workflow for Enzymatic Synthesis of this compound.

Troubleshooting_Low_Yield cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis start Low Yield of this compound synthesis_type Which synthesis method? start->synthesis_type check_enzyme Check Enzyme Activity synthesis_type->check_enzyme Enzymatic method_efficiency Method Inherently Low Yield? synthesis_type->method_efficiency Chemical check_ph Verify pH (Neutral) check_enzyme->check_ph check_temp Verify Temperature (15-65°C) check_ph->check_temp check_h2o2 Check for H₂O₂ Accumulation (Add Catalase) check_temp->check_h2o2 consider_enzymatic Consider Switching to Enzymatic Method method_efficiency->consider_enzymatic Yes check_conditions Verify Reaction Time & Temperature method_efficiency->check_conditions No

Caption: Troubleshooting Decision Tree for Low this compound Yield.

References

Minimizing interference from other reducing sugars in D-Glucosone assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other reducing sugars in D-Glucosone assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying this compound?

A1: this compound is typically quantified using several methods, each with its own advantages and disadvantages. The most common are:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly specific and sensitive methods.[1][2] They are often considered the gold standard as they can separate this compound from interfering sugars.[3]

  • Colorimetric Assays: These methods, such as those using triphenyltetrazolium (B181601) chloride, are often simpler and faster but are more susceptible to interference from other reducing compounds.[3]

  • Enzymatic Assays: While less common for direct this compound quantification, enzymatic methods can be used to eliminate interfering sugars from the sample before analysis.[4][5]

Q2: Which reducing sugars are most likely to interfere with my this compound assay?

A2: The most common interfering reducing sugars are monosaccharides that are often present in biological samples in much higher concentrations than this compound. These include:

  • D-Glucose

  • D-Fructose

  • D-Mannose

Other reducing substances like D-gluconic acid can also cause interference in certain assays.[3]

Q3: How can I remove interfering reducing sugars from my sample before the assay?

A3: Several sample preparation techniques can be employed to remove interfering sugars:

  • Enzymatic Treatment: You can use enzymes like glucose oxidase to convert glucose to a non-reducing sugar acid (gluconic acid), which can then be removed or will not interfere with certain assays.

  • Solid-Phase Extraction (SPE): Specific SPE cartridges can be used to selectively retain and elute this compound, separating it from other sugars.[6]

  • Chromatographic Separation: Techniques like reverse-phase column chromatography can be used to isolate this compound before quantification.[1][3]

Q4: My sample contains high levels of both D-Glucose and D-Fructose. Which assay method is best to minimize interference?

A4: For samples with high concentrations of other reducing sugars, a chromatographic method is highly recommended. HPLC with derivatization, for example using 2,4-dinitrophenylhydrazine (B122626), provides excellent specificity and sensitivity for this compound, effectively separating it from D-Glucose and D-Fructose.[1][3] GC-MS is another powerful technique for separating and quantifying this compound in complex mixtures.[2][7]

Troubleshooting Guides

Issue 1: High background signal or overestimated this compound concentration in colorimetric assays.
  • Possible Cause: Interference from other reducing sugars (e.g., glucose, fructose) or other reducing compounds in the sample matrix.[3]

  • Troubleshooting Steps:

    • Sample Dilution: If the concentration of interfering sugars is very high, diluting the sample may reduce their impact, but this will also lower the this compound signal.

    • Enzymatic Pre-treatment: Treat the sample with glucose oxidase to eliminate glucose. Ensure the enzyme and its buffer do not interfere with the subsequent this compound assay.

    • Method Change: Switch to a more specific method like HPLC or GC-MS that can separate this compound from interfering compounds.[2]

Issue 2: Poor recovery of this compound after sample preparation (e.g., SPE).
  • Possible Cause:

    • The SPE cartridge chemistry is not optimal for this compound retention and elution.

    • The elution solvent is not strong enough to release this compound from the cartridge.

    • The sample pH is not optimal for this compound binding to the SPE sorbent.

  • Troubleshooting Steps:

    • Optimize SPE Protocol:

      • Test different SPE sorbents (e.g., C18, aminopropyl).

      • Perform an elution solvent optimization by testing a range of solvent strengths.

      • Adjust the pH of the sample and loading buffer to ensure optimal binding.

    • Spike and Recovery Experiment: Perform a spike and recovery experiment with a known amount of this compound standard to quantify the recovery rate and identify the step where the loss is occurring.

Issue 3: Inconsistent or non-reproducible results in HPLC analysis.
  • Possible Cause:

    • Incomplete derivatization of this compound.

    • Degradation of this compound or its derivative.

    • Issues with the HPLC system (e.g., column degradation, mobile phase inconsistency).

  • Troubleshooting Steps:

    • Derivatization Optimization:

      • Ensure the derivatizing agent (e.g., 2,4-dinitrophenylhydrazine) is fresh and of high quality.

      • Optimize the reaction time, temperature, and pH for the derivatization step.

    • Sample Stability: Keep samples and derivatives on ice or at 4°C and analyze them as quickly as possible.

    • HPLC System Check:

      • Run a standard to check the column performance and retention time stability.

      • Ensure the mobile phase is properly prepared and degassed.

Data Presentation

Table 1: Comparison of this compound Assay Methods

MethodPrincipleSpecificitySensitivityThroughputKey Interferences
Colorimetric (e.g., Triphenyltetrazolium chloride) Reduction of a chromogenic agentLowModerateHighD-Glucose, D-Fructose, other reducing compounds[3]
HPLC with Derivatization (e.g., DNPH) Chromatographic separation of derivatized this compoundHighHighLow-MediumCo-eluting compounds (rare with proper optimization)[1][3]
GC-MS Separation of volatile derivatives by mass-to-charge ratioVery HighVery HighLowComplex sample matrices may require extensive cleanup[2][7]
Enzymatic (indirect) Enzymatic conversion of interfering sugarsHighModerateMediumSpecificity depends on the enzyme used[4][5]

Table 2: Effectiveness of Interference Removal Techniques

TechniqueTarget Interferent(s)EfficiencyPotential Issues
Glucose Oxidase Treatment D-GlucoseHighEnzyme inhibition by sample components; potential for side reactions.
Solid-Phase Extraction (SPE) Broad range of sugars and other matrix componentsModerate to HighRequires method development; potential for this compound loss.[6]
Column Chromatography Broad range of sugarsHighTime-consuming; requires larger sample volumes.[1][3]

Experimental Protocols

Protocol 1: this compound Quantification by HPLC with DNPH Derivatization
  • Sample Preparation:

    • If necessary, perform a sample cleanup using SPE to remove major interfering substances.

  • Derivatization:

    • To 100 µL of the sample, add 200 µL of a 0.1% (w/v) 2,4-dinitrophenylhydrazine (DNPH) solution in 2 M HCl.

    • Incubate the mixture at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction with 200 µL of 2 M NaOH.

    • Extract the this compound-bis-2,4-dinitrophenylhydrazone derivative with 500 µL of ethyl acetate (B1210297).

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 360 nm.

    • Quantification: Use a calibration curve prepared with this compound standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Optional Cleanup Enzymatic Enzymatic Treatment (e.g., Glucose Oxidase) Sample->Enzymatic Optional Cleanup Derivatization Derivatization (e.g., with DNPH) SPE->Derivatization Enzymatic->Derivatization HPLC HPLC-UV Analysis Derivatization->HPLC GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification

Caption: Workflow for this compound analysis with options for sample cleanup.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate this compound Results Interference Reducing Sugar Interference Problem->Interference SamplePrep Sample Prep Issues Problem->SamplePrep AssayMethod Assay Method Limitations Problem->AssayMethod EnzymeTx Enzymatic Treatment Interference->EnzymeTx ChangeMethod Change to HPLC/GC-MS Interference->ChangeMethod SPE_Opt Optimize SPE SamplePrep->SPE_Opt AssayMethod->ChangeMethod

Caption: Troubleshooting logic for inaccurate this compound measurements.

References

Refining protocols for studying D-Glucosone-mediated protein crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Glucosone-mediated protein crosslinking. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist you in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound-mediated protein crosslinking?

A1: this compound-mediated protein crosslinking is a non-enzymatic reaction, also known as the Maillard reaction or glycation, where the carbonyl group of this compound (a reducing sugar) reacts with free amino groups on proteins, primarily the ε-amino groups of lysine (B10760008) residues and N-terminal α-amino groups.[1][2] This reaction proceeds through a series of steps, including the formation of a Schiff base and Amadori products, ultimately leading to the formation of irreversible, heterogeneous structures called Advanced Glycation Endproducts (AGEs).[1][3] Some of these AGEs can form covalent crosslinks between protein molecules, leading to protein aggregation and altering their structure and function.[2][4]

Q2: What are the key factors influencing the rate of this compound-mediated protein crosslinking?

A2: Several factors can influence the rate of this reaction:

  • Concentration of Reactants: Higher concentrations of both this compound and protein will increase the reaction rate.[5]

  • Temperature: Elevated temperatures accelerate the Maillard reaction.[5]

  • pH: The initial stages of the Maillard reaction are favored at a pH range of 6.5-7.5, where the amino groups are sufficiently nucleophilic.[6]

  • Presence of Oxygen: Oxidative conditions can promote the formation of certain types of AGEs.[7]

  • Incubation Time: The formation of AGEs and crosslinks is a time-dependent process, often requiring days to weeks of incubation in vitro to observe significant effects.

Q3: How can I detect and quantify this compound-mediated protein crosslinking?

A3: Several methods can be employed:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the formation of higher molecular weight protein aggregates resulting from crosslinking.[8][9]

  • Western Blotting: This technique uses antibodies specific to certain AGEs to detect modified proteins on a membrane after SDS-PAGE.[1][10]

  • Mass Spectrometry (MS): MS is a powerful tool for identifying the specific sites of glycation and characterizing the chemical nature of the crosslinks.[11][12][13]

  • Fluorescence Spectroscopy: Some AGEs are fluorescent, and their formation can be monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths (e.g., excitation at ~335-370 nm and emission at ~440-460 nm).[14]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits with AGE-specific antibodies can be used for quantification.

Q4: What are the biological consequences of this compound-mediated protein crosslinking?

A4: The accumulation of AGEs and protein crosslinks has been implicated in various pathological conditions, including diabetic complications, neurodegenerative diseases, and the aging process.[1][15] These modifications can lead to loss of protein function, altered enzyme activity, decreased protein solubility, and the activation of cellular signaling pathways that promote inflammation and oxidative stress.[16][17][18]

Troubleshooting Guides

Issue 1: Low or No Detectable Protein Crosslinking
Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Ensure the pH of your incubation buffer is in the optimal range (6.5-7.5). Increase the concentration of this compound and/or protein. Extend the incubation time, as AGE formation is a slow process. Increase the incubation temperature (e.g., 37°C or higher), but be mindful of protein stability.
Presence of Inhibitors Ensure your buffers are free from primary amines (e.g., Tris buffer) that can compete with the protein for reaction with this compound.
Inefficient Detection Method If using SDS-PAGE, ensure your gel percentage is appropriate for resolving high molecular weight aggregates. For Western blotting, confirm the specificity and sensitivity of your anti-AGE antibody. For fluorescence-based assays, check that you are using the correct excitation and emission wavelengths.
Low Abundance of Target Protein If you are studying a specific protein, consider enriching your sample for that protein before inducing crosslinking.
Issue 2: High Background or Non-Specific Bands in Western Blot
Possible Cause Troubleshooting Step
Antibody Issues Optimize the concentration of your primary and secondary antibodies. Ensure your blocking buffer is effective; you may need to try different blocking agents (e.g., non-fat milk, BSA). Run a secondary antibody-only control to check for non-specific binding.
Inadequate Washing Increase the number and duration of wash steps after antibody incubations. Ensure your wash buffer contains a detergent like Tween-20.
Sample Overloading Reduce the amount of protein loaded onto the gel.
Cross-reactivity of Anti-AGE Antibody Be aware that anti-AGE antibodies can be polyclonal and may recognize a variety of AGE structures. Consider using a more specific monoclonal antibody if available.
Issue 3: Protein Precipitation During Incubation
Possible Cause Troubleshooting Step
High Protein Concentration Reduce the initial protein concentration.
Extensive Crosslinking Monitor the reaction over time to find an optimal incubation period before significant precipitation occurs.
Buffer Conditions Ensure the buffer composition (e.g., ionic strength) is suitable for maintaining protein solubility.
Protein Instability Confirm that the protein of interest is stable under the chosen incubation temperature and duration in the absence of this compound.

Experimental Protocols

Protocol 1: In Vitro this compound-Mediated Protein Crosslinking

This protocol is adapted from general protein glycation methods.[6]

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide (B81097) (optional, as a preservative)

  • Sterile microcentrifuge tubes or reaction vessels

  • Incubator

Procedure:

  • Prepare a stock solution of your protein of interest in PBS. A typical starting concentration is 10 mg/mL.

  • Prepare a stock solution of this compound in PBS. A typical starting concentration is 500 mM.

  • In a sterile microcentrifuge tube, combine the protein solution and this compound solution to achieve the desired final concentrations. For example, for a final protein concentration of 2 mg/mL and a this compound concentration of 40 mM, you would mix the appropriate volumes of your stock solutions and PBS.

  • (Optional) Add sodium azide to a final concentration of 0.02% to prevent microbial growth during long incubation periods.

  • Prepare a control sample containing the protein in PBS without this compound.

  • Incubate the reaction mixtures at 37°C for a period ranging from several days to several weeks. The optimal incubation time should be determined empirically.

  • At desired time points, take aliquots of the reaction mixtures for analysis by SDS-PAGE, Western blotting, or other methods. Store aliquots at -20°C or -80°C for later analysis.

Protocol 2: SDS-PAGE Analysis of Crosslinked Proteins

Materials:

  • Crosslinked and control protein samples from Protocol 1

  • Laemmli sample buffer (2X)

  • Polyacrylamide gels (appropriate percentage to resolve high molecular weight species)

  • SDS-PAGE running buffer

  • Electrophoresis apparatus

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Mix your protein samples with an equal volume of 2X Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load 10-20 µg of each sample into the wells of the polyacrylamide gel. Include a lane with protein molecular weight standards.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. Look for the appearance of higher molecular weight bands or a smear in the lanes with this compound-treated protein compared to the control.[8][9]

Protocol 3: Western Blot Detection of AGE-Modified Proteins

Materials:

  • Unstained gel from SDS-PAGE

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody specific for a particular AGE (e.g., anti-CML or anti-pentosidine)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Transfer the proteins from the polyacrylamide gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • After transfer, block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]

  • Incubate the membrane with the primary anti-AGE antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10-15 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.[4]

Quantitative Data Summary

The formation of Advanced Glycation Endproducts (AGEs) is a hallmark of this compound-mediated protein crosslinking. The table below summarizes representative quantitative data on the levels of two common AGEs, Carboxymethyl-lysine (CML) and Fructosamine, in in vitro and in vivo models of glycation.

Model System Condition AGE Measured Concentration Reference
In vitro LDL GlycationNative LDLFructosamine2.1 ± 0.23 nM/mg[19]
In vitro LDL GlycationGlycated LDLFructosamine15.31 ± 1.31 nM/mg[19]
In vitro LDL GlycationNative LDLCML0.039 ± 0.015 ng/mL[19]
In vitro LDL GlycationMethylglyoxal-treated LDLCML0.249 ± 0.039 ng/mL[19]
Diabetic Rat ModelControlCML0.099 ± 0.025 ng/mL sera[19]
Diabetic Rat ModelDiabeticCML0.344 ± 0.043 ng/mL sera[19]

Visualizations

This compound-Mediated Protein Crosslinking Workflow

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis protein Purified Protein incubation Incubation (37°C, days-weeks) protein->incubation glucosone This compound Solution glucosone->incubation sds_page SDS-PAGE incubation->sds_page mass_spec Mass Spectrometry incubation->mass_spec western_blot Western Blot sds_page->western_blot age_rage_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular d_glucosone This compound age AGEs d_glucosone->age non-enzymatic glycation protein Protein protein->age rage RAGE Receptor age->rage binding ros ROS Production rage->ros nf_kb NF-κB Activation ros->nf_kb oxidative_stress Oxidative Stress ros->oxidative_stress inflammation Inflammation nf_kb->inflammation

References

Technical Support Center: Overcoming Challenges of D-Glucosone Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Glucosone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound instability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound, also known as 2-keto-D-glucose, is a dicarbonyl sugar that can be formed from the oxidation of D-glucose. In research, it is often used to study glycation processes, dicarbonyl stress, and their effects on cellular function and signaling. It can serve as a tool to investigate the pathological effects observed in conditions like diabetes, where dicarbonyl compounds are elevated.

Q2: I've noticed a yellowing of my cell culture medium after adding this compound. What causes this?

A2: The yellowing of the medium is likely due to the degradation of this compound. This compound is unstable in aqueous solutions, especially at physiological pH (around 7.4) and temperature (37°C), which are typical for cell culture.[1] It can undergo a series of reactions, including enolization and fragmentation, leading to the formation of various degradation products. Some of these products can be colored, causing the medium to turn yellow. This process is accelerated in the presence of phosphate (B84403) ions, which are abundant in most cell culture media.[1]

Q3: My cells are showing increased toxicity and reduced viability after treatment with this compound. Is this expected?

A3: Yes, this is a potential and often expected outcome. The degradation of this compound in cell culture medium can lead to the formation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻).[2] These ROS can induce oxidative stress, leading to cellular damage and decreased cell survival.[2] The extent of cytotoxicity can depend on the cell type, the concentration of this compound used, and the duration of exposure.

Q4: How quickly does this compound degrade in my cell culture medium?

A4: The degradation rate of this compound is influenced by several factors, including the pH, temperature, and composition of the medium.[1] In a phosphate buffer at pH 7.5 and 37°C, this compound has been shown to degrade over time, with significant changes observed over days.[1] Given that cell culture media are typically buffered with phosphate and bicarbonate and maintained at 37°C, you should assume that the concentration of this compound will decrease over the course of your experiment. For time-course experiments, it is crucial to consider this instability.

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To minimize degradation, prepare fresh this compound stock solutions for each experiment. When preparing the stock, use a sterile, buffered solution with a slightly acidic pH if possible, as this compound is more stable at a lower pH.[3] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] When adding this compound to your culture medium, do so immediately before treating your cells. For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.

Troubleshooting Guides

Problem 1: High Variability in Experimental Results

Symptoms:

  • Inconsistent dose-response curves.

  • Poor reproducibility between replicate experiments.

  • Unexpected changes in cell morphology or behavior in control wells treated with vehicle only over time.

Possible Causes & Solutions:

CauseSolution
This compound Degradation The concentration of active this compound is decreasing over the course of the experiment, leading to variable effects.
Solution: Prepare fresh this compound working solutions immediately before each experiment from a frozen stock. For long-term experiments (over 24 hours), consider replacing the medium with fresh this compound-containing medium every 24 hours.
Inconsistent Stock Solution The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.
Solution: Aliquot your stock solution into single-use volumes and store at -80°C. Avoid using a stock solution that has been stored at 4°C for an extended period or has been thawed multiple times.[4]
Media pH Instability Fluctuations in the incubator's CO₂ levels can alter the medium's pH, affecting this compound stability.
Solution: Ensure your CO₂ incubator is properly calibrated and maintained to ensure a stable pH of the culture medium.
Problem 2: Unexpected or Excessive Cytotoxicity

Symptoms:

  • Rapid cell death even at low concentrations of this compound.

  • Significant detachment of adherent cells.

  • Apoptotic or necrotic morphology observed under the microscope.

Possible Causes & Solutions:

CauseSolution
Formation of Toxic Degradation Products The degradation of this compound generates cytotoxic reactive oxygen species (ROS).[2]
Solution 1: Include an antioxidant, such as N-acetylcysteine (NAC), in your culture medium to scavenge ROS and mitigate oxidative stress.
Solution 2: Reduce the initial concentration of this compound and perform a detailed dose-response and time-course experiment to find the optimal non-toxic concentration for your specific cell line.
Cell Line Sensitivity Different cell lines have varying sensitivities to dicarbonyl stress and oxidative stress.
Solution: Test a range of this compound concentrations on your specific cell line to determine its tolerance. Consider using a less sensitive cell line if the primary goal is not to study cytotoxicity.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in sterile water or PBS to the desired stock concentration (e.g., 100 mM). Gently vortex to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile polypropylene tube.[4]

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of this compound in Cell Culture Media using HPLC (Adapted Method)

This protocol is an adaptation of methods used for quantifying dicarbonyl compounds in biological fluids.[5][6][7]

Materials:

  • Cell culture supernatant

  • o-Phenylenediamine (OPD) solution (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column and a UV or DAD detector

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant at different time points.

    • Centrifuge the supernatant at 10,000 x g for 10 minutes to remove cells and debris.

    • To 100 µL of the supernatant, add 100 µL of OPD solution (concentration to be optimized, e.g., 10 mg/mL in water).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 2 hours) to allow for the derivatization of this compound.

    • Stop the reaction by adding a small volume of a suitable acid (e.g., 10 µL of 1 M HCl).

    • Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate the derivatized this compound from other media components (e.g., start with 95% A and 5% B, and ramp up to a higher concentration of B over 20-30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength suitable for the derivatized product (e.g., around 315 nm for quinoxaline (B1680401) derivatives).

    • Quantification: Create a standard curve using known concentrations of this compound that have been subjected to the same derivatization procedure.

Visualizations

D_Glucosone_Instability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_degradation Instability & Degradation cluster_outcome Potential Outcomes prep Prepare fresh this compound stock solution sterile_filter Sterile filter (0.22 µm) prep->sterile_filter aliquot Aliquot and store at -80°C sterile_filter->aliquot add_to_media Add to cell culture medium immediately before use aliquot->add_to_media Use fresh aliquot cell_treatment Treat cells add_to_media->cell_treatment incubation Incubate at 37°C, 5% CO₂ cell_treatment->incubation degradation This compound degrades over time incubation->degradation ros Generates Reactive Oxygen Species (ROS) degradation->ros toxic_products Forms other degradation products degradation->toxic_products variability Experimental Variability degradation->variability cytotoxicity Increased Cytotoxicity ros->cytotoxicity

Caption: Workflow for handling this compound to minimize instability issues in cell culture experiments.

D_Glucosone_Degradation_Pathway cluster_conditions Conditions cluster_products Degradation Products cluster_effects Cellular Effects D_Glucosone This compound in Cell Culture Medium ROS Reactive Oxygen Species (H₂O₂, O₂⁻) D_Glucosone->ROS Oxidative Degradation other_dicarbonyls Other Dicarbonyls D_Glucosone->other_dicarbonyls Fragmentation formate Formate D_Glucosone->formate C1-C2 Cleavage temp 37°C ph pH ~7.4 phosphate Phosphate Ions oxidative_stress Oxidative Stress ROS->oxidative_stress altered_signaling Altered Cell Signaling other_dicarbonyls->altered_signaling apoptosis Apoptosis / Necrosis oxidative_stress->apoptosis apoptosis->altered_signaling

Caption: Simplified pathway of this compound degradation in cell culture and its cellular consequences.

Troubleshooting_Logic start Unexpected Experimental Outcome (e.g., high toxicity, variability) check_prep Review this compound Preparation & Storage start->check_prep check_exp_design Evaluate Experimental Design start->check_exp_design check_cell_health Assess Baseline Cell Health start->check_cell_health fresh_stock Use freshly prepared stock solution check_prep->fresh_stock Improper preparation? aliquot_stock Aliquot and store at -80°C check_prep->aliquot_stock Improper storage? time_course Perform time-course experiment to assess stability check_exp_design->time_course Variability over time? replenish_media Replenish media for long-term experiments check_exp_design->replenish_media Long-term incubation? add_antioxidant Include antioxidant (e.g., NAC) check_exp_design->add_antioxidant High toxicity? dose_response Perform detailed dose-response check_exp_design->dose_response Inconsistent dose effect? new_culture Start with a new, healthy culture of cells check_cell_health->new_culture Poor cell morphology?

Caption: A logical troubleshooting guide for addressing common issues with this compound experiments.

References

Strategies for enhancing the yield and purity of enzymatically produced D-Glucosone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of enzymatically produced D-Glucosone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the enzymatic synthesis of this compound.

Question 1: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield in the enzymatic production of this compound can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are enzyme activity, reaction conditions, and substrate/product stability.

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Pyranose 2-Oxidase (P2O) / Glucose 2-Oxidase Activity Assay: Confirm the activity of your enzyme stock. A standard assay involves monitoring the formation of H₂O₂ using a peroxidase-coupled reaction with a chromogenic substrate like ABTS[1][2].

    • Enzyme Inactivation: The primary cause of P2O inactivation during the reaction is the byproduct, hydrogen peroxide (H₂O₂).[3][4]

      • Solution: Incorporate catalase into your reaction mixture to decompose H₂O₂ into water and oxygen. This has been shown to significantly increase the reaction rate and overall yield.[3][5]

  • Optimize Reaction Conditions:

    • pH: The optimal pH for P2O from different sources can vary. For example, the enzyme from Coriolus versicolor has an optimal pH of 5.0, while for immobilized enzymes, it can be around 6.0.[3][6] Perform small-scale reactions across a pH range (e.g., 4.5 to 7.0) to determine the optimum for your specific enzyme.

    • Temperature: The optimal temperature for this compound production is typically between 55°C and 62°C.[3][6] However, enzyme stability over the entire reaction time must be considered. A slightly lower temperature may result in a higher final yield due to improved enzyme longevity.

    • Oxygen Supply: Molecular oxygen is a co-substrate for the reaction. Inadequate oxygen supply can be a rate-limiting factor.

      • Solution: Ensure vigorous agitation of the reaction mixture. For larger scale reactions, sparging with air or oxygen may be necessary. Increased pressure with compressed air has been shown to enhance the conversion rate.[3]

  • Substrate and Product Considerations:

    • Substrate Purity: Ensure the D-glucose (B1605176) used is of high purity, as contaminants can inhibit enzyme activity.

    • Product Degradation: this compound can be unstable under certain conditions, particularly at non-optimal pH and elevated temperatures.[7] Its degradation can be catalyzed by phosphate (B84403) buffers.[8] Consider using alternative buffering systems if degradation is suspected.

dot

a cluster_input Input cluster_reaction Enzymatic Reaction cluster_output Output D-Glucose D-Glucose P2O Pyranose 2-Oxidase (P2O) D-Glucose->P2O Oxygen Oxygen Oxygen->P2O This compound This compound P2O->this compound H2O2 H2O2 P2O->H2O2 Byproduct Catalase Catalase Catalase->Oxygen Recycled Water Water Catalase->Water H2O2->P2O Inhibition H2O2->Catalase Decomposition

Caption: Enzymatic production of this compound with catalase.

Question 2: I'm observing a decrease in reaction rate over time, even with catalase. What could be the issue?

Answer:

A decline in the reaction rate can be attributed to several factors beyond H₂O₂ inhibition.

Troubleshooting Steps:

  • Enzyme Stability:

    • Thermal Instability: Even at optimal temperatures, enzymes can gradually denature over extended reaction times. Consider a temperature profile where the reaction starts at the optimum and is then lowered for the remainder of the process.

    • Immobilization: Immobilizing the P2O and catalase can significantly enhance their operational stability and allow for easier reuse.[6] Co-immobilization of both enzymes is a particularly effective strategy.

  • pH Shift:

    • The enzymatic oxidation of glucose can lead to the formation of minor acidic byproducts, causing a slight drop in the pH of a poorly buffered system. This can shift the pH away from the enzyme's optimum.

    • Solution: Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction. Monitor the pH during the reaction and adjust if necessary.

  • Substrate Limitation:

    • As the reaction progresses, the concentration of D-glucose decreases, which will naturally lead to a slower reaction rate according to Michaelis-Menten kinetics. If a high final concentration of this compound is desired, a higher initial substrate concentration or a fed-batch approach may be necessary.

Question 3: How can I improve the purity of my this compound preparation?

Answer:

Achieving high purity is essential, especially for applications in drug development. The main impurities are likely to be unreacted D-glucose, the enzyme(s), and salts from the buffer.

Purification Strategy:

  • Enzyme Removal:

    • If using free enzyme, it can be removed by ultrafiltration or precipitation (e.g., with ammonium (B1175870) sulfate) followed by dialysis.[9]

    • Using immobilized enzymes simplifies this step, as the enzymes can be easily separated by filtration or centrifugation.[10]

  • Separation of this compound from D-Glucose:

    • Chromatography: The most effective method for separating this compound from D-glucose is chromatography.

      • Ion-Exchange Chromatography: Can be used to separate the sugars.

      • Reversed-Phase Chromatography: Has also been employed for the separation.[10]

  • Desalting:

    • If salts from the buffer need to be removed, dialysis or size-exclusion chromatography can be utilized.

dot

a Reaction_Mixture Crude Reaction Mixture (this compound, D-Glucose, Enzyme, Salts) Enzyme_Removal Enzyme Removal (Ultrafiltration or Immobilized Enzyme Recovery) Reaction_Mixture->Enzyme_Removal Chromatography Chromatographic Separation (e.g., Ion-Exchange) Enzyme_Removal->Chromatography Desalting Desalting (Dialysis or Size-Exclusion Chromatography) Chromatography->Desalting Pure_Glucosone High-Purity this compound Desalting->Pure_Glucosone

Caption: this compound purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal enzyme for this compound production?

A1: Both pyranose 2-oxidase (P2O) and glucose 2-oxidase are commonly used and are effective for producing this compound from D-glucose.[11] The choice of enzyme may depend on the specific characteristics of the enzyme from a particular source (e.g., stability, specific activity, and optimal reaction conditions).

Q2: Can I use whole cells instead of purified enzyme?

A2: Yes, using whole cells (e.g., the biomass of Coriolus versicolor) or a crude cell-free extract containing the oxidase activity can be a cost-effective alternative to using purified enzyme.[6] Immobilized biomass has been shown to be effective, though yields may be slightly lower than with a purified, immobilized enzyme.[6]

Q3: What is the role of catalase in the reaction?

A3: Catalase is crucial for decomposing the hydrogen peroxide (H₂O₂) byproduct of the P2O reaction. H₂O₂ can inactivate the P2O enzyme, leading to a decrease in reaction rate and lower overall yield.[3][4] By converting H₂O₂ to water and oxygen, catalase protects the P2O and can also help replenish the oxygen consumed in the primary reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by measuring the depletion of D-glucose or the formation of this compound. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying both sugars in the reaction mixture.[10] A simpler, qualitative method to differentiate between glucose and glucosone involves a colorimetric test where glucose yields a yellow solution and this compound a purple solution under specific conditions.

Q5: What are the storage and stability considerations for this compound?

A5: this compound is a relatively stable compound but can undergo degradation, especially at non-neutral pH and elevated temperatures.[7] For long-term storage, it is advisable to keep purified this compound as a lyophilized powder or in a neutral pH solution at low temperatures (e.g., -20°C). Avoid storage in phosphate buffers for extended periods, as phosphate can catalyze its degradation.[8]

Data on this compound Yield

Enzyme SystemSubstrateKey ConditionsYield (%)Purity (%)Reference
Immobilized Coriolus versicolor biomassD-Glucose65 bar compressed air69.9 ± 3.8Not specified[6]
Immobilized crude extract of C. versicolorD-Glucose65 bar compressed air91.3 ± 1.2Not specified[6]
Pyranose-2-oxidase with catalaseD-GlucoseAmbient temperature, 18 hours>99 (conversion)Not specified[4][12]
Enzymatic OxidationD-Glucose6 hours80Not specified[10]
Enzymatic OxidationD-Glucose10 hours>95Not specified[10]

Experimental Protocols

Protocol 1: Pyranose 2-Oxidase Activity Assay

This protocol is adapted from standard peroxidase-coupled assays.[1][2]

Materials:

  • 50 mM Potassium Phosphate Buffer (pH 6.5)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Horseradish Peroxidase (HRP) solution (approx. 100 U/mL)

  • 1 M D-glucose solution

  • P2O enzyme solution (unknown activity)

  • Spectrophotometer capable of reading at 420 nm

Procedure:

  • Prepare a master mix in a microcuvette by adding:

    • 870 µL of 50 mM Potassium Phosphate Buffer (pH 6.5)

    • 50 µL of ABTS solution

    • 10 µL of HRP solution

    • 50 µL of 1 M D-glucose solution

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding 20 µL of the P2O enzyme solution and mix quickly.

  • Immediately start monitoring the increase in absorbance at 420 nm for 3-5 minutes.

  • Calculate the enzyme activity based on the rate of change of absorbance and the molar extinction coefficient of oxidized ABTS (ε₄₂₀ = 36,000 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol 2: HPLC Analysis of this compound and D-Glucose

This is a general protocol for the separation and quantification of this compound and D-glucose. The exact conditions may need to be optimized for your specific HPLC system and column.

Materials:

  • HPLC system with a Refractive Index (RI) or Diode Array Detector (DAD)

  • Aminex HPX-87H or similar carbohydrate analysis column

  • Mobile Phase: 0.005 M Sulfuric Acid in ultrapure water

  • Standard solutions of D-Glucose and this compound of known concentrations

  • Reaction samples, filtered through a 0.22 µm syringe filter

Procedure:

  • Set up the HPLC system with the carbohydrate column.

  • Equilibrate the column with the mobile phase at a flow rate of approximately 0.6 mL/min and a column temperature of around 60-65°C.

  • Inject a known volume (e.g., 20 µL) of the standard solutions to determine the retention times for D-Glucose and this compound and to generate a standard curve for quantification.

  • Inject the filtered reaction samples.

  • Identify and integrate the peaks corresponding to D-Glucose and this compound in the sample chromatograms.

  • Calculate the concentration of each sugar in the samples using the standard curve. The yield can be determined by comparing the amount of this compound produced to the initial amount of D-glucose.

References

Addressing the influence of pH and temperature on D-Glucosone reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Glucosone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of pH and temperature on this compound reactivity. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its reactivity important?

A1: this compound (also known as 2-keto-D-glucose) is a ketohexose, which is an oxidation product of D-glucose. Its reactivity is of significant interest in several fields. In food chemistry, it is a key intermediate in the Maillard reaction, contributing to the browning and flavor development of food.[1][2] In biochemistry and drug development, this compound is studied in relation to glucose metabolism and the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications.[1] Its stability and reactivity are highly dependent on environmental conditions such as pH and temperature.[1]

Q2: How does pH affect the stability and degradation of this compound?

A2: The pH of a solution significantly influences the degradation pathways of this compound. In acidic conditions (e.g., pH 3), the formation of unsaturated carbonyl-containing compounds, which are intermediates for further transformations, is slowed, indicating a relative stability of D-glucose and its degradation precursors.[3] Conversely, in neutral to slightly alkaline conditions (e.g., pH 7.5), this compound degradation can be catalyzed by species like inorganic phosphate (B84403).[4][5] For instance, at pH 7.5, this compound can undergo C1-C2 bond cleavage to yield D-ribulose and formate.[4][5]

Q3: What is the role of temperature in this compound reactivity?

A3: Temperature is a critical factor accelerating the degradation of this compound and its parent compound, glucose. Higher temperatures generally increase the rate of the Maillard reaction and other degradation pathways.[2][6] For example, in the Maillard reaction between D-glucose and L-lysine, significant product formation is observed around 60°C.[6] Studies on glucose solutions have shown that temperature is the single most important factor for glucose degradation during storage.[7] Heat sterilization (autoclaving) at temperatures like 111°C, 116°C, and 121°C leads to the formation of various glucose degradation products (GDPs), including this compound (2-keto-D-glucose).[8]

Q4: What are the primary degradation products of this compound under different conditions?

A4: The degradation products of this compound vary depending on the pH, temperature, and presence of other reactants. In aqueous phosphate buffer at pH 7.5 and 37°C, the primary degradation pathway involves cleavage to D-ribulose and formate.[4][5] In the context of the Maillard reaction, this compound is an intermediate that can lead to the formation of various flavor and aroma compounds, as well as brown polymers known as melanoidins.[2] Under acidic conditions and heat, glucose (the precursor to this compound) degradation can lead to the formation of 5-hydroxymethylfurfural (B1680220) (5-HMF) and 3,4-dideoxyglucosone-3-ene (3,4-DGE).[3]

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of this compound in solution.
  • Possible Cause 1: High pH.

    • Troubleshooting Step: Measure the pH of your this compound solution. If the pH is neutral or alkaline, consider buffering your solution to a more acidic pH if your experimental design allows. Dextrose solutions have been shown to be most stable around pH 4.

  • Possible Cause 2: Elevated Temperature.

    • Troubleshooting Step: Ensure your this compound solutions are stored at low temperatures (e.g., 4°C) when not in use.[5] Avoid prolonged exposure to ambient or higher temperatures unless it is a specific requirement of your experiment.

  • Possible Cause 3: Presence of Catalysts.

    • Troubleshooting Step: Be aware that certain buffer components, like inorganic phosphate, can catalyze the degradation of this compound.[4][5] If you observe rapid degradation in a phosphate buffer, consider using an alternative, non-catalytic buffer system if possible.

Issue 2: Inconsistent results in Maillard reaction experiments involving this compound.
  • Possible Cause 1: Poorly controlled pH.

    • Troubleshooting Step: The Maillard reaction rate is pH-dependent. Ensure that the initial pH of your reaction mixture is consistent across all experiments. Use a suitable buffer to maintain a stable pH throughout the reaction.

  • Possible Cause 2: Temperature fluctuations.

    • Troubleshooting Step: The kinetics of the Maillard reaction are highly sensitive to temperature.[6] Use a calibrated and stable heating source (e.g., a water bath or heating block) to maintain a constant temperature. Monitor the temperature of the reaction vessel directly if possible.

  • Possible Cause 3: Variability in reactant concentrations.

    • Troubleshooting Step: Precisely control the initial concentrations of this compound and the amino acid. The molar ratio of reactants can influence the reaction rate and the profile of products formed.

Data Presentation

Table 1: Influence of Temperature on Maillard Reaction Product Formation (D-Glucose and L-Lysine)

Temperature (°C)Relative Abundance of Maillard Product
50Maximum formation for D-xylose reactions
60Significant product distribution for D-glucose reactions
70Onset of second sugar molecule addition for D-glucose

Source: Adapted from kinetic studies of the Maillard reaction.[6]

Table 2: Effect of Autoclaving Temperature and Time on Glucose Degradation Product (GDP) Formation

Temperature (°C)Time (min)Relative Concentration of 2-Keto-D-Glucose (this compound)Relative Concentration of 5-HMF
12115HighestLowest
111-LowerHigher
116-IntermediateIntermediate

Note: This table provides a qualitative summary of the findings. For quantitative data, please refer to the original publication.[8] 2-KDG: 2-Keto-D-Glucose (this compound) 5-HMF: 5-Hydroxymethylfurfural

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by NMR Spectroscopy

This protocol is a generalized procedure based on methodologies described for studying this compound degradation.[4][5]

Objective: To monitor the degradation of this compound over time under specific pH and temperature conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • Phosphate buffer components (e.g., NaH₂PO₄, Na₂HPO₄) or other suitable buffer

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the desired buffer (e.g., 100 mM sodium phosphate buffer) in D₂O.

    • Adjust the pD (the pH equivalent in D₂O) to the target value (e.g., 7.5).

    • Dissolve a known concentration of this compound in the prepared buffer solution.

  • NMR Sample Preparation:

    • Transfer an aliquot of the this compound solution into an NMR tube.

  • Incubation:

    • Incubate the NMR tube at the desired temperature (e.g., 37°C) in a stable heating block or water bath.

  • NMR Data Acquisition:

    • Acquire ¹³C and ¹H NMR spectra at regular intervals (e.g., every 24 hours).

    • Use an appropriate internal or external standard for chemical shift referencing (e.g., DSS).[5]

  • Data Analysis:

    • Process the NMR spectra to identify and quantify the signals of this compound and its degradation products.

    • Monitor the decrease in the intensity of this compound signals and the appearance and increase of signals from degradation products (e.g., D-ribulose, formate) over time.

Protocol 2: Quantification of this compound as a Glucose Degradation Product by LC-MS/MS

This protocol is a generalized procedure based on methodologies for quantifying glucose degradation products.[8]

Objective: To quantify the concentration of this compound in a solution that has been subjected to heat treatment (e.g., autoclaving).

Materials:

  • Glucose solution

  • o-phenylenediamine (derivatizing agent)

  • LC-MS/MS system

  • Solvents for liquid chromatography (e.g., methanol, water, formic acid)

  • This compound standard for calibration

Procedure:

  • Sample Preparation (Heat Treatment):

    • Prepare a glucose solution (e.g., 10% w/v).

    • Autoclave the solution at the desired temperature and for the specified duration (e.g., 121°C for 15 minutes).

    • Allow the solution to cool to room temperature.

  • Derivatization:

    • Mix an aliquot of the heat-treated glucose solution with a solution of o-phenylenediamine.

    • Incubate the mixture to allow for the derivatization of this compound and other α-dicarbonyl compounds.

  • LC-MS/MS Analysis:

    • Prepare a calibration curve using known concentrations of derivatized this compound standard.

    • Inject the derivatized sample and standards onto the LC-MS/MS system.

    • Use an appropriate LC column and mobile phase gradient to separate the derivatized analytes.

    • Set up the mass spectrometer for selective detection and quantification of the derivatized this compound.

  • Data Analysis:

    • Integrate the peak area for the derivatized this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the original sample using the calibration curve.

Visualizations

D_Glucosone_Degradation_Pathway D_Glucosone This compound Enolization Enolization at C3 D_Glucosone->Enolization pH 7.5 Phosphate Catalysis Dicarbonyl_Intermediate 1,3-Dicarbonyl Intermediate Enolization->Dicarbonyl_Intermediate Cleavage C1-C2 Bond Cleavage Dicarbonyl_Intermediate->Cleavage D_Ribulose D-Ribulose Cleavage->D_Ribulose Formate Formate Cleavage->Formate

Caption: this compound degradation at pH 7.5.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis Analysis Glucose_Solution Glucose Solution (10% w/v) Autoclave Heat Sterilization (Autoclaving) e.g., 121°C, 15 min Glucose_Solution->Autoclave Derivatization Derivatization with o-phenylenediamine Autoclave->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis Quantification using Calibration Curve LC_MS_MS->Data_Analysis

Caption: Workflow for this compound analysis.

References

Method refinement for detecting trace levels of D-Glucosone in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the detection of trace levels of D-glucosone in biological fluids.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem Potential Cause Suggested Solution
Low or No Signal/Peak for this compound Incomplete derivatizationOptimize derivatization conditions: ensure the pH is optimal for the reaction with o-phenylenediamine (B120857) (oPD), typically in the acidic range. Check the concentration and freshness of the derivatizing reagent.
Degradation of this compoundThis compound is unstable, especially at high temperatures and pH. Process samples quickly and at low temperatures. Ensure the pH of the extraction and derivatization medium is controlled.[1]
Inefficient extractionOptimize the extraction solvent and method based on the biological fluid matrix. For complex matrices like plasma, a deproteinization step is crucial. For high-fat samples, consider a defatting step. Solid-phase extraction (SPE) can be used for cleanup.[1][2]
High Background Noise or Interfering Peaks Matrix effectsBiological samples are complex. Use a more selective detection method like LC-MS/MS. Enhance sample cleanup procedures, for example, by using solid-phase extraction (SPE).
ContaminationEnsure all glassware and reagents are clean. Run blank samples to identify sources of contamination.[2]
Co-elution of similar compoundsAdjust the mobile phase gradient and column temperature to improve chromatographic separation. Consider using a different type of chromatography column.
Poor Reproducibility of Results Inconsistent sample handlingStandardize all sample preparation steps, including volumes, incubation times, and temperatures. Use an internal standard to account for variations.
Instrument variabilityEnsure the HPLC or LC-MS/MS system is properly calibrated and maintained. Run quality control (QC) samples at regular intervals.
Overestimation of this compound Concentration De novo formation during derivatizationThe derivatization process with o-phenylenediamine (oPD) under strong oxidative conditions can lead to the artificial formation of glucosone. Minimize exposure to oxygen and trace metal ions during this step.[3]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound analysis?

A1: Derivatization is a critical step to improve the stability and detectability of this compound.[1] Native this compound lacks a strong chromophore, making it difficult to detect with UV-Vis detectors. Derivatization with agents like o-phenylenediamine (oPD) forms a quinoxaline (B1680401) derivative that is more stable and has a strong UV absorbance, allowing for sensitive detection by HPLC-UV/DAD.[3][4] It also improves its properties for analysis by LC-MS/MS.[5]

Q2: What are the most common analytical methods for quantifying trace levels of this compound?

A2: The most common methods are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4] Both methods typically involve a pre-column derivatization step to enhance sensitivity and selectivity.[3][4]

Q3: What are the expected concentration ranges of this compound in biological fluids?

A3: this compound levels can vary significantly depending on the biological fluid and the physiological or pathological state. For instance, in peritoneal dialysis (PD) fluids, levels can range from not detectable to 6.7 µM in double-chamber bags and from 28.7 to 40.7 µM in single-chamber bags.[3][4]

Q4: How can I minimize the degradation of this compound during sample storage and preparation?

A4: To minimize degradation, it is crucial to handle samples at low temperatures and control the pH.[1] Samples should be processed promptly after collection. If storage is necessary, it should be at ultra-low temperatures (e.g., -80°C). Avoid high pH conditions, as this compound is unstable in alkaline environments.

Q5: What are the key parameters to validate for a this compound detection method?

A5: Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), selectivity, and recovery. For example, one validated HPLC-UV method for this compound in peritoneal dialysis fluids demonstrated a limit of detection of 0.6 µM and a limit of quantitation of 1.1 µM, with a linear range of 1.1 to 113.9 µM and recovery between 95.6% and 102.0%.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated HPLC-UV method for this compound detection after derivatization with o-phenylenediamine.

ParameterValueReference
Limit of Detection (LOD)0.6 µM[3][4]
Limit of Quantification (LOQ)1.1 µM[3][4]
Linear Calibration Range1.1 - 113.9 µM[3][4]
R² of Calibration Curve0.9999[3][4]
Recovery95.6% - 102.0%[3][4]
Coefficient of Variation (CV)0.4% - 4.7%[3][4]

Experimental Protocols

Method 1: HPLC-UV/DAD Analysis of this compound after o-Phenylenediamine (oPD) Derivatization

This protocol is adapted from methods described for the analysis of this compound in peritoneal dialysis fluids.[3][4]

1. Sample Preparation (Deproteinization):

  • For plasma samples, deproteinization is necessary. This can be achieved by adding a precipitating agent like acetonitrile (B52724) or by ultrafiltration.[5][6]

  • Mix 1 part plasma with 3 parts cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for derivatization.

2. Derivatization:

  • To the supernatant, add the o-phenylenediamine (oPD) solution.

  • The reaction is typically carried out under acidic conditions to form the quinoxaline derivative.

  • Incubate the mixture. The exact time and temperature should be optimized, but a common starting point is 60°C for 30 minutes.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: Monitor the absorbance at the wavelength corresponding to the maximum absorbance of the this compound-oPD derivative (approximately 315 nm for similar dicarbonyl derivatives).[1]

  • Quantification: Prepare a calibration curve using this compound standards that have undergone the same sample preparation and derivatization procedure.

Method 2: LC-MS/MS Analysis of this compound

This is a more sensitive and selective method, particularly useful for complex biological matrices.

1. Sample Preparation and Derivatization:

  • Follow the same deproteinization and derivatization steps as in the HPLC-UV/DAD method. The derivatization not only aids in chromatography but also improves ionization efficiency for mass spectrometry.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an additive like formic acid to aid in ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for the derivatized this compound and an internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

Experimental_Workflow_for_D_Glucosone_Detection cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Fluid Biological Fluid (e.g., Plasma, Urine) Deproteinization Deproteinization (e.g., Acetonitrile Precipitation) Biological_Fluid->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization with oPD Supernatant->Derivatization HPLC_UV_DAD HPLC-UV/DAD Analysis Derivatization->HPLC_UV_DAD LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification HPLC_UV_DAD->Data_Analysis LC_MS_MS->Data_Analysis

Caption: Workflow for this compound detection in biological fluids.

Troubleshooting_Logic Start Start Analysis Problem Encounter a Problem? Start->Problem No_Signal Low or No Signal Problem->No_Signal Yes High_Noise High Noise/Interference Problem->High_Noise Yes Poor_Reproducibility Poor Reproducibility Problem->Poor_Reproducibility Yes End Successful Analysis Problem->End No Sol_No_Signal Check Derivatization Check for Degradation Optimize Extraction No_Signal->Sol_No_Signal Sol_High_Noise Improve Sample Cleanup Check for Contamination Optimize Chromatography High_Noise->Sol_High_Noise Sol_Poor_Reproducibility Standardize Sample Handling Use Internal Standard Calibrate Instrument Poor_Reproducibility->Sol_Poor_Reproducibility Sol_No_Signal->Problem Sol_High_Noise->Problem Sol_Poor_Reproducibility->Problem

Caption: Troubleshooting logic for this compound analysis.

References

Validation & Comparative

D-Glucosone vs. 3-Deoxyglucosone: A Comparative Analysis of Reactivity in Glycation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-Glucosone and 3-Deoxyglucosone (B13542) in Glycation Reactions, Supported by Experimental Data.

In the complex landscape of non-enzymatic glycation, both this compound and 3-deoxyglucosone (3-DG) are recognized as key α-dicarbonyl intermediates that play a significant role in the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is a hallmark of aging and is implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders. Understanding the relative reactivity of these two compounds is crucial for elucidating their specific contributions to these pathological processes and for the development of targeted therapeutic interventions. This guide provides a detailed comparison of the reactivity of this compound and 3-deoxyglucosone, supported by available experimental data.

Formation Pathways: Distinct Routes to Reactive Intermediates

This compound and 3-deoxyglucosone are both formed during the Maillard reaction, a complex series of non-enzymatic reactions between reducing sugars and amino groups of proteins, lipids, and nucleic acids. However, their primary formation pathways differ.

This compound is primarily formed through the oxidative degradation of the Amadori product, which is the initial stable product of the Maillard reaction. This process is often referred to as the Hodge pathway. Under oxidative conditions, the Amadori product can be cleaved to yield this compound.

3-Deoxyglucosone is predominantly formed via the non-oxidative degradation of the Amadori product. It is considered a major carbonyl intermediate in the Maillard reaction.[1] Additionally, 3-DG can be generated from the degradation of fructose-3-phosphate.[2] In conditions of hyperglycemia, the polyol pathway can also contribute to the formation of 3-DG.[2]

Comparative Formation Pathways cluster_0 Maillard Reaction (Initial Stage) cluster_1 This compound Formation cluster_2 3-Deoxyglucosone Formation Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Protein (Amino Group) Protein (Amino Group) Protein (Amino Group)->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Amadori Rearrangement This compound This compound Amadori Product->this compound Oxidative Degradation (Hodge Pathway) 3-Deoxyglucosone 3-Deoxyglucosone Amadori Product->3-Deoxyglucosone Non-oxidative Degradation Fructose-3-Phosphate Fructose-3-Phosphate Fructose-3-Phosphate->3-Deoxyglucosone Degradation

Formation pathways of this compound and 3-Deoxyglucosone.

Reactivity and Formation of Advanced Glycation End-products (AGEs)

Both this compound and 3-deoxyglucosone are significantly more reactive than their parent reducing sugars in forming AGEs. This heightened reactivity is due to the presence of two carbonyl groups.

3-Deoxyglucosone is widely regarded as a potent glycating agent.[3][4][5] It rapidly reacts with the amino groups of lysine (B10760008) and arginine residues in proteins to form a variety of AGEs.[6][7] Studies have shown that incubation of proteins with 3-DG leads to a significant increase in the formation of fluorescent AGEs and protein polymerization compared to incubation with glucose.[8] Specific AGEs derived from 3-DG include:

  • Pyrraline: Formed from the reaction with lysine residues.[7]

  • Imidazolones: Formed from the reaction with arginine residues.[6]

  • Nε-(Carboxymethyl)lysine (CML): A well-characterized AGE implicated in diabetic complications.[5]

  • Pentosidine (B29645): A fluorescent crosslink between lysine and arginine residues.[5]

This compound , while also a reactive dicarbonyl, is generally considered to be involved in different pathways of AGE formation, often under more oxidative conditions. The radical-induced formation of this compound from Amadori products is enhanced in the presence of transition metals.[9]

Quantitative Comparison of Reactivity

Direct comparative kinetic studies quantifying the reaction rates of this compound and 3-deoxyglucosone in glycation are limited in the publicly available literature. However, existing research provides strong evidence for the high reactivity of 3-deoxyglucosone.

One study investigating the glycation of histone H1 by 3-deoxyglucosone provides quantitative data on the extent of amino acid modification and AGE formation. After a 14-day incubation, a significant percentage of lysine and arginine residues were modified, and substantial amounts of Amadori products, carbonyl content, CML, and pentosidine were formed.[3]

Intermediate/AGEAmount Formed from 3-DG Incubation with Histone H1
Modified Lysine Residues 85.50%
Modified Arginine Residues 78.30%
Amadori Product 12.03 ± 1.32 nM/mL (at day 6)
Carbonyl Content 23.23 ± 1.56 nmol/mg protein
Nε-(Carboxymethyl)lysine (CML) 1.73 ± 0.05 nM/mL
Pentosidine 1.06 ± 0.08 nM/mL
Data from Ashraf JM, et al. (2015). Glycation of H1 Histone by 3-Deoxyglucosone.[3]

While this study does not provide a direct comparison with this compound, the extensive modification and AGE formation underscore the high reactivity of 3-DG. Another study noted that the rate of polymerization of lysozyme (B549824) and the increase in fluorescence of Maillard compounds were greater with 3-deoxyglucosone than with glucose.[8]

Experimental Protocols

General Workflow for In Vitro Glycation and AGE Analysis

The following diagram outlines a typical experimental workflow for comparing the reactivity of glycating agents like this compound and 3-deoxyglucosone.

Experimental Workflow for Glycation Analysis Protein_Solution Prepare Protein Solution (e.g., BSA, Collagen) Incubation Incubate Protein with Glycating Agents (e.g., 37°C, sterile conditions) Protein_Solution->Incubation Glycating_Agents Prepare Solutions of This compound & 3-Deoxyglucosone Glycating_Agents->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Analysis Analyze for: - Loss of Free Amino Groups - Formation of Amadori Products - AGE-specific Fluorescence - Protein Cross-linking (SDS-PAGE) - Specific AGEs (ELISA, HPLC, LC-MS) Time_Points->Analysis

General workflow for in vitro glycation studies.
Detailed Methodologies

1. In Vitro Glycation of Proteins: A model protein such as Bovine Serum Albumin (BSA) or collagen is incubated with equimolar concentrations of this compound and 3-deoxyglucosone in a phosphate (B84403) buffer (e.g., 0.2 M, pH 7.4) at 37°C under sterile conditions for a defined period (e.g., up to 4 weeks).[1][8] Aliquots are taken at various time points for analysis.

2. Quantification of Free Amino Groups: The extent of glycation can be assessed by measuring the loss of free amino groups. The O-phthalaldehyde (OPA) assay or the trinitrobenzenesulfonic acid (TNBS) assay can be used for this purpose.

3. Measurement of Amadori Products: The formation of early glycation products (Amadori products) can be quantified using the nitroblue tetrazolium (NBT) reduction assay.[3]

4. Assessment of AGE Formation:

  • Fluorescence Spectroscopy: The formation of fluorescent AGEs, such as pentosidine, can be monitored by measuring the fluorescence emission at approximately 440 nm with an excitation wavelength of 370 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Specific AGEs like CML can be quantified using commercially available ELISA kits.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or mass spectrometric detection is a robust method for the separation and quantification of specific AGEs after acid or enzymatic hydrolysis of the glycated protein.[5]

5. Analysis of Protein Cross-linking: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the extent of protein cross-linking and polymerization induced by the glycating agents.[8]

Signaling Pathways and Biological Implications

The AGEs formed from both this compound and 3-deoxyglucosone can interact with the Receptor for Advanced Glycation End-products (RAGE), triggering a cascade of intracellular signaling events. This interaction leads to the activation of transcription factors such as NF-κB, resulting in the upregulation of pro-inflammatory cytokines and adhesion molecules. This process contributes to the chronic inflammation and cellular damage observed in diabetic complications and other age-related diseases.

AGE-RAGE Signaling Pathway AGEs AGEs (from this compound & 3-DG) RAGE RAGE Receptor AGEs->RAGE Binding ROS_Generation Increased ROS Production RAGE->ROS_Generation Cell_Membrane Cell Membrane NF_kB_Activation NF-κB Activation ROS_Generation->NF_kB_Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB_Activation->Gene_Expression Cellular_Response Inflammation, Oxidative Stress, Apoptosis Gene_Expression->Cellular_Response

Simplified AGE-RAGE signaling cascade.

Conclusion

Both this compound and 3-deoxyglucosone are important reactive intermediates in the Maillard reaction, contributing to the formation of detrimental Advanced Glycation End-products. While direct comparative kinetic data is still an area for further research, the available evidence strongly suggests that 3-deoxyglucosone is a highly potent glycating agent , readily modifying proteins and leading to the formation of a diverse range of AGEs. Its role in the non-oxidative phase of the Maillard reaction makes it a significant contributor to glycation under physiological conditions. This compound, formed through oxidative pathways, also contributes to the AGE pool, particularly in environments with increased oxidative stress.

For researchers in drug development, targeting the formation and action of 3-deoxyglucosone may represent a more direct strategy for mitigating the pathological consequences of glycation. Further studies providing a direct quantitative comparison of the reactivity of these two dicarbonyls are warranted to fully elucidate their respective roles in health and disease.

References

A Comparative Guide to the Validation of HPLC-UV and LC-MS/MS Methods for D-Glucosone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of D-Glucosone. The information presented is based on experimental data from various studies, offering insights into the performance and application of each method.

This compound, an intermediate in the Maillard reaction and glucose degradation, is a critical marker in various biological and food chemistry studies. Accurate quantification of this compound is essential for understanding its role in physiological and pathological processes. This guide will delve into the validation parameters of both HPLC-UV and LC-MS/MS methods to assist researchers in selecting the most suitable technique for their specific analytical needs.

Performance Comparison

The choice between HPLC-UV and LC-MS/MS for this compound analysis depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity.

Validation ParameterHPLC-UV for this compoundLC-MS/MS for this compound (and related compounds)Key Observations
Linearity (r²) ≥0.9999[1]>0.99[2]Both methods demonstrate excellent linearity over their respective calibration ranges.
Limit of Detection (LOD) 0.6 µM[1]Generally lower, in the ng/mL range (e.g., 0.003-2 ng for polyphenols)[2][3]LC-MS/MS is significantly more sensitive, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) 1.1 µM[1]Generally lower, in the ng/mL range (e.g., 0.007-6.67 ng for polyphenols)[2][3]The lower LOQ of LC-MS/MS allows for accurate quantification of this compound at very low concentrations.
Accuracy (% Recovery) 95.6% - 102.0%[1]91.2% - 113.3%[2][3]Both methods provide high accuracy, with recovery values well within acceptable limits.
Precision (%RSD) 0.4% - 4.7%[1]Intra-day: <5.8%, Inter-day: 3.0% - 10.0%[2][3]Both methods exhibit good precision, though inter-day variability can be slightly higher with LC-MS/MS.
Specificity Prone to interference from co-eluting compounds, especially in complex matrices.[4] Derivatization is often required.[1]Highly specific due to the detection of parent and fragment ions, minimizing interferences.[4]LC-MS/MS offers superior specificity, reducing the need for extensive sample cleanup.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducible results. The following protocols are based on established methods for this compound and related compounds.

HPLC-UV Method with Pre-column Derivatization

This method is suitable for quantifying this compound in biological fluids like peritoneal dialysis fluids.[1]

  • Sample Preparation & Derivatization:

    • To 50 µL of the sample (or standard), add 50 µL of a freshly prepared 10 mg/mL o-phenylenediamine (B120857) (OPD) solution in water.[5]

    • Incubate the mixture in the dark at room temperature for 4 hours to form a UV-active derivative.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: Acetonitrile (B52724).[5]

    • Gradient: A suitable gradient to separate the derivative from other components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.[5]

    • Detection: UV detector at a wavelength optimized for the this compound-OPD derivative.

LC-MS/MS Method

This protocol is a general framework for the analysis of this compound, adaptable from methods for similar compounds like glucosamine (B1671600).[6][7]

  • Sample Preparation:

    • Deproteinize plasma or other biological samples by adding acetonitrile (e.g., 0.8 mL to 0.4 mL of plasma), vortexing, and centrifuging.[7]

    • The supernatant can be directly injected or subjected to further cleanup if necessary. Derivatization may be employed to enhance ionization efficiency.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[6][7]

    • Mobile Phase A: Aqueous solution with an additive like 0.1% formic acid or 0.2% ammonium (B1175870) acetate.[6][7]

    • Mobile Phase B: Methanol or acetonitrile.[6][7]

    • Gradient: A linear gradient elution to achieve separation.

    • Flow Rate: 1.0 mL/min.[6][7]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Ion Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined and optimized.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC-UV and LC-MS/MS.

HPLC_UV_Workflow Sample Sample/Standard Derivatization Derivatization (with OPD) Sample->Derivatization Add OPD Incubate HPLC HPLC Separation (C18 Column) Derivatization->HPLC Inject UV_Detector UV Detection HPLC->UV_Detector Elution Data_Analysis Data Analysis (Quantification) UV_Detector->Data_Analysis Chromatogram LC_MS_MS_Workflow Sample Sample/Standard Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Add Acetonitrile Centrifuge LC LC Separation (C18 Column) Preparation->LC Inject Supernatant MS_MS MS/MS Detection (ESI, MRM) LC->MS_MS Ionization Data_Analysis Data Analysis (Quantification) MS_MS->Data_Analysis Mass Spectra

References

A Comparative Analysis of Advanced Glycation End-products (AGEs) Formed from D-Glucosone versus Glyoxal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the formation and biological implications of Advanced Glycation End-products (AGEs) derived from two key dicarbonyl compounds: D-Glucosone and glyoxal (B1671930). By presenting available experimental data, detailed methodologies, and pathway visualizations, this document aims to facilitate a deeper understanding of these distinct AGE precursors and their roles in health and disease.

Introduction to this compound and Glyoxal in AGE Formation

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars and other carbonyl compounds with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Dicarbonyl compounds are particularly potent precursors of AGEs. This guide focuses on a comparative analysis of AGEs derived from this compound and glyoxal.

This compound (D-arabino-hexos-2-ulose) is a dicarbonyl sugar formed during the Maillard reaction and through the radiolysis of sugars.[1] While less studied than other dicarbonyls, its structure suggests a high potential for engaging in glycation reactions. Research indicates that this compound's biological effects are linked to the generation of reactive oxygen species (ROS), contributing to cellular toxicity.[1]

Glyoxal is a highly reactive α-oxoaldehyde formed from several metabolic pathways, including lipid peroxidation and the degradation of glucose and glycated proteins.[2] It is a well-established precursor to a variety of AGEs, such as Nε-(carboxymethyl)lysine (CML), a common biomarker for glycation.[3] The cytotoxicity of glyoxal is also strongly associated with the induction of oxidative stress.[1][4]

Quantitative Comparison of AGE Formation

Direct quantitative comparisons of AGE formation from this compound versus glyoxal are limited in the existing literature. However, studies on related dicarbonyls provide insights into their relative reactivity. The following table summarizes known AGEs derived from glyoxal and highlights the current gaps in knowledge regarding this compound.

PrecursorMajor AGEs FormedQuantitative Yield DataReferences
Glyoxal Nε-(carboxymethyl)lysine (CML)Yield of CML from arachidonate (B1239269) (a source of glyoxal) was ~0.7 mmol/mol lysine (B10760008) after 6 days, significantly higher than from glucose.[3][3]
Glyoxal-lysine dimer (GOLD)Not specified
Nδ-(5-hydro-4-imidazolon-2-yl)ornithine (G-H1)Not specified[5]
This compound Specific AGE structures not yet fully characterized in literature.Quantitative data on specific AGE yields are not readily available.

Biological Activity and Cellular Effects

Both this compound and glyoxal exert cytotoxic effects primarily through the induction of oxidative stress.

This compound-Derived AGEs: The biological activities of this compound are linked to its ability to generate hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻) during its oxidative degradation.[1] This production of ROS leads to decreased cell survival.[1] The specific AGEs formed from this compound and their direct interaction with cellular receptors have not been extensively characterized.

Glyoxal-Derived AGEs: Glyoxal-induced cytotoxicity is well-documented and involves the depletion of glutathione (B108866) (GSH), generation of ROS, and mitochondrial dysfunction.[1][6] Glyoxal-derived AGEs are known to interact with the Receptor for Advanced Glycation End-products (RAGE), triggering a cascade of inflammatory signaling.[7]

Signaling Pathways in AGE-Mediated Cellular Responses

The interaction of AGEs with the Receptor for Advanced Glycation End-products (RAGE) is a central mechanism by which these molecules contribute to cellular dysfunction and disease pathogenesis. Activation of RAGE initiates a complex downstream signaling cascade.

AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AGEs AGEs (from this compound or Glyoxal) RAGE RAGE AGEs->RAGE Binding NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase Activation ROS ROS NADPH_Oxidase->ROS Production MAPK MAPK (ERK, p38, JNK) ROS->MAPK Activation NFkB NF-κB ROS->NFkB Activation MAPK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Nuclear Translocation Inflammation Inflammation Apoptosis Apoptosis Gene_Expression->Inflammation Gene_Expression->Apoptosis

Caption: AGE-RAGE signaling pathway.

The binding of AGEs to RAGE activates NADPH oxidase, leading to the production of ROS.[8] This increase in oxidative stress activates downstream signaling pathways, including Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB).[9] NF-κB then translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, leading to inflammation and apoptosis.[9]

Experimental Protocols

In Vitro Glycation of Bovine Serum Albumin (BSA)

This protocol describes a general method for the in vitro formation of AGEs using either this compound or glyoxal.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound or Glyoxal solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide (B81097)

  • Dialysis tubing (10 kDa MWCO)

  • Sterile, pyrogen-free water

Procedure:

  • Prepare a 10 mg/mL solution of BSA in PBS.

  • Add this compound or glyoxal to the BSA solution to a final concentration of 50 mM.

  • Add sodium azide to a final concentration of 0.02% (w/v) to inhibit microbial growth.

  • A control sample containing only BSA in PBS with sodium azide should be prepared in parallel.

  • Incubate the solutions in a sterile, sealed container at 37°C for 4 weeks in a shaking incubator.

  • After incubation, transfer the solutions to dialysis tubing and dialyze against PBS at 4°C for 48 hours with several changes of the buffer to remove unreacted dicarbonyls.

  • Store the resulting AGE-modified BSA (AGE-BSA) and control BSA at -20°C.

Quantification of AGEs by Fluorescence Spectroscopy

The formation of fluorescent AGEs can be monitored using fluorescence spectroscopy.

Procedure:

  • Dilute the AGE-BSA and control BSA samples to a concentration of 1 mg/mL in PBS.

  • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • The increase in fluorescence intensity of the AGE-BSA sample relative to the control BSA is indicative of the formation of fluorescent AGEs.

Workflow for In Vitro AGE Formation and Analysis

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_purification Purification cluster_analysis Analysis BSA_Solution Prepare 10 mg/mL BSA in PBS Mix Mix BSA and Dicarbonyl (add Sodium Azide) BSA_Solution->Mix Dicarbonyl_Solution Prepare 50 mM This compound or Glyoxal Dicarbonyl_Solution->Mix Incubate Incubate at 37°C for 4 weeks Mix->Incubate Dialysis Dialyze against PBS for 48 hours Incubate->Dialysis Fluorescence Fluorescence Spectroscopy (Ex: 370 nm, Em: 440 nm) Dialysis->Fluorescence LCMS LC-MS/MS for specific AGE quantification Dialysis->LCMS

Caption: In vitro AGE formation workflow.

Conclusion

Both this compound and glyoxal are potent precursors of AGEs that contribute to cellular damage through the induction of oxidative stress. Glyoxal is a well-characterized dicarbonyl that forms specific AGEs like CML and activates the RAGE signaling pathway. The role of this compound in AGE formation is less defined, with current research primarily pointing to its pro-oxidant activity as a key mechanism of its toxicity. Further studies are required to identify the specific AGEs derived from this compound and to directly compare their biological activities with those of glyoxal-derived AGEs. A deeper understanding of the distinct contributions of these dicarbonyls to the overall AGE pool will be crucial for the development of targeted therapeutic strategies to mitigate the pathological consequences of glycation.

References

Cross-Validation of TLC and GC-MS for D-Glucosone Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of D-glucosone, a key intermediate in the Maillard reaction and a potential marker for various physiological and pathological processes, is crucial in diverse fields of research. This guide provides a comprehensive cross-validation of two widely used analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the identification of this compound. We present detailed experimental protocols, a comparative analysis of their performance characteristics, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Introduction to Analytical Techniques

Thin-Layer Chromatography (TLC) is a planar chromatographic technique valued for its simplicity, speed, and cost-effectiveness, making it an excellent tool for rapid screening and qualitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the high separation efficiency of gas chromatography with the precise detection and identification capabilities of mass spectrometry. It is the gold standard for the quantitative analysis of volatile and semi-volatile compounds. Due to the low volatility of sugars like this compound, a derivatization step is necessary to convert them into more volatile compounds suitable for GC-MS analysis.

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol for this compound

This protocol is designed for the qualitative and semi-quantitative analysis of this compound.

a) Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase: A mixture of n-butanol, water, and glacial acetic acid in a ratio of 7:1.5:1.5 (v/v/v).

  • Standard Solution: A solution of this compound of known concentration in a suitable solvent (e.g., water or methanol).

  • Visualization Reagent: Anisaldehyde-sulfuric acid reagent. Prepare by mixing 0.5 mL of p-anisaldehyde, 0.5 mL of concentrated sulfuric acid, and 9 mL of ethanol.

b) Procedure:

  • Sample and Standard Application: Using a capillary tube, spot 1-5 µL of the sample solution and the this compound standard solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate until it is approximately 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and allow it to air dry completely.

  • Visualization: Dip the dried plate into the anisaldehyde-sulfuric acid reagent and then heat it at 110°C for 5-10 minutes until colored spots appear. This compound will appear as a distinct spot.

  • Identification: The retention factor (Rƒ) value of the spot in the sample is compared with that of the this compound standard for identification. The Rƒ is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol provides a robust method for the quantitative analysis of this compound.

a) Materials and Reagents:

  • Derivatization Reagents:

    • Oximation Reagent: Methoxyamine hydrochloride in pyridine.

    • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard: A known concentration of a suitable internal standard (e.g., phenyl-β-D-glucopyranoside).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a capillary column suitable for sugar analysis (e.g., DB-5 or equivalent).

b) Procedure:

  • Sample Preparation: Lyophilize the sample to remove all water.

  • Derivatization:

    • Oximation: Add the oximation reagent to the dried sample, and heat at 70-80°C for 30 minutes. This step converts the carbonyl groups into oximes, reducing the number of isomers.

    • Silylation: Add the silylation reagent (BSTFA with TMCS) to the sample and heat at 70-80°C for another 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the compound.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Chromatographic Separation: Employ a suitable temperature program to separate the derivatized this compound from other components. A typical program starts at a lower temperature (e.g., 150°C), ramps up to a higher temperature (e.g., 280°C), and holds for a period to ensure all compounds elute.

    • Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of TLC and GC-MS for the analysis of this compound and similar monosaccharides, based on available literature.

FeatureThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning on a planar stationary phase.Separation in the gas phase followed by mass-based detection.
Sample Preparation Minimal, direct spotting of liquid samples.Requires derivatization (oximation and silylation).
Analysis Time per Sample ~30-60 minutes~20-40 minutes
Limit of Detection (LOD) Estimated in the nanogram (ng) range (e.g., ~50-100 ng/spot).Typically in the low microgram per milliliter (µg/mL) to picogram (pg) range (e.g., 0.6-2.7 µg/mL).
Limit of Quantification (LOQ) Higher than LOD, typically in the high ng to low µg range.Typically in the low microgram per milliliter (µg/mL) range (e.g., 3.1-13.3 µg/mL).
Linearity (R²) Generally acceptable for semi-quantitative analysis (>0.98).Excellent for quantitative analysis (>0.99).
Precision (%RSD) Higher variability, typically >5-10%.High precision, typically <5%.
Specificity Moderate, based on Rƒ value and color reaction.High, based on retention time and unique mass spectral fragmentation.
Cost Low instrumentation and running costs.High initial instrument cost, moderate running costs.
Throughput High, multiple samples can be run on a single plate.Lower, samples are analyzed sequentially.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow for the cross-validation of this compound identification and the basic chemical structure of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation Sample Sample containing this compound Prep Aqueous Solution Sample->Prep Spotting Spotting on TLC Plate Prep->Spotting Derivatization Derivatization (Oximation & Silylation) Prep->Derivatization Development Chromatographic Development Spotting->Development Visualization Visualization with Reagent Development->Visualization TLC_Result Qualitative/Semi-Quantitative Identification (Rf value) Visualization->TLC_Result Comparison Compare Results TLC_Result->Comparison Injection GC Injection & Separation Derivatization->Injection Detection MS Detection Injection->Detection GCMS_Result Quantitative Identification (Retention Time & Mass Spectrum) Detection->GCMS_Result GCMS_Result->Comparison

Caption: Workflow for the cross-validation of this compound identification using TLC and GC-MS.

D_Glucosone_Structure cluster_structure This compound (aldehydo-form) C1 CHO C2 C=O C1->C2 C3 H-C-OH C2->C3 C4 HO-C-H C3->C4 C5 H-C-OH C4->C5 C6 CH2OH C5->C6

Caption: Chemical structure of this compound in its open-chain (aldehydo) form.

Conclusion

The cross-validation of TLC and GC-MS provides a comprehensive approach to the identification and quantification of this compound.

  • TLC is a rapid, cost-effective, and high-throughput method ideal for initial screening and qualitative identification of this compound in a large number of samples. Its semi-quantitative nature can provide preliminary concentration estimates.

  • GC-MS offers unparalleled specificity and sensitivity for the accurate quantification of this compound. The requirement for derivatization adds a step to the sample preparation but is essential for achieving the volatility needed for gas-phase analysis and results in highly reliable and reproducible data.

For researchers in drug development and other scientific fields, a combined strategy is often the most effective. Initial screening with TLC can identify samples containing this compound, which can then be subjected to GC-MS for precise and accurate quantification. This two-tiered approach leverages the strengths of both techniques, providing a robust and efficient workflow for the analysis of this compound.

D-Glucosone vs. Methylglyoxal: A Comparative Guide to Their Protein Modification Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Glucosone (also known as 3-deoxyglucosone (B13542) or 3-DG) and methylglyoxal (B44143) (MGO), two highly reactive α-dicarbonyl compounds central to the non-enzymatic glycation of proteins. Understanding the distinct reactivity and modification profiles of these molecules is critical for research into aging, diabetes, neurodegenerative disorders, and the development of therapeutic interventions targeting dicarbonyl stress.

Introduction to Dicarbonyl Stress

Non-enzymatic glycation, or the Maillard reaction, is a complex cascade of reactions between reducing sugars or their degradation products and the free amino groups of proteins, lipids, and nucleic acids. This process leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). While this reaction proceeds slowly with sugars like glucose, it is significantly accelerated by reactive dicarbonyl intermediates.[1] Among the most potent of these precursors are this compound and methylglyoxal.[1][2]

This compound (3-Deoxyglucosone, 3-DG) is primarily formed through the degradation of early glycation products (Amadori products) on proteins.

Methylglyoxal (MGO) is a highly reactive dicarbonyl compound predominantly generated as a byproduct of glycolysis.[3][4][5] Due to its metabolic proximity to a core cellular process, MGO is considered a major contributor to endogenous AGE formation.[5][6]

Reactivity and Protein Modification Potential

Both this compound and methylglyoxal readily react with the side chains of specific amino acid residues on proteins, particularly the guanidinium (B1211019) group of arginine and the ε-amino group of lysine (B10760008). These reactions lead to the formation of various AGEs, causing protein cross-linking, aggregation, and functional impairment.

Experimental evidence consistently demonstrates that methylglyoxal is the most reactive of the common α-dicarbonyls, which also include glyoxal (B1671930) and this compound.[1][7] Its reactivity is estimated to be 20,000–50,000 times greater than that of glucose.[8] While this compound is less reactive than MGO, it remains a significant glycating agent.[1] The primary targets for both dicarbonyls are arginine residues, leading to the formation of hydroimidazolones, which are among the most abundant AGEs found in vivo.[7][9][10]

Key Protein Modifications:
  • Methylglyoxal (MGO):

    • Methylglyoxal-derived hydroimidazolone 1 (MG-H1): The most abundant AGE formed from the reaction of MGO with arginine residues.[5][7][10]

    • Nε-(carboxyethyl)lysine (CEL): Formed from the reaction with lysine residues.[7]

    • MOLD (methylglyoxal-derived lysine dimer): A lysine-lysine cross-link.

  • This compound (3-DG):

    • 3-Deoxyglucosone-derived hydroimidazolone (3-DG-H1): A major product formed from the reaction with arginine residues.[7]

    • Pentosidine: A fluorescent cross-link involving arginine and lysine, though 3-DG is one of several potential precursors.

    • Nε-(carboxymethyl)lysine (CML): While also formed through other pathways, 3-DG can contribute to its formation.[1]

Quantitative Comparison: Reactivity and AGE Formation

The following tables summarize the key differences and quantitative aspects of this compound and methylglyoxal based on available data.

FeatureThis compound (3-Deoxyglucosone)MethylglyoxalReference
Primary Source Degradation of Amadori productsByproduct of glycolysis[3][4][5]
Relative Reactivity Potent glycating agentConsidered the most reactive endogenous dicarbonyl[1][7]
Primary Amino Acid Target ArginineArginine[7][9]
Major Hydroimidazolone AGE 3-DG-H1MG-H1 (most abundant AGE in vivo)[5][7][10]
Major Lysine-derived AGE Contributes to CML, PentosidineNε-(carboxyethyl)lysine (CEL)[1][7]
Primary Detoxification Aldehyde dehydrogenases (potential)Glyoxalase system (GLO1/GLO2)[3][4][7]
In Vitro Glycation MetricsThis compound (3-Deoxyglucosone)MethylglyoxalReference
Fluorescent AGE Formation ModerateHigh (significantly higher than 3-DG)[1][11]
Protein Cross-linking ModerateHigh (superior ability to induce cross-links)[1]
Protein Carbonyl Content Increases carbonyl contentSignificant increase in carbonyl content[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of protein glycation. Below are representative protocols for in vitro glycation and subsequent analysis.

In Vitro Protein Glycation Protocol

This protocol describes a general method for incubating a model protein with a dicarbonyl compound to induce glycation under controlled laboratory conditions.[12]

  • Materials:

    • Bovine Serum Albumin (BSA), fatty acid-free

    • This compound or Methylglyoxal (MGO)

    • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

    • Sodium Azide (B81097) (NaN₃)

    • Sterile, pyrogen-free water

    • Sterile microcentrifuge tubes

    • Incubator set to 37°C

  • Procedure:

    • Reagent Preparation:

      • Prepare a 10 mg/mL (or desired concentration) stock solution of BSA in 0.1 M PBS (pH 7.4).

      • Prepare a 100 mM stock solution of this compound or MGO in sterile water.[13]

      • Prepare a 0.2% (w/v) sodium azide solution to inhibit microbial growth.

    • Incubation Setup:

      • In sterile microcentrifuge tubes, combine the reagents to achieve the desired final concentrations. For example:

        • BSA: 5 mg/mL

        • This compound or MGO: 5 mM

        • Sodium Azide: 0.02%

      • Adjust the final volume with 0.1 M PBS (pH 7.4).

      • Prepare a control sample containing BSA and sodium azide in PBS without the dicarbonyl compound.

    • Incubation:

      • Incubate all tubes in the dark at 37°C for a defined period (e.g., 24 hours, 7 days, or 21 days).[12][13] The duration depends on the reactivity of the dicarbonyl and the extent of glycation desired. MGO will produce modifications more rapidly than 3-DG.

    • Reaction Termination:

      • After the incubation period, stop the reaction by freezing the samples at -80°C until further analysis.[12] Alternatively, dialyze samples against PBS to remove unreacted dicarbonyls.

Quantification of Specific AGEs by LC-MS/MS

This protocol outlines the sample preparation for the accurate quantification of specific AGEs (e.g., MG-H1, 3-DG-H1) using Liquid Chromatography-Tandem Mass Spectrometry.

  • Procedure:

    • Protein Reduction and Alkylation:

      • To approximately 100 µg of the glycated protein sample, add urea (B33335) to a final concentration of 4 M.

      • Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

      • Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[12]

    • Enzymatic Digestion:

      • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1 M.

      • Add a protease, such as trypsin, at a 1:50 enzyme-to-protein ratio.

      • Incubate at 37°C overnight (16-18 hours).[12]

    • Sample Cleanup:

      • Acidify the digested sample with formic acid.

      • Use a solid-phase extraction (SPE) C18 cartridge to desalt and clean up the peptide mixture.

    • LC-MS/MS Analysis:

      • Reconstitute the dried sample in a mobile phase-compatible solvent.

      • Inject the sample into an LC-MS/MS system.

      • Use Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for each AGE of interest and any corresponding internal standards.[1]

      • Quantify the concentration of each AGE by comparing its peak area to that of a known concentration of an appropriate stable isotope-labeled internal standard.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_0 In Vitro Glycation cluster_1 Analysis cluster_2 Data Interpretation p Model Protein (e.g., BSA) inc Incubate at 37°C, pH 7.4 (e.g., 24h - 21 days) p->inc dgl This compound dgl->inc mgo Methylglyoxal mgo->inc ctrl Control (Protein only) ctrl->inc fluo Fluorescence Assay (Fluorescent AGEs) inc->fluo Compare Fluorescence sds SDS-PAGE (Cross-linking) inc->sds Compare Banding Patterns lcms LC-MS/MS (Specific AGE Quantification) inc->lcms Quantify AGEs comp Compare Reactivity & Modification Profiles fluo->comp sds->comp lcms->comp G mgo Methylglyoxal (MGO) mgh1 MG-H1 mgo->mgh1 cel CEL mgo->cel dgl This compound (3-DG) dgh1 3-DG-H1 dgl->dgh1 cml CML / Pentosidine dgl->cml arg Arginine Residue lys Lysine Residue mgh1->arg cel->lys dgh1->arg cml->lys G AGEs AGEs (e.g., MG-H1, 3-DG-H1) RAGE RAGE Receptor AGEs->RAGE Binds to NADPH_Ox NADPH Oxidase RAGE->NADPH_Ox Activates NFkB NF-κB Activation RAGE->NFkB Activates ROS Increased ROS (Oxidative Stress) NADPH_Ox->ROS ROS->NFkB Activates Cellular_Dys Cellular Dysfunction & Damage ROS->Cellular_Dys Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Cytokines->Cellular_Dys

References

Comparative investigation of D-Glucosone's contribution to food browning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-Glucosone's contribution to food browning, offering a valuable resource for researchers in food science and professionals in drug development investigating the roles of carbonyl species in biological systems. By examining its performance against other key browning precursors and detailing relevant experimental protocols, this document aims to facilitate a deeper understanding of the complex mechanisms underlying non-enzymatic browning.

Executive Summary

Non-enzymatic browning is a critical process in food science, influencing the color, flavor, and nutritional properties of thermally processed foods. While the Maillard reaction and caramelization are the primary pathways, the role of specific intermediates is of significant interest. This compound, an α-dicarbonyl compound formed during the early stages of the Maillard reaction, is a highly reactive molecule that plays a pivotal role in the development of brown pigments. This guide presents a comparative investigation of this compound's browning potential relative to other key precursors, supported by experimental data and detailed analytical protocols.

Comparative Analysis of Browning Potential

The propensity of a precursor to induce browning is a key parameter in food processing and for understanding the formation of advanced glycation end-products (AGEs) in biological systems. The following tables summarize quantitative data comparing the browning intensity of this compound with other relevant compounds.

Table 1: Comparative Browning Intensity of this compound and Other α-Dicarbonyl Compounds

CompoundRelative Browning Intensity (Absorbance at 420 nm)
3-Deoxyglucosone (B13542) (3-DG)+++
This compound (Glucosone) ++
1-Deoxyglucosone (1-DG)+

Data synthesized from studies indicating that 3-DG generally produces the most intense color, followed by this compound and then 1-DG under similar Maillard reaction conditions.

Table 2: Comparative Browning Intensity of this compound and Primary Sugars

CompoundRelative Browning Intensity (Color Development)
This compound ++++
Fructose+++
Glucose++

This table illustrates the significantly higher reactivity of dicarbonyl intermediates like this compound in color formation compared to the initial reducing sugars.

Experimental Protocols

Accurate quantification of browning is essential for comparative studies. The following are detailed methodologies for two common techniques used to assess browning in food and model systems.

Spectrophotometric Determination of Browning Index

This method quantifies the intensity of brown color by measuring the absorbance of a solution at a specific wavelength, typically 420 nm.

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Centrifuge

  • Whatman No. 4 filter paper (or equivalent)

  • Distilled water

  • Sample solutions (e.g., heated sugar-amino acid model systems, food extracts)

Procedure:

  • Sample Preparation:

    • For liquid samples, dilute with distilled water to bring the absorbance within the linear range of the spectrophotometer (typically 0.2-0.8).

    • For solid samples, homogenize a known weight of the sample in a specific volume of distilled water.

  • Clarification: Centrifuge the sample solution at 800 x g for 25 minutes at 4°C to pellet any suspended solids.[1]

  • Filtration: Filter the supernatant through Whatman No. 4 filter paper to remove any remaining particulate matter.[1]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 420 nm.

    • Use distilled water as a blank to zero the instrument.

    • Measure the absorbance of the clarified sample solution.

  • Calculation: The absorbance value at 420 nm is recorded as the Browning Index. For diluted samples, multiply the reading by the dilution factor to obtain the browning index of the original sample.

Colorimetric Measurement using the CIELAB Color Space

The CIELAB (Lab*) color space provides a three-dimensional representation of color that is more consistent with human perception.

Materials:

  • HunterLab Colorimeter (or equivalent tristimulus colorimeter)

  • Standard white and black calibration plates

  • Sample holder (e.g., colorimetric cuvette, petri dish)

Procedure:

  • Instrument Calibration: Calibrate the colorimeter according to the manufacturer's instructions using the standard white and black plates.

  • Sample Presentation:

    • For liquid samples, place the sample in a clear, standardized colorimetric cuvette.

    • For solid or semi-solid samples, place the sample in a petri dish or other suitable container, ensuring a flat, uniform, and opaque surface.

  • Measurement:

    • Place the sample at the measurement port of the colorimeter.

    • Initiate the measurement. The instrument will provide values for L, a, and b*.

      • L * represents lightness (0 = black, 100 = white).

      • a * represents the green (-a) to red (+a) axis.

      • b * represents the blue (-b) to yellow (+b) axis.

  • Data Interpretation: An increase in the a* value (redness) and a decrease in the L* value (darkness) are typically indicative of browning. The total color difference (ΔE*) can also be calculated to represent the magnitude of color change over time or between samples.

Reaction Pathways and Mechanisms

This compound is a key intermediate in the Maillard reaction, a complex network of reactions between reducing sugars and amino compounds. The formation of this compound and its subsequent reactions are critical for the development of brown polymers known as melanoidins.

This compound Formation and Contribution to Browning

The formation of this compound primarily occurs through the oxidation of the 1,2-enediol intermediate of glucose.[2] Once formed, this highly reactive α-dicarbonyl compound can participate in several reactions leading to browning:

  • Reaction with Amino Acids: this compound readily reacts with the amino groups of amino acids in the intermediate and final stages of the Maillard reaction to form nitrogen-containing brown polymers (melanoidins).

  • Polymerization: this compound molecules can polymerize with each other and other reactive carbonyl compounds.

  • Retro-aldolisation: In the presence of metal ions, this compound can undergo retro-aldolisation to yield smaller, highly reactive carbonyl compounds like threosone and glyoxal, which also contribute to browning.[2]

The following diagrams illustrate the overall workflow for investigating browning and the central role of this compound in the Maillard reaction pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Browning Analysis cluster_data Data Interpretation A Food Sample or Model System B Homogenization/ Dilution A->B C Centrifugation/ Filtration B->C D Spectrophotometry (Absorbance at 420 nm) C->D E Colorimetry (CIELAB Lab*) C->E F Quantitative Browning Data D->F E->F

Caption: Experimental workflow for the quantitative analysis of food browning.

Maillard_Reaction_Pathway Glucose Glucose Enediol 1,2-Enediol Glucose->Enediol Enolization AminoAcid Amino Acid DGlucosone This compound Enediol->DGlucosone Oxidation Deoxyosones Deoxyosones (e.g., 3-DG) Enediol->Deoxyosones Dehydration Melanoidins Melanoidins (Brown Polymers) DGlucosone->Melanoidins Polymerization & Reaction with Amino Acids Deoxyosones->Melanoidins Further Reactions AminoAcid2 Amino Acid AminoAcid2->Melanoidins

Caption: Simplified Maillard reaction pathway highlighting the formation of this compound.

Conclusion

This compound is a significant contributor to color development in non-enzymatic browning. Its high reactivity, stemming from its α-dicarbonyl structure, makes it a more potent browning agent than its precursor monosaccharides, glucose and fructose. While other dicarbonyl intermediates such as 3-deoxyglucosone may exhibit even greater browning potential, the formation and subsequent reactions of this compound are central to the overall browning process. A thorough understanding of the factors influencing this compound formation and its reactivity is crucial for controlling browning in food manufacturing and for elucidating the mechanisms of AGE formation in biological contexts. The experimental protocols provided in this guide offer robust methods for quantifying and comparing the browning contributions of this compound and other relevant compounds.

References

A Comparative Analysis of D-Glucosone Synthesis: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. D-Glucosone, a valuable chiral building block and an important intermediate in carbohydrate chemistry, can be synthesized through both enzymatic and chemical pathways. This guide provides an objective comparison of these two methodologies, supported by experimental data, to inform the selection of the most appropriate synthesis route for specific research and development needs.

The choice between enzymatic and chemical synthesis of this compound hinges on a trade-off between reaction efficiency, product purity, cost, and environmental impact. While chemical methods have been historically established, enzymatic routes are gaining prominence due to their high specificity and milder reaction conditions.

Comparative Performance at a Glance

The following table summarizes the key quantitative and qualitative differences between the enzymatic and chemical synthesis of this compound.

ParameterEnzymatic SynthesisChemical Synthesis
Catalyst Pyranose-2-oxidase or Glucose-2-oxidasePhenylhydrazine (B124118), Copper Acetate
Typical Yield >99% conversion of glucose to this compound[1][2]~50% (as derivative), often with side products[2]
Product Purity High, substantially pure this compound can be obtained[1]Lower, often requires extensive purification to remove byproducts and unreacted reagents[2]
Reaction Temperature Ambient to moderate (e.g., 25°C - 55°C)[1][3]Elevated (e.g., 80°C)[1][2]
Reaction Time 5 to 18 hours for >99% conversion[1]~3 hours for initial reaction, plus cooling and purification[1][2]
pH Near neutral (pH 5.0 - 7.0)[2][3]Acidic (e.g., in glacial acetic acid)[1][2]
Reagents & Solvents Aqueous buffer, requires oxygen sourcePhenylhydrazine, glacial acetic acid, organic solvents for washing[1][2]
Environmental Impact Lower; biodegradable catalyst, aqueous media, but may produce H₂O₂[4][5]Higher; uses hazardous reagents and organic solvents, generating more waste[4][6]
Cost-Effectiveness Higher initial enzyme cost, but potential for catalyst reuse and lower downstream processing costs[4][6]Lower reagent cost, but higher costs for purification, waste disposal, and energy consumption[2][4]

Enzymatic Synthesis Pathway

Enzymatic synthesis of this compound from D-Glucose is primarily achieved through the action of oxidoreductase enzymes, such as pyranose-2-oxidase or glucose-2-oxidase.[1] These enzymes catalyze the specific oxidation of the C2 hydroxyl group of D-Glucose. The reaction requires molecular oxygen as an electron acceptor and produces hydrogen peroxide (H₂O₂) as a byproduct.[3] To prevent enzyme inactivation by the generated H₂O₂, a system for its removal, such as the addition of catalase, is often employed.[1][3] This method is highly specific, leading to high yields of this compound with minimal side products.[1][7]

Enzymatic_Synthesis D_Glucose D-Glucose D_Glucosone This compound D_Glucose->D_Glucosone Oxidation O2 O₂ Enzyme Pyranose-2-oxidase O2->Enzyme H2O2 H₂O₂ Enzyme->H2O2

Enzymatic oxidation of D-Glucose to this compound.

Chemical Synthesis Pathway

A common chemical method for synthesizing a this compound derivative involves the reaction of D-Glucose with an excess of phenylhydrazine in the presence of an acid, such as acetic acid, at elevated temperatures.[1][2] This reaction proceeds through the formation of a phenylhydrazone, followed by the oxidation of the adjacent hydroxyl group by another molecule of phenylhydrazine, and finally condensation with a third molecule to form glucosazone.[8] This method is less specific than the enzymatic route and often results in lower yields and the formation of various side products, necessitating extensive purification.[2] Other chemical oxidation methods, for instance using copper acetate, have also been reported but generally suffer from low conversion yields (<30%).[2][9]

Chemical_Synthesis D_Glucose D-Glucose Glucosazone Glucosazone (Derivative) D_Glucose->Glucosazone Condensation & Oxidation Phenylhydrazine Phenylhydrazine (excess) Heat_Acid Heat, Acetic Acid Phenylhydrazine->Heat_Acid Heat_Acid->D_Glucose

References

Evaluating the Efficacy of Different Inhibitors on D-Glucosone-Induced Glycation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-enzymatic glycation of proteins, a process also known as the Maillard reaction, is a significant contributor to the aging process and the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. This reaction cascade leads to the formation of Advanced Glycation End-products (AGEs), which can impair protein function and trigger inflammatory responses. D-glucosone (3-deoxyglucosone) is a highly reactive dicarbonyl intermediate formed during the early stages of glycation that significantly accelerates the formation of AGEs. Consequently, inhibiting this compound-induced glycation is a promising therapeutic strategy. This guide provides a comparative analysis of various inhibitors, supported by experimental data and detailed protocols to aid in the research and development of novel anti-glycation agents.

Comparison of Inhibitor Efficacy

The effectiveness of various compounds in inhibiting glycation is typically quantified by their IC50 value, which represents the concentration required to inhibit 50% of the glycation process. The table below summarizes the reported efficacy of several well-known and novel inhibitors.

InhibitorTypeExperimental ModelIC50 Value / % Inhibition
Aminoguanidine (B1677879) SyntheticBSA-Glucose0.323 mg/mL
BSA-Methylglyoxal0.195 mg/mL
Fructose-induced collagen glycation~20 mM for ~60% inhibition
Pyridoxamine Natural (Vitamin B6 analog)In vitro glucose uptake by bioprosthetic tissue~50% inhibition at 50 mM
N-Acetylcysteine (NAC) SyntheticIn vitro glucose uptake by bioprosthetic tissue~25% inhibition at 5 mM
Origanum majorana (OM) Extract Natural ProductBSA-Glucose0.310 mg/mL
BSA-Methylglyoxal0.190 mg/mL
Scutellaria alpina Extract Natural ProductBSA-Glucose/Fructose~60 µg/mL
Baicalin Flavonoid (from Scutellaria)BSA-Glucose/Fructose90.4% inhibition at 100 µg/mL
Luteolin Flavonoid (from Scutellaria)BSA-Glucose/Fructose85% inhibition at 100 µg/mL
Epicatechin Flavonoid (from Connarus ruber)GA-induced collagen glycationStronger inhibition than Aminoguanidine
Procyanidin A2 Flavonoid (from Connarus ruber)Fructose-induced collagen glycationDose-dependent inhibition
Ellagic Acid Natural Phenolic CompoundIn vitro LDL glycation with Methylglyoxal (B44143)56% inhibition at 180 µM

Signaling Pathway of this compound-Induced Glycation

The glycation process begins with the reaction of a reducing sugar's carbonyl group with the amino group of a protein, forming a Schiff base. This unstable compound rearranges to a more stable Amadori product. Reactive dicarbonyls like this compound (3-DG), glyoxal (B1671930) (GO), and methylglyoxal (MGO) are formed from the degradation of these early products or through glucose auto-oxidation. These dicarbonyls are highly reactive and rapidly react with proteins to form a heterogeneous group of compounds known as AGEs. AGEs can then cross-link with other proteins or interact with the Receptor for Advanced Glycation End-products (RAGE), triggering cellular signaling cascades that lead to oxidative stress and inflammation.

GlycationPathway This compound-Induced Glycation Pathway Protein Protein (with free amino group) SchiffBase Schiff Base (Unstable) Protein->SchiffBase + AGEs Advanced Glycation End-products (AGEs) Protein->AGEs ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->SchiffBase AmadoriProduct Amadori Product SchiffBase->AmadoriProduct Amadori Rearrangement DGlucosone This compound (3-DG) & other Dicarbonyls AmadoriProduct->DGlucosone Degradation DGlucosone->AGEs Reaction with Protein RAGE RAGE Receptor AGEs->RAGE Binding CellularResponse Cellular Response (Oxidative Stress, Inflammation) RAGE->CellularResponse Activation

Caption: The Maillard reaction pathway leading to AGE formation, accelerated by this compound.

Experimental Workflow for Inhibitor Evaluation

The screening and evaluation of potential anti-glycation agents typically follow a standardized workflow. This involves an in vitro assay followed by potential validation in cell culture or animal models. The diagram below illustrates a common workflow for testing inhibitors using a bovine serum albumin (BSA) glycation model.

ExperimentalWorkflow Workflow for Screening Glycation Inhibitors cluster_prep 1. Preparation of Reaction Mixtures cluster_incubation 2. Incubation cluster_analysis 3. Analysis of Glycation cluster_results 4. Data Analysis A Control: BSA + this compound Incubate Incubate mixtures at 37°C (e.g., for 7-28 days) A->Incubate B Positive Control: BSA + this compound + Aminoguanidine B->Incubate C Test: BSA + this compound + Test Inhibitor C->Incubate Measure Measure AGE-specific fluorescence (e.g., Ex: 370 nm, Em: 440 nm) Incubate->Measure OtherAssays Optional: - NBT Assay for Fructosamine - ELISA for specific AGEs (e.g., CML) Measure->OtherAssays Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: A typical experimental workflow for evaluating glycation inhibitors in vitro.

Experimental Protocols

In Vitro BSA-D-Glucosone Glycation Inhibition Assay

This protocol describes a common method to assess the anti-glycation activity of a test compound by measuring the formation of fluorescent AGEs.

1. Reagents and Materials:

  • Bovine Serum Albumin (BSA), glycation-free

  • This compound (or other glycating agents like glucose, fructose, methylglyoxal)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test Inhibitor compound

  • Aminoguanidine (Positive Control)

  • Sodium Azide (B81097) (to prevent microbial growth)

  • 96-well microplates (black, for fluorescence reading)

  • Fluorometer (plate reader)

2. Preparation of Solutions:

  • BSA Solution: Prepare a 10 mg/mL solution of BSA in PBS.

  • This compound Solution: Prepare a 100 mM solution of this compound in PBS.

  • Inhibitor Solutions: Prepare stock solutions of the test inhibitor and aminoguanidine in PBS or a suitable solvent. Create a series of dilutions to determine the IC50 value.

3. Experimental Procedure:

  • In a 96-well plate, set up the following reaction mixtures in triplicate for each concentration of the inhibitor:

    • Blank: 100 µL PBS

    • Control (Maximum Glycation): 50 µL BSA solution + 50 µL this compound solution.

    • Positive Control: 50 µL BSA solution + 40 µL this compound solution + 10 µL Aminoguanidine solution.

    • Test Sample: 50 µL BSA solution + 40 µL this compound solution + 10 µL Test Inhibitor solution.

  • Add a final concentration of 0.02% sodium azide to all wells to prevent contamination.

  • Seal the plate to prevent evaporation and incubate at 37°C in the dark for a specified period (e.g., 7, 14, or 28 days).

  • After incubation, measure the fluorescence intensity of each well using a fluorometer. A common excitation wavelength is 370 nm and the emission wavelength is 440 nm.

4. Data Analysis:

  • Subtract the fluorescence reading of the blank from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Control)] * 100

  • Plot the percentage inhibition against the concentration of the test inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of glycation.

Safety Operating Guide

Proper Disposal of D-Glucosone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat when handling D-Glucosone.

  • Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated waste container. Clean the affected area with a wet cloth or sponge to remove any remaining residue.

Hazard Assessment and Waste Classification

Based on information available for similar monosaccharides and their derivatives, this compound is not anticipated to be classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, due to its reactivity as a dicarbonyl compound and its potential to participate in biological processes, it is prudent to manage its disposal with a higher degree of caution than for simple sugars.

Direct disposal of this compound into sanitary sewer systems or general waste streams is strongly discouraged to prevent any potential environmental impact.[1] It should be treated as chemical waste and disposed of through a licensed and certified hazardous waste management company.

**Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is as follows:

  • Waste Identification and Segregation:

    • Clearly identify the waste stream containing this compound.

    • Segregate this waste from other laboratory waste streams, particularly from incompatible materials such as strong oxidizing agents.

  • Containerization and Labeling:

    • Place solid this compound waste and any contaminated materials (e.g., weighing boats, contaminated gloves) into a clearly labeled, sealed, and appropriate chemical waste container.

    • The label should include the full chemical name ("this compound") and any other institutional or regulatory-required information.

  • Storage:

    • Store the sealed waste container in a designated, secure chemical waste storage area, away from heat and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Provide the waste disposal company with all available information regarding the chemical, including its identity and any known or suspected hazards.

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited, the following table provides relevant information based on related compounds.

ParameterInformationCitation
GHS Hazard Classification Not classified as hazardous (inferred from related compounds)
Primary Disposal Route Licensed hazardous waste management company[1]
Prohibited Disposal Methods Sanitary sewer systems, general waste[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat
Experimental Protocols for Inactivation (for related compounds)

For the related compound 3-Deoxyglucosone, in-laboratory inactivation is recommended before disposal to reduce its reactivity.[1] While no specific inactivation protocol for this compound has been identified, the principles of reacting the carbonyl groups could be applicable. However, any such procedure should be thoroughly evaluated for safety and efficacy by qualified personnel before implementation.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

D_Glucosone_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Materials ppe->segregate containerize Place in a Labeled, Sealed Chemical Waste Container segregate->containerize store Store in Designated Waste Storage Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Vendor store->contact_ehs dispose Dispose via Approved Chemical Waste Vendor contact_ehs->dispose no_drain Do NOT Dispose Down the Drain or in General Waste

References

Essential Safety and Logistics for Handling D-Glucosone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides comprehensive safety protocols and logistical plans for the use of D-Glucosone, also known as 2-Keto-D-glucose or D-arabino-Hexos-2-ulose. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed to minimize potential risks. The following personal protective equipment is recommended.[1][2][3][4][5][6]

PPE CategoryItemRationale
Eye Protection Safety glasses or chemical safety gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical.
Body Protection Full-length laboratory coatProtects skin and clothing from accidental spills.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound ensures both safety and the quality of your research.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the container in a cool, dry, and well-ventilated area.[2][6][7]

  • Keep the container tightly sealed when not in use to prevent contamination.[2][6][7]

2. Preparation for Experimental Use:

  • All handling of this compound powder should take place in a designated area, such as a laboratory bench.

  • To prevent condensation, allow the container to reach room temperature before opening.

  • When weighing the compound, use a calibrated analytical balance and appropriate weighing tools.

  • To create a stock solution, dissolve the weighed this compound in a suitable solvent as dictated by your experimental protocol. This compound is slightly soluble in water and methanol.[1]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Identify and collect all waste materials containing this compound, including unused solutions, contaminated weighing paper, and gloves.

  • Segregate this chemical waste from regular laboratory trash and other hazardous waste streams.

2. Containerization and Labeling:

  • Place all this compound waste into a clearly labeled, sealed, and appropriate waste container.

  • The label should include the full chemical name, "this compound," and any other identifiers required by your institution's waste management guidelines.

3. Final Disposal:

  • Dispose of the chemical waste through a licensed and certified waste management service.

  • Consult local, regional, and national regulations to ensure complete and accurate classification and disposal of the waste.[2]

  • Do not dispose of this compound down the drain or in the general trash.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Receive and Inspect this compound b Store in a Cool, Dry, Well-Ventilated Area a->b c Equilibrate Container to Room Temperature b->c Begin Experiment d Weigh this compound on Calibrated Balance c->d e Prepare Stock Solution as per Protocol d->e f Segregate this compound Waste e->f Post-Experiment g Label and Seal Waste Container f->g h Dispose via Certified Waste Management g->h

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucosone
Reactant of Route 2
D-Glucosone

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